An inositol
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Inositol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
| Record name | (-)-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydroxycyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inositol [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muco-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epi-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scyllitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chiro-inositol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | allo-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol [Nonspecific isomer] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | scyllo-inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-chiro-Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | inositol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 643-12-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muco-Inositol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 643-12-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | inositol | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | inositol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | inositol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1D-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epi-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muco-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1L-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | scyllo-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
inositol pyrophosphates in plant and animal signaling
Title: The Phosphate Code: Inositol Pyrophosphates in Plant and Animal Signaling Subtitle: A Technical Deep Dive into High-Energy Signaling Mechanisms, Biosynthetic Pathways, and Experimental Methodologies.
Executive Summary
Inositol pyrophosphates (PP-InsPs) represent a unique class of "high-energy" signaling molecules that translate cellular metabolic status into specific signaling events.[1][2] Characterized by the presence of diphosphate (pyrophosphate) moieties attached to an inositol ring, these molecules—principally 5-IP7 and 1,5-IP8—possess a standard free energy of hydrolysis higher than that of ATP. This energetic potential allows them to drive non-enzymatic protein pyrophosphorylation in mammals, while in plants, they function as critical ligands for phosphate-sensing domains (SPX) and hormone receptors.
This guide dissects the distinct biosynthetic routes and signaling mechanisms in animal and plant systems, providing researchers with a self-validating technical framework for the detection and manipulation of these labile metabolites.
Part 1: The Biochemistry of High-Energy Signaling
The functional core of PP-InsPs lies in the "crowded" phosphate ring. The steric repulsion between adjacent phosphate groups, combined with the instability of the phosphoanhydride bond, primes these molecules for two distinct modes of action:
-
Allosteric Switching: Binding to specific domains (e.g., PH, SPX) to induce conformational changes.
-
Protein Pyrophosphorylation: Transferring the
-phosphate of the pyrophosphate group to a pre-phosphorylated serine residue on a target protein.
Biosynthetic Divergence: Animals vs. Plants
While the end products (IP7, IP8) are structurally similar, the enzymatic machinery differs fundamentally between kingdoms.
| Feature | Mammalian System | Plant System (Arabidopsis model) |
| IP6 Precursor | Generated by IPMK and IPPK. | Generated by IPK1. |
| Synthesis of 5-IP7 | IP6Ks (1, 2, 3): Dedicated kinases that phosphorylate the 5-position. | ITPK1: A multifunctional enzyme with ADP-dependent phosphotransferase activity that generates 5-IP7. |
| Synthesis of 1,5-IP8 | PPIP5Ks (1, 2): Dual-domain enzymes (Kinase/Phosphatase) that phosphorylate the 1-position of 5-IP7. | VIH1/2 (VIPs): Homologs of PPIP5K that phosphorylate 5-IP7 to generate 1,5-IP8. |
| Key Regulator | Cellular ATP/ADP ratio regulates IP6K activity ( | Cellular Phosphate (Pi) status regulates ITPK1 and VIH activity. |
Part 2: The Mammalian Signaling Landscape
In mammals, PP-InsPs are central to metabolic homeostasis, insulin secretion, and phosphate export.
Mechanism A: The "Key-to-Lock" Phosphate Export (XPR1)
The export of inorganic phosphate (Pi) is controlled by the XPR1 transporter.[3][4] Recent cryo-EM studies reveal a gating mechanism strictly dependent on 1,5-IP8.
-
The Lock: The protein KIDINS220 traps XPR1 in a closed conformation.[3][5]
-
The Key: 1,5-IP8 binds to the SPX domain of XPR1.[4]
-
The Opening: IP8 binding rigidifies the SPX domain, forcing a conformational shift that pulls the C-terminal "plug" away from the pore, allowing Pi efflux.[4] This ensures cells only export phosphate when intracellular energy stores (IP8) are sufficient.
Mechanism B: Protein Pyrophosphorylation (The CK2 Priming Model)
Unlike canonical phosphorylation, this process is often non-enzymatic but highly specific.
-
Priming: Casein Kinase 2 (CK2) phosphorylates a serine residue within an acidic patch.
-
Transfer: 5-IP7 binds the acidic patch via Mg2+ bridges and transfers its
-phosphate to the phosphoserine. -
Result: A pyrophosphoserine residue is formed, altering protein function (e.g., interfering with Dynein motor recruitment or AP3B1 viral exit).
Figure 1: Mammalian Biosynthesis and Dual Signaling Mechanisms. 5-IP7 drives pyrophosphorylation, while 1,5-IP8 gates the XPR1 phosphate channel.
Part 3: The Plant Signaling Landscape
Plants lack the IP6K enzyme family. Instead, they utilize ITPK1 (an ADP-dependent phosphotransferase) to generate 5-IP7, which VIH1/2 converts to IP8. In plants, IP8 is the "Master Regulator" of phosphate sensing.
The SPX-PHR1 "Statue" Mechanism
Plants must balance growth with phosphate availability.
-
High Phosphate: Cellular IP8 levels rise.[5] IP8 binds to the SPX domains of SPX1/2 proteins with high affinity (
~ nM range). This SPX-IP8 complex binds tightly to PHR1 (the central transcription factor for starvation genes). This binding prevents PHR1 from oligomerizing and binding DNA. -
Low Phosphate: IP8 levels drop.[6] The SPX-PHR1 complex dissociates.[6] PHR1 forms dimers, binds to P1BS elements in promoters, and activates Phosphate Starvation Response (PSR) genes.
Jasmonate Perception
IP8 is also a critical cofactor for the COI1-JAZ receptor complex. It acts as the "glue" that stabilizes the interaction between the F-box protein COI1 and the JAZ repressor in the presence of jasmonate, triggering JAZ degradation and activating defense responses.
Figure 2: Plant Signaling Pathways. IP8 acts as the central proxy for cellular phosphate status, regulating both starvation responses (PHR1) and immunity (COI1).
Part 4: Analytical Methodologies
Detecting PP-InsPs is challenging due to their low abundance and the lability of the pyrophosphate bond.[7] Below are two field-proven protocols.
Protocol A: TiO2 Enrichment & PAGE (Accessible & Self-Validating)
Best for: Qualitative profiling of IP6, IP7, IP8 without radioactivity.
-
Extraction: Flash freeze tissue (50-100mg). Grind in liquid N2. Extract with 1M Perchloric Acid (PCA). Critical: Keep at 4°C to prevent hydrolysis.
-
Titanium Dioxide (TiO2) Pull-down:
-
Incubate PCA extract with TiO2 beads (5mg beads per sample) for 15 min.
-
Wash beads 2x with 1M PCA.
-
Elute with 3% Ammonium Hydroxide (high pH releases phosphates).
-
Vacuum dry eluate immediately.
-
-
PAGE Separation:
-
Resuspend in loading buffer. Run on a 33% Polyacrylamide Gel (TBE buffer).
-
Run at constant current (e.g., 30mA) overnight at 4°C.
-
-
Staining:
-
Stain with Toluidine Blue (0.1% in MeOH/Glycerol/Water) OR DAPI (photobleaches fast but sensitive).
-
Validation: IP8 runs slower than IP7, which runs slower than IP6. Use IP6 standard as a marker.
-
Protocol B: SAX-HPLC with 3H-Inositol (The Gold Standard)
Best for: Quantitative isomer analysis.
-
Labeling: Grow cells/seedlings in media containing
-myo-inositol for 3-5 days to reach equilibrium. -
Extraction: Quench with 1M HClO4. Neutralize with K2CO3/EDTA.
-
Chromatography:
-
Column: Partisphere SAX (Strong Anion Exchange).
-
Gradient: Ammonium Phosphate (0 to 1.3M) over 60-90 mins.
-
Detection: Online radiodetector or fraction collection + scintillation counting.
-
-
Data Output: Distinct peaks for 5-IP7 (elutes earlier) and 1,5-IP8 (elutes later).
References
-
Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? Source: NIH / Frontiers in Plant Science URL:[Link]
-
Structural basis for inositol pyrophosphate gating of the phosphate channel XPR1 Source: Nature / PubMed URL:[Link]
-
Inositol pyrophosphates promote the interaction of SPX domains with the coiled-coil motif of PHR transcription factors Source: Nature Communications URL:[Link]
-
Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC Source: JoVE (Journal of Visualized Experiments) URL:[Link]
-
VIH2 Regulates the Synthesis of Inositol Pyrophosphate InsP8 and Jasmonate-Dependent Defenses in Arabidopsis Source: The Plant Cell URL:[Link]
-
Control of XPR1-dependent cellular phosphate efflux by InsP8 is an exemplar for functionally-exclusive inositol pyrophosphate signaling Source: PNAS URL:[Link]
-
Protein pyrophosphorylation by inositol phosphates: a novel post-translational modification in plants? Source: Frontiers in Plant Science URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic activation of the human phosphate exporter XPR1 by KIDINS220 and inositol pyrophosphate | bioRxiv [biorxiv.org]
- 4. Transport and InsP8 gating mechanisms of the human inorganic phosphate exporter XPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inositol pyrophosphates promote the interaction of SPX domains with the coiled-coil motif of PHR transcription factors to regulate plant phosphate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Inositol Code: A Technical Guide to the Biosynthesis, Metabolism, and Analysis of Inositol Phosphates
Executive Summary
This technical guide provides a comprehensive analysis of the inositol phosphate (IP) signaling network, moving beyond the canonical IP3-calcium paradigm to explore the complex metabolism of higher-order inositols (IP4, IP5, IP6) and the high-energy inositol pyrophosphates (IP7, IP8). Designed for drug development professionals and researchers, this document details the enzymatic machinery governing these pathways, validated analytical protocols for their detection (SAX-HPLC and PAGE), and the emerging therapeutic landscape targeting IP kinases for metabolic and oncological disorders.
Part 1: The Biosynthetic Engine – From Lipid to Soluble Signal
The metabolism of inositol phosphates is not a linear degradation pathway but a highly regulated cycle of phosphorylation and dephosphorylation events. It begins at the plasma membrane but rapidly evolves into a cytosolic and nuclear signaling network.
The Canonical Trigger and Immediate Fate
The pathway initiates with the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) .[1] This yields the secondary messenger Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[2]
-
Critical Insight: While IP3 is famous for releasing reticular Ca²⁺, its metabolic fate is equally critical. It is rapidly phosphorylated by Inositol 1,4,5-trisphosphate 3-kinase (IP3K) to form IP4 (Ins(1,3,4,5)P4) , or dephosphorylated by 5-phosphatases.
-
The IPMK Hub: A key enzyme often overlooked in basic texts is Inositol Polyphosphate Multikinase (IPMK) . Acting as a catalytic hub, IPMK sequentially phosphorylates IP4 and IP5, bridging the gap between calcium signaling and nuclear metabolic regulation.
The Formation of Phytic Acid (IP6)
Through the sequential action of IPMK and Inositol Pentakisphosphate 2-Kinase (IPPK) , the lower order IPs are converted to Inositol Hexakisphosphate (IP6) , also known as phytic acid.[3]
-
Physiological State: In mammalian cells, IP6 is the most abundant inositol phosphate (10–60 μM).[4] It serves not just as a phosphate store, but as a structural cofactor for DNA repair enzymes (e.g., Ku70/80) and a precursor for pyrophosphates.
Pathway Visualization
The following diagram illustrates the core biosynthetic flow from IP3 to IP6.
Figure 1: The core biosynthetic pathway from membrane-bound PIP2 to soluble IP6, highlighting key kinase transitions.[5]
Part 2: The High-Energy Frontier – Inositol Pyrophosphates (IP7/IP8)[5]
The "frontier" of inositol research lies in Inositol Pyrophosphates (PP-IPs) . These molecules contain high-energy phosphoanhydride bonds (similar to ATP) and act as "metabolic messengers."
The Enzymatic Architects: IP6Ks and PPIP5Ks
Two distinct classes of kinases generate these molecules:
-
IP6Ks (Inositol Hexakisphosphate Kinases): These add a phosphate to the 5-position of IP6, generating 5-IP7 (5-PP-IP5).[3][6][7][8][9]
-
PPIP5Ks (Diphosphoinositol Pentakisphosphate Kinases): These phosphorylate the 1-position, generating 1-IP7 or converting 5-IP7 into 1,5-IP8 .[2]
Mechanism of Action: Pyrophosphorylation
Unlike standard IPs, pyrophosphates function via a unique mechanism called protein pyrophosphorylation .[3] The high-energy beta-phosphate is transferred to a pre-phosphorylated serine residue on target proteins, altering their function non-enzymatically.
Figure 2: The bifurcated synthesis of high-energy pyrophosphates (IP7 and IP8) mediated by IP6K and PPIP5K families.
Part 3: Analytical Methodologies
Accurate detection of IPs is notoriously difficult due to their lack of chromophores, high polarity, and isomeric complexity.
Protocol A: SAX-HPLC (The Gold Standard)
Strong Anion Exchange HPLC using radiolabeling is the only method capable of resolving specific isomers (e.g., distinguishing Ins(1,3,4)P3 from Ins(1,4,5)P3).
-
Principle: Separation based on negative charge density using a salt gradient.
-
Self-Validating Step: The use of an internal standard (e.g., [3H]-IP3) ensures that extraction recovery does not skew quantitation.
-
Workflow:
-
Labeling: Incubate cells with [3H]-myo-inositol for 24-48h to reach equilibrium.
-
Extraction: Acid extraction (1M Perchloric acid) is mandatory to instantly halt phosphatase activity. Neutralize with K2CO3/EDTA.
-
Caution: Incomplete neutralization (pH < 6.0) will strip the SAX column; pH > 8.0 may cause precipitate formation.
-
-
Elution: Apply a linear gradient of Ammonium Phosphate (0 to 1.3 M, pH 3.8) over 60-90 minutes.
-
Protocol B: PAGE with DAPI/Toluidine Blue (High-Throughput)
For researchers focusing on IP6, IP7, and IP8 without radiolabeling, high-percentage Polyacrylamide Gel Electrophoresis (PAGE) is the modern standard [1].
-
Principle: Separation by charge-to-mass ratio on dense gels (33-35%).
-
Staining Logic:
-
Toluidine Blue: Stains IP6 positively (blue bands).
-
DAPI: Stains IP6 positively but photobleaches IP7/IP8 (negative staining). Under UV, IP7 appears as a dark band against a bright background [2].
-
-
Step-by-Step Protocol:
-
Gel Preparation: 33% Polyacrylamide (Acrylamide:Bis 19:1 or 29:1) in TBE buffer.
-
Running: Electrophorese at constant current (e.g., 5-6 mA/gel) overnight at 4°C. Cooling is essential to prevent "smiling" of bands.
-
Staining: Agitate gel in 0.1% Toluidine Blue or DAPI solution for 30 mins.
-
Destaining: Wash repeatedly with water until background clears.
-
Data Comparison: Which Method to Choose?
| Feature | SAX-HPLC (Radiolabeled) | PAGE (DAPI/Toluidine) |
| Sensitivity | High (Femtomole range) | Moderate (Picomole range) |
| Resolution | Resolves isomers (e.g., 1,3,4-IP3 vs 1,4,5-IP3) | Resolves classes (IP5, IP6, IP7, IP8) |
| Throughput | Low (1 sample/hour) | High (20+ samples/gel) |
| Hazards | Radioactive waste ([3H]) | Standard chemical waste |
| Best For | Detailed metabolic profiling | Screening IP6K inhibitors/knockouts |
Part 4: Therapeutic Targeting
The dysregulation of IP metabolism is implicated in metabolic diseases (obesity, T2D) and cancer.[8] Drug development has focused heavily on the IP6K family.
Target: IP6K1
Inhibition of IP6K1 reduces 5-IP7 levels.[3] Since 5-IP7 normally inhibits Akt (Protein Kinase B), IP6K1 inhibition leads to sustained Akt activation .
-
Indication: Diet-induced obesity and insulin resistance.[3][9] Mice lacking IP6K1 are resistant to weight gain and have improved insulin sensitivity [3].
Small Molecule Inhibitors
-
TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine):
-
UNC7467:
Therapeutic Logic Flow
Figure 3: The mechanism of action for IP6K inhibitors in treating metabolic disorders. Inhibition of IP6K lowers IP7, relieving the suppression of Akt signaling.
References
-
Analysis of Inositol Phosphates via Polyacrylamide Gel Electrophoresis (PAGE). Source: PubMed / Methods Mol Biol. Link:[Link]
-
Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis. Source: PLOS ONE. Link:[Link]
-
Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases. Source: Molecules (MDPI). Link:[Link]
-
Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions. Source: Journal of Medicinal Chemistry (via PMC). Link:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Inositol Phosphates via Polyacrylamide Gel Electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis | PLOS One [journals.plos.org]
Inositol's Crucial Role in Cellular Osmotic Homeostasis: A Technical Guide for Researchers
Foreword: Beyond the Second Messenger – Inositol as a Guardian of Cellular Integrity
For decades, myo-inositol has been primarily recognized for its pivotal role as a precursor to the phosphoinositide signaling molecules, orchestrating a symphony of intracellular communication. However, to confine our understanding of inositol to this single, albeit critical, function would be to overlook its equally vital role as a primary organic osmolyte. In the face of hypertonic stress, a condition that threatens to desiccate and functionally cripple the cell, inositol emerges as a silent guardian, accumulating to remarkable concentrations to preserve cellular volume and protect the intricate machinery of life.
This technical guide is crafted for researchers, scientists, and drug development professionals who seek a deeper, more mechanistic understanding of inositol's function in cellular osmolarity regulation. We will move beyond textbook descriptions to delve into the "why" behind experimental choices, offering field-proven insights into the methodologies that underpin our current knowledge. This document is designed not as a rigid protocol book, but as a dynamic resource to empower you to design, execute, and interpret experiments that will further illuminate the multifaceted nature of this essential molecule.
The Osmotic Challenge: A Cell's Constant Battle for Balance
Cells exist in a dynamic aqueous environment, and the maintenance of a stable intracellular volume and ion concentration is paramount for their survival and function. Osmotic stress, arising from an imbalance in solute concentration between the intracellular and extracellular compartments, poses a significant threat. Hypertonic stress, characterized by a higher extracellular solute concentration, drives water out of the cell, leading to cell shrinkage, increased intracellular ionic strength, and the potential for macromolecular crowding and protein denaturation.[1]
To counteract this, cells have evolved sophisticated mechanisms to accumulate small, non-perturbing organic molecules known as "compatible osmolytes."[2] These molecules, which include polyols like sorbitol and inositol, amino acids and their derivatives, and methylamines, can accumulate to high intracellular concentrations without significantly interfering with cellular processes.[3] Myo-inositol, in particular, is a key player in this adaptive response in many mammalian cell types, most notably in the renal medulla and the brain, where cells are routinely exposed to hyperosmotic conditions.[4][5]
Myo-Inositol: The Compatible Osmolyte of Choice
Myo-inositol's efficacy as a compatible osmolyte stems from its chemical nature. As a polyol with six hydroxyl groups, it is highly soluble in water and possesses a neutral charge at physiological pH. This allows it to be accumulated to high levels without disrupting protein structure and function, a stark contrast to the perturbing effects of high intracellular inorganic ion concentrations.[2]
The primary mechanism for inositol accumulation during hypertonic stress is not de novo synthesis, but rather a dramatic increase in its uptake from the extracellular fluid.[6] This process is mediated by specific transport proteins, the Sodium/myo-inositol cotransporters (SMIT).
The Gatekeepers: Sodium/myo-Inositol Cotransporters (SMIT)
The uptake of myo-inositol against its concentration gradient is an energy-dependent process facilitated by the Sodium/myo-inositol cotransporter 1 (SMIT1), encoded by the SLC5A3 gene, and to a lesser extent, SMIT2 (SLC5A11).[7][8] These transporters couple the influx of myo-inositol to the electrochemical gradient of sodium ions.
Under isotonic conditions, the expression of SMIT1 is relatively low. However, upon exposure to hypertonic stress, there is a robust and sustained increase in SLC5A3 gene transcription.[7][9] This upregulation is a cornerstone of the cellular osmotic stress response and leads to a significant increase in the number of SMIT1 transporters in the plasma membrane, thereby enhancing the cell's capacity to sequester inositol.[9]
Kinetic Properties of SMIT1
The affinity of SMIT1 for myo-inositol is high, with reported Michaelis-Menten constant (Km) values typically in the low micromolar range. This high affinity ensures efficient uptake even when extracellular inositol concentrations are not elevated. Hypertonic stress primarily increases the maximal velocity (Vmax) of inositol transport, reflecting the increased number of transporter proteins, rather than altering the transporter's intrinsic affinity for its substrate.[7][9]
| Transporter | Predominant Location | Typical Km for myo-inositol | Regulation by Hypertonicity |
| SMIT1 (SLC5A3) | Renal medulla, Brain, Vascular smooth muscle | ~25-60 µM[7][10] | Upregulation of gene expression and protein abundance[7][9] |
| SMIT2 (SLC5A11) | Kidney (apical), Brain | Higher than SMIT1 | Upregulation of mRNA under hyperosmotic conditions[8] |
A Tale of Two Functions: Osmolyte and Signaling Precursor
The accumulation of myo-inositol as an osmoprotectant has fascinating implications for its role as a precursor in the phosphoinositide (PI) signaling pathway. The PI pathway governs a multitude of cellular processes, including cell growth, proliferation, and intracellular calcium signaling. The synthesis of phosphatidylinositol (PI), the foundational lipid of this pathway, is dependent on the availability of intracellular myo-inositol.
While the large pool of free inositol accumulated during osmotic stress is primarily for osmoprotection, it can also influence the dynamics of the PI signaling cascade. An increased intracellular concentration of myo-inositol can potentially drive the synthesis of PI and its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2). This interplay suggests a mechanism by which the cell's response to an environmental stressor (hypertonicity) can modulate its signaling landscape.
Experimental Methodologies: A Practical Guide
To investigate the role of inositol in cellular osmolarity, a combination of cell biology, molecular biology, and analytical chemistry techniques is employed. The following section provides detailed, field-tested protocols for key experiments.
Induction of Hyperosmotic Stress in Cell Culture
Causality Behind Experimental Choices: The choice of osmolyte to induce hypertonic stress is critical. While NaCl is physiologically relevant, particularly in the context of the renal medulla, it can introduce confounding variables due to changes in intracellular ion concentrations. Mannitol, a sugar alcohol that is not readily metabolized by most mammalian cells, is often preferred for in vitro studies as it induces hyperosmolarity without directly altering intracellular ionic strength.[11][12] Raffinose is another non-metabolizable sugar that can be used.[13][14]
Protocol:
-
Cell Seeding: Plate cells (e.g., Madin-Darby Canine Kidney (MDCK) cells, primary astrocytes, or inner medullary collecting duct (IMCD) cells) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of Hypertonic Medium: Prepare culture medium supplemented with the desired concentration of mannitol or NaCl. For example, to increase the osmolarity by 200 mOsm/kg, add mannitol to a final concentration of 200 mM. Ensure the osmolyte is fully dissolved and the medium is sterile-filtered.
-
Stress Induction: Aspirate the normal growth medium from the cells and replace it with the pre-warmed hypertonic medium.
-
Incubation: Incubate the cells for the desired duration. Time-course experiments are recommended to capture both early and late responses. A typical time course for SMIT1 mRNA induction is 6-24 hours.[9]
Quantification of Intracellular Myo-Inositol
Causality Behind Experimental Choices: This assay directly measures the activity of inositol transporters. Using a radiolabeled substrate like [3H]-myo-inositol allows for highly sensitive detection of uptake, even at low concentrations.[15][16][17] The inclusion of a sodium-free buffer control is essential to distinguish between sodium-dependent (transporter-mediated) and sodium-independent uptake.
Protocol:
-
Cell Preparation: Seed cells in 24-well plates and grow to confluency. Induce hyperosmotic stress as described in section 5.1, if required.
-
Washing: Gently wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (in mM: 130 NaCl, 5 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, and 25 HEPES, pH 7.4). For the sodium-free control, replace NaCl with an equimolar concentration of N-methyl-D-glucamine chloride.[18]
-
Uptake Initiation: Add KRH buffer containing a known concentration of [3H]-myo-inositol (e.g., 0.5 µCi/mL) and varying concentrations of unlabeled myo-inositol (for kinetic analysis).
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of uptake.
-
Uptake Termination and Washing: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of parallel wells using a standard method (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Calculate the rate of inositol uptake (e.g., in pmol/mg protein/min). For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Causality Behind Experimental Choices: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high specificity and the ability to quantify multiple organic osmolytes simultaneously.[19][20][21] These methods do not require radioisotopes and can measure the absolute intracellular concentration of inositol.
Protocol Outline:
-
Cell Extraction: After experimental treatment, wash cells with ice-cold PBS and lyse them. A common method involves scraping cells in a methanol/water solution followed by sonication.
-
Sample Preparation: Precipitate proteins (e.g., with perchloric acid) and centrifuge to collect the supernatant containing the soluble osmolytes.
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., an amino-phase column) for separation of the osmolytes.
-
Detection and Quantification: Detect the eluted compounds using a suitable detector (e.g., refractive index detector for HPLC or a mass spectrometer for LC-MS/MS). Quantify the inositol concentration by comparing the peak area to a standard curve generated with known concentrations of myo-inositol.[22]
Analysis of SMIT1 Expression
Causality Behind Experimental Choices: qPCR is a highly sensitive and specific method for quantifying changes in gene expression. It allows for the precise measurement of the increase in SMIT1 mRNA levels following hypertonic stress.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using primers specific for the SLC5A3 gene and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in SMIT1 mRNA expression using the ΔΔCt method.
Causality Behind Experimental Choices: Western blotting allows for the detection and semi-quantification of the SMIT1 protein, confirming that the observed increase in mRNA levels translates to an increase in protein expression.[1][23][24][25][26]
Protocol Outline:
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for SMIT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Network: Signaling and Transport Pathways
To better understand the interplay of inositol in osmolarity and signaling, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Inositol transport in response to hypertonic stress.
Caption: Experimental workflow for studying inositol in osmolarity.
Implications for Drug Development and Future Directions
The critical role of inositol and its transporters in cellular osmoprotection presents intriguing possibilities for therapeutic intervention. In conditions characterized by cellular dehydration or osmotic stress, such as certain kidney diseases or neurological disorders, modulating inositol transport could be a viable strategy. For instance, small molecules that enhance SMIT1 activity could potentially bolster the cell's ability to withstand hypertonic insults.
Conversely, in pathological states where excessive inositol accumulation might be detrimental, inhibitors of SMIT1 could be explored. The development of high-throughput screens to identify modulators of inositol transport is a promising avenue for drug discovery.
Future research should continue to unravel the intricate crosstalk between inositol's role as an osmolyte and its function in signaling. Understanding how the cell coordinates these two fundamental processes will provide a more complete picture of cellular homeostasis and may reveal novel targets for the treatment of a range of diseases.
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Bosterbio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Biological Technology. [Link]
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Gagnon, K. E., et al. (1996). Osmotic regulation of Na-myo-inositol cotransporter mRNA level and activity in endothelial and neural cells. American Journal of Physiology-Cell Physiology, 271(5), C1594-C1600. [Link]
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Embark, H. M., et al. (2007). Up-regulation of hypertonicity-activated myo-inositol transporter SMIT1 by the cell volume-sensitive protein kinase SGK1. Pflügers Archiv-European Journal of Physiology, 455(2), 265-274. [Link]
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Carman, G. M., & Henry, S. A. (2021). Co-culturing experiments reveal the uptake of myo-inositol phosphate synthase (EC 5.5. 1.4) in an inositol auxotroph of Saccharomyces cerevisiae. Plos one, 16(7), e0254668. [Link]
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Megazyme. (2018). myo-INOSITOL ASSAY PROCEDURE K-INOSL 12/18. Megazyme. [Link]
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Cammarata, P. R., et al. (1992). Modulation of myo-[3H]inositol Uptake by Glucose and Sorbitol in Cultured Bovine Lens Epithelial Cells. II. Characterization of High. Investigative ophthalmology & visual science, 33(11), 3164-3171. [Link]
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Nakanishi, T., & Burg, M. B. (1989). Osmoregulatory fluxes of myo-inositol and betaine in renal cells. American Journal of Physiology-Cell Physiology, 257(5), C964-C968. [Link]
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Cammarata, P. R., et al. (1992). Modulation of myo-[3H]inositol uptake by glucose and sorbitol in cultured bovine lens epithelial cells. I. Restoration of myo-inositol uptake by aldose reductase inhibition. Experimental eye research, 54(4), 545-555. [Link]
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Greenwood, M. P., et al. (2020). Identification of sodium/myo-inositol transporter 1 as a major determinant of arterial contractility. bioRxiv. [Link]
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da Silva, J. C., et al. (2010). Hypertonic saline more efficacious than mannitol in lethal intracranial hypertension model. Neurological research, 32(2), 139-143. [Link]
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ResearchGate. (2020). Identification of sodium/myo-inositol transporter 1 as a major determinant of arterial contractility. [Link]
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GalR-n, P. C., et al. (2015). Renal depletion of myo-inositol is associated with its increased degradation in animal models of metabolic disease. American Journal of Physiology-Renal Physiology, 309(9), F760-F770. [Link]
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R.-fer, M., et al. (2007). Osmotic stress response: quantification of cell maintenance and metabolic fluxes in a lysine-overproducing strain of Corynebacterium glutamicum. Applied and environmental microbiology, 73(13), 4228-4237. [Link]
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Lam, I. T., et al. (2023). Regulation of the hypertonic stress response by the 3' mRNA cleavage and polyadenylation complex. G3, 13(5), jkad082. [Link]
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Spector, R., & Lorenzo, A. V. (1975). Myo-inositol transport through the blood-brain barrier. Journal of neurochemistry, 25(5), 681-686. [Link]
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Lahjouji, K., et al. (2004). Effects of hyperosmolarity on the Na+-myo-inositol cotransporter SMIT2 stably transfected in the Madin-Darby canine kidney cell line. American Journal of Physiology-Cell Physiology, 287(3), C738-C747. [Link]
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Wu, C. T., et al. (2017). Hypertonic saline versus mannitol for brain relaxation in supratentorial tumor surgery: a prospective randomized trial. PloS one, 12(1), e0169429. [Link]
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Bagnasco, S., et al. (1988). Survey of osmolytes in renal cell lines. American Journal of Physiology-Renal Physiology, 255(4), F833-F838. [Link]
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Martin, K. L., & Smith, T. K. (2012). myo-inositol uptake is essential for bulk inositol phospholipid but not glycosylphosphatidylinositol synthesis in Trypanosoma brucei. Eukaryotic cell, 11(2), 214-223. [Link]
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Sasaki, K., & Loewus, F. A. (1980). Metabolism of myo-[2-3H] Inositol and scyllo-[R-3H] Inositol in Ripening Wheat Kernels. Plant Physiology, 66(4), 740-745. [Link]
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IOSR Journal of Pharmacy. (2017). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]
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Wiesinger, H. (1991). myo-inositol transport in mouse astroglia-rich primary cultures. Journal of neurochemistry, 56(5), 1698-1704. [Link]
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Castillo, L. B., et al. (2009). Mannitol or hypertonic saline for intracranial hypertension? A point of view. Critical care and resuscitation: journal of the Australasian Academy of Critical Care Medicine, 11(2), 151. [Link]
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ResearchGate. (2018). Myo-Inositol Concentration Is Strongly Reduced in the Renal Cortex of STZ-Diabetic Rats. [Link]
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bioRxiv. (2023). Sodium myo-inositol cotransporter-1, SMIT1, promotes cardiac hypertrophy and fibrosis in pressure overloaded mouse hearts. [Link]
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Vucenik, I., & Shamsuddin, A. M. (1994). [3H]inositol hexaphosphate (phytic acid) is rapidly absorbed and metabolized by murine and human malignant cells in vitro. The Journal of nutrition, 124(1), 861-868. [Link]
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Cytometry investigation of myo-inositol-induced growth inhibition, apoptosis induction and cell cycle arrest in the human. (2021). Journal of Cancer Research and Therapeutics, 17(Supplement), S243-S249. [Link]
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The Signal and the Source: A Technical Guide to Inositol Phosphate Cascades
Executive Summary
The discovery that inositol lipids act as precursors for second messengers represents a watershed moment in signal transduction. It bridged the gap between cell surface receptor activation and intracellular calcium mobilization. This guide synthesizes the canonical Gq-PLC-IP3 pathway, deconstructs the pivotal experiments that defined the field, and provides validated protocols for assaying this cascade in modern drug discovery.
Part 1: The Mechanistic Paradigm
The inositol phosphate (IP) signaling cascade is the primary transducer for Gq-coupled G-Protein Coupled Receptors (GPCRs). Unlike the cAMP pathway, which relies on a soluble cyclase, the IP pathway relies on the hydrolysis of a membrane-anchored phospholipid.
The Canonical Pathway
Upon ligand binding, the G
-
Inositol 1,4,5-trisphosphate (IP3): A soluble messenger that diffuses through the cytosol to bind IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER), triggering Ca
release.[1] -
Diacylglycerol (DAG): A hydrophobic messenger that remains in the membrane to recruit and activate Protein Kinase C (PKC).[2]
Visualization: The Gq-PLC-IP3 Axis
The following diagram illustrates the signal flow from the extracellular space to the ER.
Figure 1: The canonical Gq signaling cascade showing the bifurcation of PIP2 into IP3 and DAG.
Part 2: Historical Deconstruction
Understanding the "how" of discovery is critical for troubleshooting modern assays. The elucidation of this pathway occurred in three distinct phases.
Phase I: The "Phospholipid Effect" (1953)
The Observation: Mabel and Lowell Hokin observed that stimulating pancreatic slices with acetylcholine increased the incorporation of radioactive phosphate (
Phase II: The Calcium Link (1975)
The Hypothesis: Robert Michell reviewed decades of data and noted a correlation: receptors that stimulated PI turnover also elevated intracellular calcium. He proposed that PI hydrolysis was the cause, not the consequence, of calcium mobilization [2]. This was controversial because the mechanism linking the membrane event to the internal calcium store was missing.
Phase III: The "Smoking Gun" (1983)
The Proof: The missing link was identified by Streb, Irvine, Berridge, and Schulz.
-
Experimental Design: They used permeabilized pancreatic acinar cells (plasma membrane permeabilized, ER intact).
-
The Critical Step: They applied purified IP3 to these cells.
-
Result: IP3 triggered immediate calcium release from non-mitochondrial stores (the ER).[3] This confirmed IP3 as the diffusible second messenger [3].
Part 3: Experimental Methodologies
As an application scientist, you must choose between the "Gold Standard" (Radiometric) and "High-Throughput" (FRET/HTRF) approaches.
Method A: Radiometric IP Accumulation (The Classic)
This method measures the total accumulation of inositol phosphates. It relies on Lithium Chloride (LiCl) , which inhibits inositol monophosphatase (IMPase), preventing the recycling of IP1 back to inositol. This causes a "pile-up" of IP1, which serves as a stable readout for PLC activity.
Protocol:
-
Labeling: Incubate cells with
-myo-inositol for 24 hours. The isotope incorporates into membrane PIP2. -
Blockade: Wash cells and add buffer containing 10-50 mM LiCl.
-
Stimulation: Add agonist for 30-60 minutes.
-
Lysis: Stop reaction with formic acid.
-
Separation: Use anion-exchange chromatography (Dowex columns) to separate IP1, IP2, and IP3 from free inositol.
-
Quantification: Scintillation counting.
Method B: HTRF IP-One Assay (The Modern Standard)
For drug screening, radiometric assays are too cumbersome. The IP-One assay (Cisbio/Revvity) utilizes Homogeneous Time-Resolved Fluorescence (HTRF). It is a competitive immunoassay .[4][5][6]
Mechanism:
-
Reagents:
-
Logic:
-
Basal State: The d2-IP1 binds the Cryptate-Antibody. FRET occurs. Signal is High.
-
Stimulated State: Native IP1 produced by the cell competes with d2-IP1 for the antibody.[4] FRET is disrupted. Signal Decreases.
-
-
Result: The HTRF signal is inversely proportional to the concentration of IP1.[6]
Visualization: HTRF Workflow
Figure 2: Workflow for the competitive IP-One HTRF assay. Note that high cellular activity results in low FRET signal.
Part 4: Data Presentation & Comparison
When selecting an assay for drug development, compare the characteristics below.
| Feature | Radiometric ( | HTRF (IP-One) | Calcium Flux (Fluo-4/Fura-2) |
| Readout | Total IPs (IP1/2/3) | IP1 specifically | Cytosolic Ca |
| Kinetics | Accumulation (Endpoint) | Accumulation (Endpoint) | Transient (Real-time) |
| Throughput | Low (Columns required) | Ultra-High (384/1536 well) | High (FLIPR) |
| Sensitivity | High | Moderate to High | High |
| Pathway Point | Upstream (PLC activity) | Upstream (PLC activity) | Downstream (IP3R + Store) |
| Drug Interference | Low | Potential (Fluorescence) | Potential (Fluorescence) |
Scientist's Note: While Calcium flux is popular for its speed, it is prone to false positives (e.g., ion channel modulators). IP accumulation (Radiometric or HTRF) is a more direct measure of GPCR/PLC efficacy.
References
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Hokin, M. R., & Hokin, L. E. (1953). Enzyme secretion and the incorporation of P32 into phospholipides of pancreas slices.[7] Journal of Biological Chemistry, 203(2), 967–977.
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Michell, R. H. (1975). Inositol phospholipids and cell surface receptor function.[8] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 415(1), 81–147.
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Streb, H., Irvine, R. F., Berridge, M. J., & Schulz, I. (1983). Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1,4,5-trisphosphate.[9][10][11] Nature, 306, 67–69.[9][10][12][13] [10]
-
Berridge, M. J., & Irvine, R. F. (1984). Inositol trisphosphate, a novel second messenger in cellular signal transduction.[2][3][12][14] Nature, 312, 315–321.[2][14]
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The Elusive Second Messenger: A Technical Guide to Inositol Phosphoglycans (IPGs)
Executive Summary
Inositol phosphoglycans (IPGs) represent a class of bioactive signaling molecules derived from the hydrolysis of glycosylphosphatidylinositol (GPI) anchors.[1][2][3][4] Often described as "putative insulin second messengers," IPGs bridge the gap between insulin receptor kinase activity and the rapid intracellular metabolic shifts—specifically glucose oxidation and glycogen synthesis—that occur too quickly to be explained solely by transcriptional changes.
This guide dissects the structural duality of IPGs (Type A vs. Type P), their biogenesis via GPI-specific phospholipases, and their critical role in the pathophysiology of Insulin Resistance and Polycystic Ovary Syndrome (PCOS). It concludes with a field-validated protocol for their extraction and purification, addressing the notorious lability that has historically plagued their characterization.
Part 1: Structural Biology & Classification
IPGs are not a single entity but a family of oligosaccharides containing inositol, glucosamine/galactosamine, and phosphate. They are classified into two distinct subtypes based on their specific inositol isomer and downstream metabolic targets.
Table 1: Comparative Biochemistry of IPG Subtypes[5]
| Feature | IPG-A (Type A) | IPG-P (Type P) |
| Core Inositol Isomer | D-Chiro-Inositol | Myo-Inositol |
| Glycan Composition | Galactosamine containing | Glucosamine containing |
| Primary Enzyme Target | Glycogen Synthase (GS) | Pyruvate Dehydrogenase (PDH) |
| Modulation Mechanism | Activates GS Phosphatase (PP2C) | Activates PDH Phosphatase |
| Insulin Mimetic Action | Non-oxidative glucose disposal (Storage) | Oxidative glucose disposal (Energy) |
| Clinical Marker | Deficient in PCOS / Type 2 Diabetes urine | Elevated in Type 2 Diabetes urine |
Technical Insight: The ratio of Myo-inositol to D-Chiro-inositol in tissues is regulated by an insulin-dependent epimerase .[3][5] In insulin-resistant states (like PCOS), this epimerase activity is impaired, leading to a "functional" deficiency of IPG-A, despite normal or high levels of Myo-inositol precursor.
Part 2: Biogenesis & Signaling Mechanism[6][7]
The generation of IPGs is a receptor-coupled hydrolytic event. Unlike the classical PI3K/Akt pathway, the IPG system operates via the cleavage of membrane-bound GPI precursors.
The "Dual Messenger" Hypothesis
-
Initiation: Insulin binds to the
-subunit of the Insulin Receptor (IR). -
Hydrolysis: The activated receptor stimulates a G-protein coupled GPI-Specific Phospholipase D (GPI-PLD) or PLC.
-
Release: This enzyme cleaves the GPI anchor on the outer leaflet of the plasma membrane.
-
Translocation: The free IPG is released extracellularly and immediately re-internalized via an ATP-dependent transporter.
-
Action: Once cytosolic, IPGs act as allosteric activators of phosphatases (specifically PP2C), reversing the phosphorylation induced by kinases like PKA.
Visualization: The Insulin-GPI-IPG Signaling Axis[6]
Figure 1: The canonical pathway of IPG generation. Note the extracellular release and subsequent re-uptake, a unique feature distinguishing IPGs from intracellular second messengers like cAMP.
Part 3: Physiological Functions & Clinical Pathology[6]
Metabolic Regulation
IPGs function primarily by opposing PKA activity . While PKA phosphorylation generally promotes catabolism (lipolysis, glycogenolysis), IPGs activate phosphatases that strip these phosphate groups, promoting anabolism.
-
IPG-A: Directly stimulates Glycogen Synthase , driving glucose storage in muscle and liver.
-
IPG-P: Stimulates Pyruvate Dehydrogenase (PDH) , the gatekeeper of the Krebs cycle, forcing glucose into oxidative energy production.
The "Ovarian Paradox" in PCOS
Polycystic Ovary Syndrome (PCOS) presents a unique physiological contradiction: the ovaries remain sensitive to insulin (driving androgen production) while the rest of the body is insulin resistant.[6]
-
Mechanism: In somatic tissues, the epimerase converting Myo-inositol to D-Chiro-inositol is defective due to insulin resistance.[5][7] This leads to low IPG-A and reduced glycogen synthesis.
-
Ovarian Specificity: The ovary maintains high epimerase activity. Hyperinsulinemia drives excessive conversion of Myo to D-Chiro in the ovary.
-
Consequence: This local "D-Chiro toxicity" in the ovary promotes premature luteinization and androgen excess, while the systemic "D-Chiro deficiency" causes hyperglycemia.
Part 4: Analytical Methodologies (Extraction & Purification)
Warning: IPGs are extremely acid-labile and prone to degradation by endogenous glycosidases. Standard neutral extraction protocols will yield no active compound.
Protocol: Acidic Extraction and Anion Exchange
This protocol is adapted from the methods established by Larner et al. and Varela-Nieto.
Reagents:
-
Extraction Buffer: 5% Formic acid or 2M Acetic Acid (pH must be < 2.0 immediately upon tissue disruption).
-
Resin A: AG 1-X8 (Anion Exchange).
-
Resin B: AG 50W-X8 (Cation Exchange).
Workflow Step-by-Step:
-
Tissue Homogenization: Flash-freeze tissue (liver/muscle) in liquid nitrogen. Pulverize and immediately homogenize in Extraction Buffer . The low pH inactivates endogenous degrading enzymes.
-
Clarification: Centrifuge at 15,000 x g for 20 mins at 4°C. Collect supernatant.
-
Charcoal Treatment: Add activated charcoal (10 mg/mL) to remove nucleotides and lipids. Vortex and centrifuge.
-
Rotary Evaporation: Dry the supernatant to remove acid. Re-suspend in distilled water.
-
Chromatography (The Critical Step):
-
Pass sample through AG 50W-X8 (H+) column. IPGs do not bind (they are acidic/neutral). Collect flow-through.
-
Pass flow-through onto AG 1-X8 (Formate) column. IPGs bind due to phosphate groups.
-
Elution: Elute with a stepwise gradient of HCl (0.01M to 0.5M). IPG-A typically elutes earlier than IPG-P.
-
Visualization: Purification Logic
Figure 2: Purification workflow emphasizing the separation of IPGs from cationic contaminants and the necessity of acidic conditions.
References
-
Larner, J. (2002). D-chiro-inositol--its functional role in insulin action and its deficit in insulin resistance.[7] International Journal of Experimental Diabetes Research.
-
Nestler, J. E., et al. (1999). Ovulatory and metabolic effects of D-chiro-inositol in the polycystic ovary syndrome. New England Journal of Medicine.
-
Varela-Nieto, I., et al. (1996). Inositol phosphoglycans are possible second messengers for insulin and insulin-like growth factor-I. Molecular and Cellular Endocrinology.
-
Unfer, V., et al. (2014). Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials. Endocrine Connections.
-
SciRep (2015). A novel method for the purification of inositol phosphates from biological samples. Scientific Reports.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egoipcos.com [egoipcos.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. D-chiro-inositol--its functional role in insulin action and its deficit in insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role of Inositol in Psychiatric Disorders
From Molecular Mechanisms to Drug Target Validation
Executive Summary
Inositol (specifically myo-inositol) acts as a cornerstone in the phosphatidylinositol (PI) signaling cycle, a secondary messenger system critical for neurotransmission, calcium regulation, and mitochondrial function. While historically viewed merely as a dietary supplement, modern neuropsychopharmacology identifies the inositol pathway as a primary target for mood stabilizers (e.g., Lithium, Valproate).
This guide dissects the Inositol Depletion Hypothesis , evaluates the clinical efficacy of inositol modulation, and provides validated protocols for quantifying inositol in translational research. It is designed for researchers seeking to move beyond generic supplementation toward precision modulation of the SLC5A3 (SMIT1) transporter and IMPase enzymes.
Part 1: Molecular Mechanisms & The PI Cycle
The therapeutic relevance of inositol is grounded in the Phosphatidylinositol (PI) Cycle . G-Protein Coupled Receptors (GPCRs)—including 5-HT2A (serotonin) and muscarinic acetylcholine receptors—rely on this cycle to transduce extracellular signals into intracellular calcium release.
The Inositol Depletion Hypothesis
First proposed by Berridge et al., this hypothesis posits that the therapeutic action of Lithium in Bipolar Disorder (BD) stems from its uncompetitive inhibition of Inositol Monophosphatase (IMPase) .[1]
-
Signal Transduction: GPCR activation triggers Phospholipase C (PLC) to hydrolyze PIP2 into IP3 (mobilizes Ca2+) and DAG (activates PKC).
-
Recycling: IP3 is sequentially dephosphorylated to IP2, then IP1, and finally free inositol.
-
The Bottleneck: The final step (IP1
Inositol) requires IMPase. Lithium blocks this enzyme.[2][3] -
Therapeutic Outcome: In hyperactive neurons (mania), rapid PI turnover depletes the limited pool of free inositol because Lithium prevents recycling. This dampens pathological signaling without affecting quiescent neurons—a mechanism of "use-dependent" inhibition.
The SMIT1 Transporter (SLC5A3)
Newer evidence suggests that mood stabilizers also downregulate SMIT1 , the high-affinity sodium/myo-inositol cotransporter. This reduces intracellular inositol uptake, synergizing with IMPase inhibition to enforce depletion in overactive circuits.
Visualization: The PI Cycle and Lithium Blockade
The following diagram illustrates the PI cycle and the specific points of Lithium intervention.
Figure 1: The Phosphatidylinositol (PI) Cycle showing the hydrolysis of PIP2 and the critical Lithium-sensitive step at IMPase.
Part 2: Clinical & Preclinical Evidence Landscape
The clinical utility of inositol is dichotomous: Depletion is the goal for Mania (Bipolar), while Supplementation is investigated for Depression and OCD.
Summary of Clinical Efficacy
The following table synthesizes meta-analytic data regarding high-dose inositol supplementation (12–18g/day).
| Disorder | Pathophysiology Hypothesis | Clinical Outcome (Meta-Analysis) | Key Reference |
| Bipolar Mania | Hyperactive PI cycle; High intracellular inositol. | Negative. Supplementation may induce mania. Treatment requires depletion (Lithium). | Harwood (2005) [1] |
| Major Depression | Reduced frontal cortex inositol; 5-HT2A desensitization. | Mixed/Weak. No significant benefit over placebo in large meta-analyses, though subsets (PMDD) show trends.[4] | Mukai et al. (2014) [2] |
| Panic Disorder | Serotonergic dysregulation. | Positive (Historical). Some trials showed equivalence to Fluvoxamine, but sample sizes are small. | Palatnik et al. (2001) [3] |
| OCD | 5-HT transporter dysfunction. | Mixed. High doses (18g) showed promise in early trials, but replication has been inconsistent. | Fux et al. (1996) [4] |
The "Inositol Paradox"
Why does adding inositol help depression (theoretically) while Lithium (which depletes inositol) treats mania?
-
Context Dependence: In depression, the PI cycle may be sluggish; adding substrate (inositol) restores normal signaling. In mania, the cycle is hyperactive; depletion acts as a "brake."
-
Transport Limits: Oral inositol must cross the Blood-Brain Barrier (BBB) via SMIT1. If SMIT1 is downregulated (as seen in some mood disorders), supplementation may fail to raise brain levels sufficiently.
Part 3: Drug Development & Target Validation
For drug developers, the focus has shifted from bulk supplementation to precise target modulation.
Validated Targets
-
IMPase (Inositol Monophosphatase):
-
Mechanism:[1][2][5][6][7][8][9] Rate-limiting enzyme for inositol recycling.
-
Goal: Develop non-lithium IMPase inhibitors (IMPase-Is) that mimic Lithium's efficacy without its renal/thyroid toxicity.
-
Challenge: Lithium inhibits via Mg2+ displacement; creating a specific organic small molecule inhibitor has proven difficult due to the active site's polarity.
-
-
SMIT1 (SLC5A3):
Decision Tree for Target Selection
Use this logic flow to determine the appropriate assay and target for your lead compound.
Figure 2: Strategic decision tree for selecting inositol-related drug targets based on psychiatric indication.
Part 4: Experimental Protocols
Protocol A: 1H-MRS for In Vivo Inositol Quantification
Purpose: Non-invasive measurement of brain myo-inositol (mI) levels in human or rodent subjects. mI is a recognized glial marker and osmolyte. Relevance: Translational biomarker for treatment response.
-
Voxel Placement:
-
Target the Anterior Cingulate Cortex (ACC) or Dorsolateral Prefrontal Cortex (DLPFC) for mood disorders.
-
Voxel size: Typically
mm ( ) for 3T scanners.
-
-
Acquisition Parameters:
-
Sequence: PRESS (Point Resolved Spectroscopy).
-
TE (Echo Time): Short TE (30–35 ms) is mandatory . Myo-inositol has a short T2 relaxation time; long TE (144 ms) will result in signal loss.
-
TR (Repetition Time): 2000 ms to minimize T1 saturation effects.
-
-
Spectral Analysis (LCModel):
-
Peak Identification: Myo-inositol resonates at 3.56 ppm (multiplet) and 4.05 ppm .
-
Quantification: Report absolute concentrations (mmol/kg wet weight) using the unsuppressed water signal as an internal reference. Do not rely solely on Creatine ratios (mI/Cr) as Creatine can fluctuate in mania.
-
-
Quality Control:
-
Cramer-Rao Lower Bounds (CRLB) must be
for the mI peak to be considered reliable.
-
Protocol B: IMPase Activity Assay (Malachite Green)
Purpose: Screening small molecules for Lithium-mimetic activity (IMPase inhibition). Principle: IMPase hydrolyzes Inositol Monophosphate (IP1) into Inositol + Inorganic Phosphate (Pi). Malachite Green forms a complex with Pi, measurable at 620 nm.
Reagents:
-
Substrate: Inositol-1-phosphate (IP1).
-
Enzyme: Recombinant human IMPase (IMPA1).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM KCl, 3 mM MgCl2 (Critical: Mg2+ is the cofactor).
Step-by-Step Workflow:
-
Preparation: Dilute IMPA1 enzyme to 10 nM in assay buffer.
-
Inhibitor Incubation: Add 5
L of test compound (or LiCl as positive control). Incubate for 15 mins at 25°C.-
Note: LiCl IC50 is typically ~0.8 mM.
-
-
Reaction Start: Add 5
L of IP1 substrate (Final conc: 0.5 mM). -
Incubation: Incubate for 30 mins at 37°C.
-
Termination & Detection: Add 20
L Malachite Green reagent. This quenches the enzymatic reaction and initiates color development. -
Read: Measure absorbance at 620 nm after 10 mins.
-
Calculation:
References
-
Harwood, A. J. (2005).[12] Lithium and bipolar mood disorder: the inositol-depletion hypothesis revisited. Molecular Psychiatry, 10(1), 117–126.[12]
-
Mukai, T., Kishi, T., Matsuda, Y., & Iwata, N. (2014).[12] A meta-analysis of inositol for depression and anxiety disorders. Human Psychopharmacology: Clinical and Experimental, 29(1), 55–63.
-
Palatnik, A., et al. (2001). Double-blind, controlled, crossover trial of inositol versus fluvoxamine for the treatment of panic disorder. Journal of Clinical Psychopharmacology, 21(3), 335–339.
-
Fux, M., et al. (1996). Inositol treatment of obsessive-compulsive disorder.[4] American Journal of Psychiatry, 153(9), 1219–1221.
-
Shaldubina, A., et al. (2006).[7] SMIT1 haploinsufficiency causes brain inositol deficiency without affecting lithium-sensitive behavior.[7] Molecular Genetics and Metabolism, 89(1-2), 163-169.
-
Berridge, M. J., et al. (1989). Neural and developmental actions of lithium: a unifying hypothesis. Cell, 59(3), 411–419.
Sources
- 1. The Mechanisms of Lithium Action: The Old and New Findings | MDPI [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Inositol depletion, GSK3 inhibition and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 5. Sodium-myo-inositol co-transporter (SMIT-1) mRNA is increased in neutrophils of patients with bipolar 1 disorder and down-regulated under treatment with mood stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The high affinity inositol transport system--implications for the pathophysiology and treatment of bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMIT1 haploinsufficiency causes brain inositol deficiency without affecting lithium-sensitive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. researchgate.net [researchgate.net]
- 12. Neurobiology and Applications of Inositol in Psychiatry: A Narrative Review [mdpi.com]
Inositol's Crucial Role in Metabolic Syndrome: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome represents a cluster of interconnected physiological, biochemical, and clinical abnormalities that significantly elevate the risk of cardiovascular disease and type 2 diabetes. At its core, insulin resistance is a key pathogenic factor. Emerging evidence has highlighted the critical role of inositols, a family of sugar alcohols, in modulating insulin signaling and other metabolic pathways disrupted in this syndrome. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning inositol's action, a comprehensive review of the preclinical and clinical evidence supporting its therapeutic potential, and detailed experimental protocols for researchers and drug development professionals investigating inositol-based interventions for metabolic syndrome.
Introduction: The Growing Challenge of Metabolic Syndrome and the Promise of Inositol
Metabolic syndrome, characterized by a constellation of risk factors including central obesity, hypertension, dyslipidemia, and hyperglycemia, has become a global health crisis. The escalating prevalence of this syndrome necessitates the development of novel and effective therapeutic strategies. While lifestyle modifications remain the cornerstone of management, pharmacological interventions are often required. In recent years, there has been a growing interest in the therapeutic potential of naturally occurring compounds that can modulate key metabolic pathways with a favorable safety profile. Among these, inositols have emerged as promising candidates.
Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol (MI) and D-chiro-inositol (DCI) being the most biologically active and extensively studied in the context of metabolic diseases. These molecules are not only components of cell membranes but also act as precursors to second messengers involved in crucial cellular processes, most notably insulin signal transduction. A disruption in the metabolism and signaling of inositols has been implicated in the pathogenesis of insulin resistance, a hallmark of metabolic syndrome. This guide will dissect the intricate involvement of inositols in metabolic regulation and provide the necessary tools for its further investigation.
Molecular Mechanisms of Inositol Action in Metabolic Regulation
The therapeutic effects of inositols in metabolic syndrome are primarily attributed to their ability to improve insulin sensitivity and modulate lipid metabolism. This section delves into the core molecular pathways through which MI and DCI exert their beneficial effects.
Inositol's Role as a Second Messenger in the Insulin Signaling Pathway
Inositols are integral components of the insulin signaling cascade, acting as precursors for inositol phosphoglycans (IPGs), which function as second messengers of insulin action.
-
Myo-inositol (MI): MI is a precursor for phosphatidylinositol (4,5)-bisphosphate (PIP2), a key phospholipid in the cell membrane. Upon insulin binding to its receptor, PIP2 is hydrolyzed to inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which are involved in downstream insulin signaling. Furthermore, MI is crucial for the proper function of glucose transporter 4 (GLUT4), the primary insulin-responsive glucose transporter in muscle and adipose tissue.
-
D-chiro-inositol (DCI): DCI is synthesized from MI via an insulin-dependent epimerase. DCI is a component of an IPG mediator that activates key enzymes in glucose metabolism, such as pyruvate dehydrogenase phosphatase, leading to enhanced glucose oxidation and glycogen synthesis. In states of insulin resistance, the activity of the epimerase that converts MI to DCI is impaired, leading to a relative deficiency of DCI in insulin-sensitive tissues.
The synergistic action of MI and DCI is crucial for maintaining metabolic homeostasis. MI primarily supports glucose uptake, while DCI is more involved in glucose storage and utilization.
Caption: Inositol's role in the insulin signaling pathway.
Inositol's Impact on Lipid Metabolism
Dyslipidemia is a core component of metabolic syndrome. Inositols have been shown to favorably modulate lipid profiles, although the exact mechanisms are still being elucidated.
-
Reduction of Triglycerides and LDL Cholesterol: Clinical studies have demonstrated that inositol supplementation can lead to a significant reduction in serum triglycerides and LDL cholesterol levels. This may be partly due to improved insulin sensitivity, as insulin resistance is associated with increased hepatic production of very-low-density lipoprotein (VLDL) and subsequent hypertriglyceridemia.
-
Modulation of Gene Expression: Inositols may influence the expression of genes involved in lipid metabolism. For instance, they may upregulate the expression of genes involved in fatty acid oxidation and downregulate those involved in lipogenesis. Further research is needed to fully characterize these effects.
Preclinical and Clinical Evidence for Inositol in Metabolic Syndrome
A growing body of evidence from both preclinical and clinical studies supports the therapeutic utility of inositols in managing metabolic syndrome and its components.
Preclinical Studies
Animal models of metabolic syndrome have provided valuable insights into the efficacy and mechanisms of inositol action. Studies in insulin-resistant rats and mice have shown that supplementation with MI and/or DCI can:
-
Improve glucose tolerance and insulin sensitivity.
-
Reduce fasting insulin and glucose levels.
-
Lower plasma triglyceride and cholesterol levels.
-
Reduce blood pressure.
Clinical Trials
Numerous clinical trials have investigated the effects of inositol supplementation in various populations with metabolic syndrome or its components, particularly in women with Polycystic Ovary Syndrome (PCOS), a condition closely associated with insulin resistance, and in postmenopausal women with metabolic syndrome.
| Study Population | Inositol Isomer(s) and Dosage | Key Findings | Citation |
| Postmenopausal women with metabolic syndrome | Myo-inositol (2g/day) | Significant improvements in systolic and diastolic blood pressure, HOMA-IR, total cholesterol, and triglycerides. | [1] |
| Women with PCOS | Myo-inositol (4g/day) + Folic acid (400mcg/day) | Improved insulin sensitivity, reduced hyperandrogenism, and restoration of menstrual cyclicity. | [2] |
| Women with PCOS | Myo-inositol (2g) + D-chiro-inositol (50mg) twice daily | Significant reduction in BMI, fasting insulin, and HOMA-IR. | [3] |
| Overweight/obese women with PCOS | Myo-inositol (1100mg) + D-chiro-inositol (27.6mg) | Improved insulin sensitivity and lipid profile. | [3] |
Note: HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) is a method used to quantify insulin resistance and beta-cell function from fasting glucose and insulin or C-peptide concentrations.
The optimal ratio of MI to DCI is a subject of ongoing research, with a physiological plasma ratio of 40:1 often being cited as effective. However, tissue-specific ratios may vary, and the ideal therapeutic ratio may depend on the specific metabolic derangement being targeted.
Experimental Protocols for Inositol Research
For researchers and drug development professionals, rigorous and validated experimental methodologies are paramount. This section provides detailed, step-by-step protocols for key experiments in inositol research.
Quantification of Inositol Isomers in Biological Samples
Accurate measurement of MI and DCI in plasma, urine, and tissues is crucial for pharmacokinetic studies and for understanding inositol metabolism in health and disease. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
Protocol: Quantification of Myo-inositol and D-chiro-inositol in Plasma by HPLC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., 13C6-myo-inositol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: A column suitable for polar compound separation, such as an amine-based or mixed-mode column (e.g., Primesep S2).[4]
-
Mobile Phase A: Acetonitrile.[5]
-
Mobile Phase B: 5 mM Ammonium Acetate in water.[6]
-
Gradient: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 3 µL.[5]
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Myo-inositol: Precursor ion (m/z) 179.1 → Product ion (m/z) 87.0
-
D-chiro-inositol: Precursor ion (m/z) 179.1 → Product ion (m/z) 87.0
-
13C6-myo-inositol (Internal Standard): Precursor ion (m/z) 185.1 → Product ion (m/z) 90.0
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for the specific instrument used.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations of MI and DCI.
-
Quantify the concentrations of MI and DCI in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Caption: Workflow for HPLC-MS/MS analysis of inositols.
Assessment of Insulin Sensitivity
Evaluating the effect of inositol on insulin sensitivity is a primary objective in both preclinical and clinical research. The hyperinsulinemic-euglycemic clamp is the gold-standard method for this assessment.
Protocol: Hyperinsulinemic-Euglycemic Clamp in Rodents
This protocol provides a general framework; specific parameters should be optimized for the animal model and research question.
-
Surgical Preparation (several days prior to the clamp):
-
Anesthetize the animal (e.g., with isoflurane).
-
Implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[7]
-
Exteriorize the catheters at the back of the neck and house the animal individually for recovery.
-
-
Clamp Procedure:
-
Fast the animal overnight (typically 5-6 hours for mice).[8]
-
Connect the venous catheter to infusion pumps for insulin and glucose.
-
Connect the arterial catheter to a sampling line.
-
Start a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes from the arterial line.
-
Infuse a variable rate of 20% dextrose solution to maintain euglycemia (target blood glucose level, e.g., 100-120 mg/dL).
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp (typically the last 30-60 minutes) is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
-
Data Analysis:
-
Calculate the average GIR during the steady-state period.
-
Compare the GIR between inositol-treated and control groups.
-
GLUT4 Translocation Assay
This in vitro assay measures the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to insulin, a key step in glucose uptake.
Protocol: GLUT4 Translocation Assay using Flow Cytometry
This protocol is adapted for L6-GLUT4myc myoblasts, a commonly used cell line for this assay.[9]
-
Cell Culture and Treatment:
-
Culture L6-GLUT4myc myoblasts to 70-85% confluency.
-
Serum-starve the cells for 3 hours.
-
Treat the cells with or without insulin (e.g., 100 nM) and/or the inositol compound of interest for a specified time (e.g., 20 minutes).[10]
-
-
Immunostaining:
-
Fix the cells with 2% paraformaldehyde.
-
Without permeabilizing the cells, incubate with a primary antibody against the extracellular myc epitope of GLUT4.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry:
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
An increase in fluorescence intensity indicates an increase in GLUT4 translocation to the plasma membrane.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each treatment group.
-
Compare the MFI of the inositol-treated groups to the control and insulin-stimulated groups.
-
Analysis of Lipid Profiles and Gene Expression
To investigate the impact of inositol on lipid metabolism, it is essential to analyze lipid profiles and the expression of relevant genes.
Workflow: Lipid Profile and Gene Expression Analysis
-
Sample Collection: Collect plasma and/or liver tissue from animal models or human subjects.
-
Lipid Extraction and Analysis:
-
Extract total lipids from plasma or tissue homogenates using a standard method (e.g., Folch or Bligh-Dyer).
-
Analyze the lipid profile using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For fatty acid composition analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For comprehensive lipidomics, allowing for the identification and quantification of a wide range of lipid species.[11]
-
-
-
Gene Expression Analysis:
-
Isolate total RNA from liver or adipose tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of key genes involved in lipid metabolism using quantitative real-time PCR (qPCR) or RNA sequencing (RNA-Seq).[12]
-
Target genes may include:
-
Lipogenesis: SREBF1, FASN, ACACA
-
Fatty acid oxidation: CPT1A, ACADL
-
Cholesterol metabolism: HMGCR, LDLR
-
-
Future Directions and Drug Development Considerations
The research on inositols and metabolic syndrome is a rapidly evolving field. Future research should focus on:
-
Elucidating the precise molecular mechanisms: Further investigation is needed to fully understand how inositols regulate gene expression and interact with other signaling pathways.
-
Optimizing therapeutic formulations: Determining the optimal ratio and dosage of MI and DCI for different patient populations and specific metabolic derangements is a key area for future clinical trials.
-
Long-term safety and efficacy: While inositols have a favorable safety profile, long-term studies are needed to confirm their sustained efficacy and safety in the management of chronic metabolic diseases.
-
Combination therapies: Investigating the synergistic effects of inositols with other therapeutic agents, such as metformin, could lead to more effective treatment strategies for metabolic syndrome.
For drug development professionals, inositols represent an attractive class of molecules due to their natural origin, excellent safety profile, and pleiotropic effects on metabolic health. The development of novel formulations with improved bioavailability and targeted delivery could further enhance their therapeutic potential.
Conclusion
Inositols, particularly myo-inositol and D-chiro-inositol, play a fundamental role in insulin signaling and lipid metabolism. A substantial body of evidence from preclinical and clinical studies demonstrates their potential as effective and safe therapeutic agents for the management of metabolic syndrome. This technical guide has provided a comprehensive overview of the molecular mechanisms of inositol action, a summary of the current evidence, and detailed experimental protocols to facilitate further research and development in this promising field. The continued investigation of inositols holds the potential to yield novel and impactful interventions for the growing global burden of metabolic disease.
References
-
HPLC Method for Determination of Myo-Inositol on Primesep S2 Column. (n.d.). Retrieved from [Link]
-
Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brai. (n.d.). Retrieved from [Link]
-
HPLC Method for Determination of Myo-Inositol on Primesep S2 Column. (n.d.). Retrieved from [Link]
-
Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brain Tissue Homogenates. (2013). Analytical Chemistry, 85(22), 11155–11162. [Link]
-
Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH). (2023). Journal of Visualized Experiments, (197). [Link]
-
Flow cytometry protocol for GLUT4-myc detection on cell surfaces. (2024). Bioscience Reports, 44(4), BSR20231987. [Link]
-
Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats. (2024). STAR Protocols, 5(3), 103143. [Link]
-
Update on the combination of myo-inositol/d-chiro-inositol for the treatment of polycystic ovary syndrome. (2024). Gynecological Endocrinology, 40(1), 1-7. [Link]
-
Drawing graphs with dot. (2015). Retrieved from [Link]
-
Screening of Lipid Metabolism-Related Genes as Diagnostic Indicators in Chronic Obstructive Pulmonary Disease. (2023). Computational and Mathematical Methods in Medicine, 2023, 1-14. [Link]
-
Inositol supplementation efficacy in improving key cardiometabolic and anthropometric indices: a GRADE-assessed systematic review and meta-analysis of randomized controlled trials. (2025). Journal of Health, Population and Nutrition, 44(1), 1. [Link]
-
Pathway Enrichment Analysis plots: easy R tutorial. (2023). Retrieved from [Link]
-
Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes. (2022). Open Heart, 9(1), e001989. [Link]
-
Hyperinsulinemic Euglycemic Insulin Sensitivity Clamp. (n.d.). Retrieved from [Link]
-
Flow cytometry protocol for GLUT4-myc detection on cell surfaces. (2024). Bioscience Reports, 44(4). [Link]
-
ADViSELipidomics: a workflow for analyzing lipidomics data. (2022). Bioinformatics, 38(16), 4016-4018. [Link]
-
LC-MS/MS method for the quantification of myo- and chiro-inositol as the urinary biomarkers of insulin resistance in human urine. (2018). Journal of Pharmaceutical and Biomedical Analysis, 155, 223-230. [Link]
-
Gene Expression Analysis of Lipid Metabolism and Inflammation-Related Genes. (2024). Retrieved from [Link]
-
Inositol for Polycystic Ovary Syndrome: A Systematic Review and Meta-analysis to Inform the 2023 Update of the International Evidence-based PCOS Guidelines. (2023). The Journal of Clinical Endocrinology & Metabolism, 108(10), 2533–2547. [Link]
-
Experiment - MMPC. (2014). Retrieved from [Link]
-
Treating metabolic disease with inositol — is it any use at all?. (2018). Retrieved from [Link]
-
Inositol Supplementation to Treat Reproductive and Metabolic Dysfunction in Polycystic Ovary Syndrome: A Double Blind RCT (INSUPP-PCOS). (n.d.). Retrieved from [Link]
-
The Effects of Inositol on Glucose Metabolism in Patients With Metabolic Syndrome at Risk of Cardiac Fibrosis. (2026). Retrieved from [Link]
-
Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat. (2010). Journal of Visualized Experiments, (40), e1970. [Link]
-
An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line. (2022). Metabolites, 12(11), 1058. [Link]
-
Dot Language (graph based diagrams). (2018). Retrieved from [Link]
-
Using metabolic profiling and gene expression analyses to explore molecular effects of replacing saturated fat with polyunsaturated fat—a randomized controlled dietary intervention study. (2020). The American Journal of Clinical Nutrition, 111(1), 45-57. [Link]
-
Optimizing the lipidomics workflow for clinical studies--practical considerations. (2015). Analytical and Bioanalytical Chemistry, 407(17), 4973-4993. [Link]
-
Cell signaling pathways step-by-step and templates. (2018). Retrieved from [Link]
-
Mapping the causal chain from genetic risk variants to lipid dysmetabolism in Parkinson's disease. (2026). Brain. [Link]
-
Hyperinsulinemic-euglycemic clamps are utilized to assess insulin sensitivity in conscious mice. (2026). Retrieved from [Link]
-
Quantitative Measurement: GLUT4 Translocation To Plasma Membrane-Flow Cytometry l Protocol Preview. (2022). Retrieved from [Link]
-
Inositol Supplementation to Treat Polycystic Ovary Syndrome: A Double Blind Dose Ranging RCT (INSUPP-PCOS). (2026). Retrieved from [Link]
-
Intro to DOT language. (n.d.). Retrieved from [Link]
Sources
- 1. Frontiers | Screening of Lipid Metabolism-Related Gene Diagnostic Signature for Patients With Dilated Cardiomyopathy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMPC :: Experiment [mmpc.org]
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- 10. portlandpress.com [portlandpress.com]
- 11. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Expression Analysis of Lipid Metabolism and Inflammation-Related Genes [easychair.org]
Technical Guide: Effects of Inositol Depletion on Cell Viability
Executive Summary
Inositol (specifically myo-inositol) is not merely a metabolic substrate; it is a structural linchpin of eukaryotic cell membranes and a secondary messenger precursor. Its depletion triggers a specific cascade of cellular crises distinct from general nutrient starvation.
This guide dissects the "Inositol Depletion Hypothesis" from a mechanistic standpoint, detailing how the loss of intracellular inositol collapses the phosphatidylinositol (PI) cycle, induces membrane-driven ER stress, and triggers mTOR-independent autophagy. We further explore the synthetic lethality of ISYNA1 inhibition in oncology and provide a validated protocol for establishing inositol-deficient models using dialyzed serum systems.
Part 1: The Biochemistry of Inositol Dependence
To understand the lethality of depletion, one must first map the supply chain. Mammalian cells acquire inositol through two distinct pathways:
-
Uptake: Via Sodium/Myo-inositol Transporters (SMIT1/2, encoded by SLC5A3/SLC5A11).
-
De Novo Synthesis: Glucose-6-phosphate is converted to inositol-3-phosphate by ISYNA1 (Inositol-3-phosphate synthase), the rate-limiting enzyme, and subsequently dephosphorylated by IMPase (Inositol monophosphatase).
The PI Cycle and Lithium Blockade
The cellular demand for inositol is driven by the rapid turnover of phosphoinositides (PIP2, PIP3). When G-protein coupled receptors (GPCRs) are activated, PLC hydrolyzes PIP2 into IP3 (calcium signaling) and DAG (PKC activation).[1]
-
The Critical Bottleneck: IP3 must be recycled back to free inositol to resynthesize membrane PI.
-
Lithium's Action: Lithium ions (
) uncompetitively inhibit IMPase and IPPase, trapping the pool of inositol as useless phosphate intermediates. This is the molecular basis of the "Inositol Depletion Hypothesis" in bipolar disorder treatment.
Diagram 1: The Phosphatidylinositol (PI) Cycle & Depletion Points
This diagram illustrates the recycling of IP3 back to Inositol and the points of inhibition by Lithium and ISYNA1 blockade.
Caption: The PI Cycle showing Lithium's inhibition of IMPase and the de novo entry point via ISYNA1.
Part 2: Mechanisms of Cytotoxicity
When inositol levels drop below the threshold required for PI synthesis (approx.
The "Membrane Aberrancy" UPR
Unlike amino acid starvation which triggers UPR via protein misfolding, inositol depletion triggers UPR primarily through lipid imbalance . The ER membrane becomes depleted of PI, altering its fluidity and curvature.
-
Sensor Activation: This lipid stress activates IRE1 and PERK .
-
Outcome: Activation of the transcription factor ATF4 .[2] While this attempts to restore homeostasis, prolonged activation leads to the expression of CHOP , driving apoptosis.
-
Note: Recent transcriptomic meta-analyses suggest that while ER stress hallmarks (ROS, membrane stress) are present, the canonical UPR response can be atypical, sometimes described as "Inositol-less death" which bypasses classic apoptotic markers in yeast, though mammalian cells typically show UPR activation.
mTOR-Independent Autophagy
Inositol depletion is a potent inducer of autophagy, but it bypasses the standard mTOR inhibition pathway.[3]
-
Mechanism: IP3 receptors (IP3R) on the ER regulate calcium transfer to mitochondria.[4][5]
-
The Trigger: Depletion lowers IP3 levels
Reduced release Loss of mitochondrial ATP production efficiency. -
The Response: The cell induces autophagy to scavenge nutrients.[2] Because this is driven by IP3 levels rather than nutrient sensing (mTOR), lithium (which lowers IP3) acts as an autophagy inducer, aiding in the clearance of aggregates (e.g., in Huntington's models).[1][3]
Diagram 2: The Cell Fate Decision Matrix
Visualizing the divergence between survival (Autophagy) and death (Apoptosis) under inositol stress.
Caption: Dual pathways of ER stress and Autophagy activated by inositol depletion.
Part 3: Therapeutic Implications[6]
Oncology: Synthetic Lethality and ISYNA1
Cancer cells often rewire their metabolism.
-
Inositol Auxotrophy: Certain tumors (e.g., subsets of breast and pancreatic cancer) downregulate ISYNA1 via methylation or p53-mediated suppression. These cells become obligate consumers of extracellular inositol.
-
Therapeutic Strategy: Blocking uptake (SMIT inhibitors) or placing these cells in inositol-low environments induces synthetic lethality, while normal cells (with functional ISYNA1) survive.
-
Contrast: In ovarian cancer, ISYNA1 can act as a tumor suppressor; its downregulation correlates with stemness and poor prognosis, suggesting a context-dependent role.[6][7]
Psychiatry: Bipolar Disorder
Lithium's efficacy relies on the fact that overactive neurons fire frequently, consuming PIP2 rapidly. By blocking recycling (IMPase), lithium selectively depletes inositol in these hyperactive cells, dampening their signaling without shutting down the entire brain's signaling capacity.
Part 4: Experimental Protocols
Warning: Standard Fetal Bovine Serum (FBS) contains high levels of inositol (~50–100 μM). You cannot study depletion using standard media.
Protocol A: Preparation of Dialyzed FBS (dFBS)
Purpose: To remove small molecules (inositol, amino acids, glucose) while retaining growth factors.
-
Materials: Spectra/Por dialysis tubing (MWCO 3.5 kDa), 4L beaker, magnetic stirrer, sterile PBS.
-
Pre-treatment: Heat-inactivate FBS at 56°C for 30 mins if required by your cell line.
-
Loading: Load 50 mL FBS into the dialysis tubing. Clamp securely.
-
Dialysis:
-
Submerge tubing in 4L of sterile PBS (or saline) at 4°C.
-
Stir slowly (magnetic bar).
-
Change the buffer every 6 hours for 48 hours (Total 8 changes).
-
-
Sterilization: Filter the dialyzed serum through a 0.22 μm sterile filter.
-
Storage: Aliquot and freeze at -20°C.
Protocol B: Inositol Starvation Assay
Purpose: To induce and validate inositol depletion.
Reagents:
-
Basal Media: Inositol-free DMEM (e.g., MP Biomedicals or custom formulation).[2][8]
-
Supplement: 10% Dialyzed FBS (from Protocol A).
-
Glutamine: 4 mM L-Glutamine (add fresh).
-
Rescue Control: myo-Inositol stock (100 mM in water, sterile filtered).
Workflow:
-
Seeding: Plate cells in standard media (DMEM + 10% Regular FBS) and allow to attach (24 hours).
-
Wash: Aspirate media.[9] Wash cells 2x with warm PBS to remove residual serum inositol.
-
Induction: Add Inositol-Free Media + 10% dFBS .
-
Experimental Group: No additive.
-
Rescue Group: Add myo-inositol to final concentration of 40–100 μM.
-
-
Timepoints:
-
6-12 Hours: Signaling changes (Autophagy induction, LC3B-II conversion).
-
24-48 Hours: UPR activation (Western blot for ATF4, CHOP).
-
72+ Hours: Cell viability assessment (MTT/ATP assay).
-
Data Summary: Expected Phenotypes
| Marker | Method | Expected Change (Depletion) | Expected Change (Rescue) |
| Cell Viability | MTT / CellTiter-Glo | Significant decrease (>50%) by 72h | Restored to near WT levels |
| Autophagy | Western Blot (LC3B) | Increased LC3B-II / LC3B-I ratio | Baseline ratio |
| ER Stress | Western Blot / qPCR | Elevated ATF4, CHOP, GRP78 | Low / Baseline |
| Lipid Profile | Mass Spec (Lipidomics) | Decreased PI; Increased PG/CL | Normal PI levels |
Part 5: Troubleshooting & Validation
-
"My cells died in the control group."
-
Cause: Dialysis removes all small molecules, not just inositol.
-
Fix: Ensure your media is supplemented with glucose, glutamine, and potentially non-essential amino acids. The "Rescue" condition (adding back only inositol) is the only valid control to prove the effect is inositol-specific.
-
-
"No UPR induction observed."
-
Cause: Residual intracellular inositol stores.
-
Fix: Passage cells once in low-inositol media (e.g., 5 μM) before total starvation to deplete internal pools.
-
-
Mycoplasma Contamination:
-
Mycoplasma consume inositol and arginine rapidly. An infection can mimic inositol depletion even in standard media. Always test for mycoplasma.
-
References
-
Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells. BioRxiv/Journal of Biological Chemistry. (2022).[10] [Link]
-
Lithium induces autophagy by inhibiting inositol monophosphatase. Cell/Nature Cell Biology. (2008).[3] [Link]
-
The myo-inositol biosynthesis rate-limiting enzyme ISYNA1 suppresses the stemness of ovarian cancer. Cellular Signalling. (2023). [Link]
-
Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal. (2025).[3][8][11][12] [Link]
-
Inositol Depletion, GSK3 Inhibition and Bipolar Disorder. Neuropsychopharmacology. (2010). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ER stress-induced cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Inositol Trisphosphate Receptors in Autophagy in DT40 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The myo-inositol biosynthesis rate-limiting enzyme ISYNA1 suppresses the stemness of ovarian cancer via Notch1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. content.protocols.io [content.protocols.io]
- 10. biorxiv.org [biorxiv.org]
- 11. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Profiling of Inositol Phosphates: High-Performance Anion-Exchange Chromatography (HPAEC)
Abstract
The metabolic complexity of inositol phosphates (IPs)—ranging from the second messenger Ins(1,4,5)P
The Biological Context: Why Isomer Separation Matters
Inositol phosphates are not merely sequential degradation products; they are distinct signaling entities. For instance, distinguishing Ins(1,4,5)P
Visual 1: Inositol Phosphate Signaling Cascade
This diagram illustrates the metabolic flow from membrane lipids to soluble high-energy pyrophosphates.
Caption: The metabolic conversion of membrane-bound PIP2 into soluble inositol phosphates, culminating in high-energy pyrophosphates (IP7/IP8).
Methodological Principles
The "Metal-Free" Imperative
Inositol phosphates, particularly IP
-
Causality: Contact with steel surfaces causes peak tailing, irreversible adsorption, and "ghost" peaks in subsequent runs.
-
Solution: Use PEEK (polyether ether ketone) tubing, PEEK column hardware, and metal-free pump heads if possible. If a stainless steel system is used, it must be passivated with 30% nitric acid or a chelating agent (EDTA) prior to use.
Detection Strategy: Radiometry vs. Mass
-
Radiometry (
H-Inositol Labeling): The most sensitive method. Ideal for detecting rapid changes in low-abundance signaling molecules (IP , IP ) in cell culture. -
Suppressed Conductivity / Post-Column Derivatization: The choice for non-radioactive samples (e.g., tissue extracts, food science). Requires an Ion Chromatography (IC) setup.
Protocol: Sample Preparation (Acid Extraction)
Objective: Quench metabolism instantly and extract polar IPs while precipitating proteins.
Reagents:
-
Ice-cold 1M Perchloric Acid (PCA)
-
Neutralization Buffer: 1M KOH containing 50mM EDTA and 50mM HEPES.
-
Universal Indicator strip.
Step-by-Step:
-
Quenching: Aspirate media from cell culture plates. Immediately add ice-cold 1M PCA (500 µL per 60mm dish).
-
Why: PCA instantly denatures enzymes (kinases/phosphatases), "freezing" the metabolic profile.
-
-
Scraping: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 12,000 x g for 5 minutes at 4°C. Transfer the supernatant to a fresh tube.
-
Neutralization: Slowly add the Neutralization Buffer while vortexing.
-
Target: pH 6.0–7.5. Use a micro-pH probe or spot-check with indicator strips.
-
Chemistry:
. This removes the chaotropic perchlorate ion which would otherwise interfere with the HPLC column.
-
-
Final Spin: Centrifuge again to pellet the insoluble Potassium Perchlorate (
). -
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.
Protocol: High-Performance Anion-Exchange Chromatography (HPAEC)
System Configuration[2][3]
-
Column: Partisil 10 SAX (Strong Anion Exchange), 250 x 4.6 mm (or modern equivalent like SphereClone SAX).
-
Guard Column: Essential to protect the analytical column from lipids.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (fluctuations can affect retention times; use a column oven at 25°C for precision).
The Acidic Gradient (Ammonium Phosphate)
This gradient elutes IPs strictly in order of increasing phosphate content (IP
Buffers:
-
Buffer A: Water (Milli-Q grade).
-
Buffer B: 1.0 M Ammonium Phosphate, pH 3.8 (adjusted with Phosphoric Acid).
-
Note: Filter buffers through 0.45 µm filters. Prepare fresh weekly to prevent microbial growth.
-
Gradient Table:
| Time (min) | % Buffer B | Event | Mechanism |
| 0.0 | 0 | Injection | Loading |
| 5.0 | 0 | Isocratic Hold | Elute free inositol/glycerophosphoinositol |
| 60.0 | 100 | Linear Ramp | Elute IP2 through IP6 |
| 75.0 | 100 | High Salt Wash | Elute highly charged Pyrophosphates (IP7/IP8) |
| 80.0 | 0 | Re-equilibration | Prepare for next run |
Visual 2: Experimental Workflow
This diagram outlines the critical path from cell culture to data.
Caption: Step-by-step workflow for the extraction and radiometric analysis of inositol phosphates.
Troubleshooting & Validation (Self-Validating Systems)
Internal Standardization
To validate recovery, "spike" a parallel non-labeled sample with a known amount of
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Metal contamination | Passivate system with 50mM EDTA or 30% Nitric Acid. Switch to PEEK. |
| Shifting Retention Times | pH drift in Buffer B | Ammonium phosphate has poor buffering capacity at pH 3.8. Check pH daily. |
| Ghost Peaks | Carryover | IP |
| Baseline Rise | Gradient impurity | Use highest grade phosphoric acid; impurities accumulate on the column and elute during the ramp. |
References
-
Shears, S. B. (2020).[2] A Short Historical Perspective of Methods in Inositol Phosphate Research. Methods in Molecular Biology, 2091, 1-28. Link
-
Irvine, R. F., et al. (1985).[3] Protein kinase C activation and inositol phosphate accumulation. Biochemical Journal, 229(2), 505–511.[3][4] Link
-
Guse, A. H., et al. (1995). Separation of isomers of inositol phosphates by ion-exchange chromatography. Journal of Chromatography B, 672(2), 189-198. Link
-
Thermo Fisher Scientific. (2012). Determination of Inositol Phosphates in Dried Distillers Grains with Solubles. Application Note 1039. Link
-
Wilson, M. S. C., et al. (2015). A novel method for the purification of inositol phosphates from biological samples.[3][5][6] Open Biology, 5(3), 140217. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
hydrophilic interaction liquid chromatography-tandem mass spectrometry for inositol pyrophosphate detection
Topic: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) for Inositol Pyrophosphate Detection Content Type: Detailed Application Note and Protocol
Executive Summary & Scientific Rationale
Inositol pyrophosphates (PP-InsPs), such as 5-IP7 (diphosphoinositol pentakisphosphate) and 1,5-IP8 , are high-energy signaling molecules regulating phosphate homeostasis, insulin sensitivity, and bioenergetics. Despite their physiological importance, they are often termed the "dark matter" of cell signaling due to their lability, low abundance (<1 µM), and the analytical difficulty of separating their structural isomers.
Traditional methods like PAGE (Polyacrylamide Gel Electrophoresis) with radiolabeling lack structural resolution and mass specificity. This protocol details a Hydrophilic Interaction Liquid Chromatography-tandem Mass Spectrometry (HILIC-MS/MS) workflow. Unlike standard reverse-phase chromatography, which fails to retain these super-hydrophilic anions, HILIC utilizes a water-enriched layer on a polar stationary phase to achieve retention.
Critical Mechanism: This method employs a polymer-based amino HILIC column at high pH (10.5).
-
Why High pH? At pH 10.5, phosphate groups are fully deprotonated, maximizing ionization efficiency in negative mode MS.
-
Why Polymer? Silica-based columns degrade rapidly above pH 8.0. A polymer backbone is essential for durability under the alkaline carbonate conditions required to resolve the 1-IP7 and 5-IP7 isomers.
Pre-Analytical Considerations: Sample Preparation
Objective: Extract PP-InsPs while preventing hydrolysis of the high-energy phosphoanhydride bond.
Reagents Required[1][2][3][4][5]
-
Extraction Buffer: 1M Perchloric Acid (PCA) (cold).
-
Neutralization Buffer: 1M Potassium Carbonate (
) + 3mM EDTA. -
Enrichment (Optional but Recommended): Titanium Dioxide (
) beads. -
Internal Standard: Isotope-labeled
(if available) or non-endogenous inositol polyphosphate.
Protocol A: Acid Extraction (Direct)
-
Harvest: Rapidly wash cells (e.g., HEK293, HCT116) with ice-cold PBS.
-
Lysis: Add 500 µL ice-cold 1M PCA. Incubate on ice for 10 min.
-
Note: Acid quenches enzymatic activity (phosphatases) immediately.
-
-
Clarification: Centrifuge at 15,000 x g for 5 min at 4°C. Transfer supernatant.
-
Neutralization: Add 1M
containing EDTA until pH reaches 6.0–8.0 (monitor with pH paper).-
Insight: EDTA chelates free
and , which otherwise suppress ionization and cause peak tailing by bridging analytes to metal surfaces in the LC system.
-
-
Filtration: Centrifuge to remove potassium perchlorate precipitate. Filter supernatant through a 0.22 µm spin filter.
Protocol B: TiO2 Enrichment (For Low Abundance Tissues)
For tissue samples (brain, liver) where PP-InsP levels are femtomolar, direct injection is insufficient.
-
Mix acid extract with 5 mg
beads.[1] -
Rotate for 15 min at 4°C (Phosphates bind to
). -
Wash beads 2x with 1M PCA to remove lipids/proteins.
-
Elute with 300 µL 3% Ammonium Hydroxide (
). -
Evaporate to dryness (SpeedVac, no heat) and reconstitute in water.
LC-MS/MS Method Development
System: Triple Quadrupole MS (e.g., QTRAP 6500+, TQ-XS) coupled to a bio-inert UHPLC.
Chromatographic Conditions
-
Column: Shodex HILICpak VG-50 2D (2.0 x 150 mm, 5 µm) or equivalent polymer-based amino column.
-
Temperature: 40°C (Improves mass transfer kinetics).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5–10 µL.
Mobile Phase Strategy:
-
Mobile Phase A: Acetonitrile (ACN).[2]
-
Mobile Phase B: 300 mM Ammonium Carbonate (
), adjusted to pH 10.5 with .-
Caution: Fresh preparation of Buffer B is mandatory every 48h to prevent pH drift due to
evaporation.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial HILIC loading |
| 2.0 | 10 | Isocratic hold |
| 12.0 | 60 | Linear ramp (elutes IP6) |
| 18.0 | 80 | Elutes IP7 and IP8 |
| 20.0 | 80 | Wash |
| 20.1 | 10 | Re-equilibration |
| 30.0 | 10 | End |
Mass Spectrometry Parameters (ESI Negative Mode)
-
Ion Source: Electrospray Ionization (ESI-).[2]
-
Spray Voltage: -4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions (Multiple Reaction Monitoring): The phosphate moiety fragmentation is the most reliable for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Identity Confirmation |
| IP6 | 659.0 [M-H]- | 79.0 ( | -35 | Retention Time + Ratio 97/79 |
| IP6 | 659.0 [M-H]- | 97.0 ( | -35 | Qualifier |
| 5-IP7 | 739.0 [M-H]- | 79.0 ( | -38 | Elutes ~16 min |
| 1-IP7 | 739.0 [M-H]- | 79.0 ( | -38 | Elutes ~15 min (Isomer separation) |
| IP8 | 819.0 [M-H]- | 79.0 ( | -42 | Low abundance |
Data Visualization & Pathways
Workflow: From Cell to Signal
The following diagram illustrates the critical path from sample extraction to isomer resolution.
Caption: Figure 1. Optimized HILIC-MS/MS workflow for inositol pyrophosphate analysis, highlighting the divergence for low-abundance tissue samples.
Metabolic Pathway of PP-InsPs
Understanding the origin of the isomers is crucial for interpreting MS data.
Caption: Figure 2. Metabolic synthesis of IP7 and IP8 isomers. The HILIC method must chromatographically separate 1-IP7 and 5-IP7 to distinguish kinase activities.
Troubleshooting & Quality Control
Common Pitfalls
-
Peak Tailing:
-
Cause: Interaction of phosphate groups with stainless steel in the LC flow path.
-
Solution: Passivate the system with 30% phosphoric acid prior to use, or use a PEEK-lined (bio-inert) LC system. Ensure EDTA is present in the sample or mobile phase (though mobile phase EDTA can suppress MS signal, so sample addition is preferred).
-
-
Retention Time Shift:
-
Cause: Evaporation of
from the ammonium carbonate buffer changes pH. -
Solution: Use a sealed solvent reservoir and replace buffer daily.
-
-
Source Contamination:
-
Cause: Non-volatile salts from the extraction.
-
Solution: Divert the LC flow to waste for the first 2 minutes and the last 5 minutes of the gradient.
-
Validation Criteria
-
Linearity:
over 0.5 – 100 pmol range.[3] -
Recovery: Spike synthetic IP6 into the matrix before extraction; recovery should be >70%.
-
Isomer Separation: Valley-to-peak ratio between 1-IP7 and 5-IP7 should be <10% (near baseline separation).
References
-
Wilson, M. S., et al. (2015). Analysis of inositol phosphates and pyrophosphates by HILIC-MS/MS.[4][5][3][6]Biochemical Journal .
-
Qiu, D., et al. (2020).[5] Micro-scale analysis of inositol pyrophosphates in mammalian tissues.Nature Communications .
-
Ito, M., et al. (2018). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates.[4][5][3]Journal of Chromatography A .
-
Shodex Technical Guide. Analysis of Inositol Phosphates using HILICpak VG-50 2D.Shodex Application Notes .
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate | Springer Nature Experiments [experiments.springernature.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
protocols for extraction of inositol-containing phospholipids
Application Note: Optimized Extraction of Inositol-Containing Phospholipids Subtitle: Overcoming Polarity and Metabolic Instability in Phosphoinositide Analysis
Abstract
Phosphoinositides (PIs), including PI(4,5)P2 and PI(3,4,5)P3, are critical signaling hubs governing cytoskeletal dynamics, vesicular trafficking, and cell survival.[1][2] Unlike structural lipids, PIs are defined by two hostile characteristics for the analyst: extreme polarity (due to the inositol phosphate headgroup) and rapid metabolic turnover (half-lives often <30 seconds). Standard lipid extraction protocols (e.g., unmodified Folch or Bligh & Dyer) fail to recover poly-phosphorylated PIs because these lipids remain sequestered in the aqueous phase or bound to protein residues. This guide details the Acidified Bligh & Dyer method and the TCA-Stop protocol, providing a self-validating framework for the quantitative recovery of these labile signaling lipids.
Part 1: Pre-Analytical Considerations & Mechanisms
The "Acid Trap" Mechanism
To extract PIs, one must overcome the ionic bonds linking the negatively charged phosphate headgroups to basic amino acid residues (Lysine, Arginine) on proteins.
-
Neutral Extraction (Failure Mode): At neutral pH, poly-PIs behave as surfactants. They partition into the aqueous phase or remain protein-bound at the interface.
-
Acidified Extraction (Success Mode): Lowering the pH (< 2.0) protonates the phosphate groups. This neutralizes the charge, disrupting ionic protein interactions and rendering the lipid sufficiently hydrophobic to partition into the organic (chloroform) phase.
Metabolic Quenching
Kinases and phosphatases remain active even after cell lysis.
-
Critical Rule: Never harvest cells for PI analysis by simple scraping in PBS.
-
Solution: Metabolism must be arrested immediately via Acid Quenching (TCA) or Solvent Denaturation (Ice-cold Methanol/HCl).
Part 2: Experimental Protocols
Protocol A: The Gold Standard (Acidified Bligh & Dyer)
Best for: General profiling, TLC, Dot Blots, and total lipid phosphorus quantification.
Reagents:
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
12N HCl (Concentrated)
-
1M HCl (for washing)
-
Carrier Lipids (e.g., Bovine Brain Extract) - Crucial for low-abundance samples.
Step-by-Step Workflow:
-
Sample Preparation:
-
The Monophasic Extraction:
-
Add Chloroform and 1M HCl to achieve a ratio of Chloroform:Methanol:1M HCl (1:2:0.8) .
-
Example: To 800 µL aqueous sample/homogenate, add 2 mL Methanol and 1 mL Chloroform.
-
Vortex vigorously for 1 minute. Allow to stand on ice for 10 minutes.
-
-
Phase Separation:
-
Add 1 volume Chloroform and 1 volume 1M HCl to break the phase.
-
New Ratio: Chloroform:Methanol:Acidic Buffer (2:2:1.8).
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
-
Collection:
-
Re-extraction (Optional but Recommended):
-
Add fresh chloroform to the remaining upper phase, vortex, spin, and pool the bottom layer with the first extract.
-
-
Drying:
-
Dry under a stream of Nitrogen gas. Do not use heat.
-
Visual Workflow (DOT Diagram):
Caption: Workflow for Acidified Bligh & Dyer extraction. Acidification (Red) is the rate-limiting step for PI recovery.
Protocol B: TCA-Precipitation Method
Best for: Mass Spectrometry (cleaner background) and highly labile lipids (PIP3).
Logic: Trichloroacetic acid (TCA) instantly precipitates macromolecules (proteins/lipids) while keeping water-soluble metabolites in the supernatant. This physically separates the lipids from the enzymatic machinery before the organic solvents are even introduced.
-
Quenching:
-
Add ice-cold 10% TCA (w/v) directly to cells/tissue (approx. 1 mL per 10cm dish).
-
Incubate on ice for 5 minutes.
-
Scrape and transfer to a centrifuge tube.[8]
-
-
Pelleting:
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Discard Supernatant (contains ATP, IP3, soluble metabolites).
-
The pellet contains the lipids and proteins.
-
-
Wash:
-
Wash the pellet once with 5% TCA / 1mM EDTA to remove residual calcium (which can cause lipids to aggregate).
-
-
Extraction:
-
Add Neutral Solvent (CHCl3:MeOH 1:2) to the pellet first. Vortex.
-
Expert Tip: This extracts neutral lipids (PC, PE). Discard this if you want to enrich for PIs (Schacht modification). If you want total lipids, proceed to the next step without discarding.
-
Add Acidified Solvent (CHCl3:MeOH:12N HCl, 200:100:1).
-
Vortex vigorously for 10 minutes at Room Temperature (to penetrate the pellet).
-
-
Phase Split:
Part 3: Data Presentation & Validation
Solvent Ratios & Troubleshooting Table
| Component | Standard (Neutral) | Acidified (PI-Optimized) | Function in PI Extraction |
| Chloroform | 1 part | 1 part | Solubilizes the hydrophobic acyl tails. |
| Methanol | 2 parts | 2 parts | Solubilizes the polar headgroup; bridges phases. |
| Aqueous | 0.8 parts (Water) | 0.8 parts (1M HCl) | Protonates phosphate (pKa ~1-2); breaks protein bonds. |
| Glassware | Standard | Silanized | Prevents PIs from binding to glass silanols. |
Quality Control: The "Self-Validating" System
How do you know the extraction worked?
-
The Interface Check: After centrifugation, the protein disk should be compact. If the interface is "fluffy" or the organic phase is cloudy, the acidification was insufficient.
-
Lipid Phosphorus Assay (Bartlett): Digest a small aliquot of the extract. If total recovered phosphate is <80% of expected (based on cell count), re-extract the aqueous phase.
-
Spike-In Recovery: Add a non-endogenous PI standard (e.g., C17-PIP2) prior to lysis. Measure recovery via Mass Spec.[7] Acceptable recovery is >60%.
Part 4: Downstream Compatibility (Mass Spec vs. TLC)
Mass Spectrometry Warning: Traditional HCl extraction introduces chloride ions, which suppress ionization in negative-mode ESI-MS and can corrode steel capillaries.
-
Modification for MS: Replace HCl with Citric Acid or Phosphoric Acid during the wash steps, or perform multiple washes with neutral water after the initial acid extraction to remove excess protons/chloride, provided the lipids are already in the organic phase.
-
Derivatization: For PIP2/PIP3 analysis via MS, methylation of the phosphate groups using TMS-Diazomethane is often required to stabilize the charge state.[10]
Signaling Pathway Context (Why this matters):
Caption: The PI metabolic cascade. PIP3 (Red) is highly unstable; failure to quench PTEN/Phosphatases leads to false negatives.
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues.[3] Journal of Biological Chemistry. Link
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.[5] Link
-
Schacht, J. (1978). Purification of polyphosphoinositides by chromatography on immobilized neomycin. Journal of Lipid Research. Link
-
Pettitt, T. R., et al. (2006).[1] Analysis of intact phosphoinositides in biological samples. Journal of Lipid Research. (Describes the Citric Acid modification for MS). Link
-
Clark, J., et al. (2011). Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry.[11] Nature Methods. Link
Sources
- 1. babraham.ac.uk [babraham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aquaculture.ugent.be [aquaculture.ugent.be]
- 4. agrisera.com [agrisera.com]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. m.youtube.com [m.youtube.com]
- 10. jsbms.jp [jsbms.jp]
- 11. researchgate.net [researchgate.net]
Mastering the Purification of Inositol Phosphates: A Detailed Guide to Solid-Phase Extraction Techniques
Introduction: The Challenge and Importance of Inositol Phosphate Purification
Inositol phosphates (InsPs) are a diverse class of signaling molecules pivotal to a vast array of cellular processes, from calcium mobilization and signal transduction to phosphate homeostasis and mRNA export.[1][2] Their structural complexity, arising from the variable number and position of phosphate groups on the myo-inositol ring, creates a challenging analytical landscape. Furthermore, their low abundance in most biological samples and the presence of highly labile pyrophosphate moieties in species like InsP7 and InsP8 demand robust and efficient purification methods.[2][3]
Historically, the study of InsPs relied heavily on cumbersome techniques involving radioactive metabolic labeling followed by high-performance liquid chromatography (HPLC) analysis.[3][4] While sensitive, these methods are time-consuming, expensive, and raise safety concerns. Modern solid-phase extraction (SPE) has emerged as a powerful alternative, offering rapid, selective, and scalable purification of InsPs from complex biological matrices.[5][6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for two of the most effective SPE methodologies for inositol phosphate purification: Strong Anion Exchange (SAX) SPE and Titanium Dioxide (TiO₂) Affinity Chromatography . We will delve into the mechanistic principles behind these techniques, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimizing your purification workflows.
The Inositol Phosphate Signaling Pathway: A Glimpse into its Complexity
To appreciate the nuances of purification, it is essential to understand the molecules at play. The inositol phosphate pathway is a cascade of phosphorylation and dephosphorylation events, generating a multitude of isomers with distinct biological functions.
Caption: A simplified overview of the inositol phosphate signaling cascade.
Core Principles of Solid-Phase Extraction for Inositol Phosphates
SPE leverages the differential affinity of analytes for a solid sorbent and a liquid mobile phase. For the highly polar and negatively charged inositol phosphates, two primary interaction chemistries have proven most effective.
Strong Anion Exchange (SAX) SPE
The "Why": SAX SPE separates molecules based on the strength of their negative charge. The stationary phase consists of a solid support functionalized with permanently positively charged quaternary ammonium groups.[1] Inositol phosphates, with their multiple negatively charged phosphate groups, bind strongly to the SAX resin. Elution is achieved by increasing the ionic strength of the mobile phase, which disrupts the electrostatic interaction and releases the bound InsPs in order of their increasing charge. This makes SAX particularly adept at separating different phosphorylation states (e.g., InsP₃ from InsP₄).[8]
Titanium Dioxide (TiO₂) Affinity Chromatography
The "Why": This technique relies on the strong affinity of the phosphate groups for titanium dioxide surfaces under acidic conditions.[1][3] In a low pH environment, the phosphate moieties of InsPs form coordinate bonds with the titanium atoms on the bead surface. After washing away unbound contaminants, the purified InsPs are eluted by raising the pH, which disrupts the interaction.[4] TiO₂ chromatography is particularly advantageous for its ability to handle large sample volumes and its high recovery of highly phosphorylated inositol phosphates, including the labile pyrophosphates.[1][3]
Comparative Overview of SAX and TiO₂ SPE
Choosing the right SPE method depends on the specific research question, the inositol phosphate species of interest, and the nature of the sample matrix. The following table provides a comparative summary to guide your decision-making process.
| Feature | Strong Anion Exchange (SAX) SPE | Titanium Dioxide (TiO₂) Affinity Chromatography |
| Primary Interaction | Ion exchange based on net negative charge. | Affinity binding of phosphate groups to TiO₂ surface. |
| Selectivity | Excellent for separating InsPs by their degree of phosphorylation (e.g., InsP₁, InsP₂, InsP₃).[5] | High selectivity for phosphorylated molecules in general, including nucleotides.[3] |
| Isomer Separation | Can provide some separation of positional isomers, especially when coupled with HPLC.[8] | Generally does not separate isomers. |
| Recovery of Pyrophosphates | Can be challenging due to strong binding and potential for degradation. | Generally high recovery, even for labile pyrophosphates like InsP₇ and InsP₈.[1][3] |
| Sample Loading Capacity | Typically lower than TiO₂. | High capacity, suitable for large sample volumes.[1] |
| Typical Recovery Rates | 54-67% for InsP₁-InsP₃.[5] | 84-87% for InsP₃ and InsP₆.[1] |
| Key Advantages | Good for fractionating different InsP classes. | High recovery, speed, and suitability for pyrophosphates. |
| Key Limitations | Can have lower recovery for highly phosphorylated InsPs. | Co-elution of other phosphorylated molecules like ATP and GTP.[3] |
Detailed Application Protocols
A Note on Sample Preparation: The Critical First Step
For both SAX and TiO₂ protocols, the initial extraction of InsPs from biological samples is a critical step that significantly impacts recovery and data quality. The most common and effective method involves acidic extraction, typically with perchloric acid (PCA) or hydrochloric acid (HCl).[4][8] This serves to precipitate proteins and release InsPs into the soluble fraction.
Crucial Consideration for Pyrophosphates: Inositol pyrophosphates are labile in acidic conditions.[3] Therefore, it is imperative to perform all acidic extraction steps at 4°C and to keep the incubation times to a minimum to prevent degradation.[1][3]
Protocol 1: Purification of Inositol Phosphates using Strong Anion Exchange (SAX) SPE
This protocol is adapted for the stepwise elution of InsP₁, InsP₂, and InsP₃ from cell culture extracts.[5]
Materials:
-
SAX SPE cartridges (e.g., Bond Elut SAX)
-
Perchloric acid (10%)
-
Elution Buffers:
-
Eluent A: 0.05 M Ammonium Formate / 0.1 M Formic Acid
-
Eluent B: 0.3 M Ammonium Formate / 0.1 M Formic Acid
-
Eluent C: 0.8 M Ammonium Formate / 0.1 M Formic Acid
-
-
Neutralization solution (e.g., KOH/HEPES)
-
SPE vacuum manifold
Workflow Diagram:
Caption: Step-by-step workflow for SAX SPE of inositol phosphates.
Step-by-Step Methodology:
-
Sample Extraction:
-
Harvest cultured cells and pellet by centrifugation.
-
Lyse the cell pellet with ice-cold 10% perchloric acid.[5]
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 18,000 x g) for 5 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble inositol phosphates.
-
-
Neutralization:
-
Neutralize the acidic supernatant with a suitable buffer (e.g., KOH/HEPES) to a pH of approximately 7.0.[5]
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
Cartridge Conditioning:
-
Condition the SAX SPE cartridge by sequentially passing through methanol followed by deionized water.
-
Equilibrate the cartridge with your initial mobile phase or a low ionic strength buffer.
-
-
Sample Loading:
-
Load the neutralized sample supernatant onto the conditioned SAX cartridge. Allow the sample to pass through the sorbent bed slowly to ensure efficient binding.
-
-
Washing:
-
Wash the cartridge with deionized water or a low ionic strength buffer to remove unbound contaminants.
-
-
Stepwise Elution:
-
Fraction 1 (InsP₁): Elute with Eluent A (0.05 M Ammonium Formate / 0.1 M Formic Acid).[5]
-
Fraction 2 (InsP₂): Elute with Eluent B (0.3 M Ammonium Formate / 0.1 M Formic Acid).[5]
-
Fraction 3 (InsP₃): Elute with Eluent C (0.8 M Ammonium Formate / 0.1 M Formic Acid).[5]
-
Collect each fraction in a separate tube for downstream analysis.
-
Protocol 2: Purification of Inositol Phosphates using Titanium Dioxide (TiO₂) Affinity Chromatography
This protocol is highly effective for the enrichment of a broad range of inositol phosphates, including the highly phosphorylated and pyrophosphorylated species, from mammalian cells.[1][3][4]
Materials:
-
Titanium dioxide beads (e.g., Titansphere TiO, 5 µm)
-
Perchloric acid (1 M)
-
Ammonium hydroxide (~2.8% or pH > 10)
-
Microcentrifuge tubes
-
Centrifugal evaporator
Workflow Diagram:
Caption: Step-by-step workflow for TiO₂ affinity purification of inositol phosphates.
Step-by-Step Methodology:
-
Preparation of TiO₂ Beads:
-
For each sample, weigh approximately 4-5 mg of TiO₂ beads into a microcentrifuge tube.[1][4]
-
Wash the beads once with deionized water, pellet by centrifugation (e.g., 3,500 x g for 1 min), and discard the supernatant.[4]
-
Wash the beads once with 1 M perchloric acid, pellet, and discard the supernatant.[4]
-
Resuspend the beads in a small volume of 1 M perchloric acid (e.g., 50 µL per sample).[4]
-
-
Sample Extraction:
-
Binding:
-
Add the prepared TiO₂ bead suspension to the acidic supernatant.
-
Rotate the samples for 15-20 minutes at 4°C to allow for binding of the inositol phosphates to the beads.[3]
-
-
Washing:
-
Pellet the beads by centrifugation (3,500 x g for 1 min at 4°C) and carefully discard the supernatant.[3]
-
Wash the beads twice by resuspending them in cold 1 M perchloric acid, followed by centrifugation and removal of the supernatant.[3] This step is crucial for removing non-specifically bound contaminants.
-
-
Elution:
-
Elute the bound inositol phosphates by resuspending the beads in ~2.8% ammonium hydroxide (ensure pH > 10).[4]
-
Rotate the samples for 5 minutes at room temperature.
-
Centrifuge (3,500 x g for 1 min) and carefully transfer the supernatant to a new tube.
-
Repeat the elution step once more and combine the supernatants.[4]
-
-
Evaporation and Neutralization:
-
Use a centrifugal evaporator to reduce the sample volume and remove the ammonium hydroxide.[4]
-
Continue evaporation until the sample pH is neutral (pH 7-8), which can be checked with pH test strips. Do not dry the sample completely.[4]
-
The purified and concentrated inositol phosphates are now ready for downstream applications.
-
Troubleshooting Common Issues in Inositol Phosphate SPE
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of InsPs | Incomplete extraction: Insufficient lysis or acid concentration. | Ensure complete cell lysis. Optimize acid concentration and incubation time. |
| Degradation of labile species: Prolonged exposure to acidic conditions, especially for pyrophosphates. | Perform all acidic steps at 4°C and minimize incubation times.[3] | |
| Inefficient binding: Incorrect pH during loading (SAX & TiO₂), or high ionic strength in the sample (SAX). | Ensure the sample is at the correct pH for binding (acidic for TiO₂, appropriate pH for charge on SAX). Dilute sample if ionic strength is too high for SAX. | |
| Incomplete elution: Elution buffer is too weak or insufficient volume is used. | Optimize the concentration of the eluting salt (SAX) or the pH of the basic solution (TiO₂). Perform a second elution step. | |
| Poor Purity / Co-elution of Contaminants | Insufficient washing: Wash steps are not stringent enough to remove non-specifically bound molecules. | Increase the number of wash steps or the stringency of the wash buffer (without eluting the target analytes). |
| Co-purification of similar molecules: Nucleotides (ATP, GTP) are known to co-elute with InsPs in TiO₂ chromatography.[3] | If downstream analysis is sensitive to these contaminants, consider a secondary purification step or an alternative method like SAX. | |
| Inconsistent Results | Variable sample handling: Inconsistencies in extraction times, temperatures, or volumes. | Standardize all steps of the protocol. Use a consistent source and amount of SPE material. |
| SPE cartridge/bead variability: Differences between batches of SPE media. | Test new batches of SPE media with a standard before use with precious samples. |
Conclusion: Empowering Your Inositol Phosphate Research
Solid-phase extraction has revolutionized the purification of inositol phosphates, offering a rapid, efficient, and scalable alternative to traditional methods. Both Strong Anion Exchange and Titanium Dioxide affinity chromatography provide powerful, complementary approaches to isolating these crucial signaling molecules. By understanding the underlying principles of each technique and meticulously following optimized protocols, researchers can overcome the analytical challenges associated with inositol phosphate analysis. This guide provides the foundational knowledge and practical steps to confidently purify inositol phosphates, paving the way for new discoveries in the complex and fascinating world of cellular signaling.
References
-
Wilson, M. S. C., & Saiardi, A. (2018). Inositol Phosphates Purification Using Titanium Dioxide Beads. Bio-protocol, 8(15), e2959. [Link]
-
Gu, C., et al. (2020). Analysis of Inositol Phosphate Metabolism by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry (CE-ESI-MS). bioRxiv. [Link]
-
Wilson, M. S. C., et al. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. Open Biology, 5(3), 150014. [Link]
-
Azevedo, C., & Saiardi, A. (2006). Extraction and analysis of soluble inositol polyphosphates from yeast. Nature Protocols, 1(5), 2416–2422. [Link]
-
Wang, H., et al. (2021). Absolute quantitation of inositol pyrophosphates by capillary electrophoresis electrospray ionization mass spectrometry. UCL Discovery. [Link]
- Guse, A. H., et al. (1995). A rapid and sensitive assay for quantitative analysis of inositol polyphosphates in crude cell extracts.
-
Letcher, A. J., et al. (2008). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. The Royal Society. [Link]
- Skoglund, E., et al. (1997). Determination of Isomers of Inositol Mono- to Hexaphosphate in Selected Foods and Intestinal Contents Using High-Performance Ion Chromatography. Journal of Agricultural and Food Chemistry, 45(2), 431–436.
-
Chen, Q., & Li, B. W. (2003). Separation of phytic acid and other related inositol phosphates by high-performance ion chromatography and its applications. Journal of Chromatography A, 1018(1), 41–52. [Link]
-
Adepoju, O. S. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules, 26(21), 6566. [Link]
-
Anderson, L., et al. (1992). Rapid and selective isolation of radiolabelled inositol phosphates from cancer cells using solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 574(1), 150-155. [Link]
- Thota, C. S., & Bhandari, R. (2015). Inositol phosphates purification using titanium dioxide beads. Bio-protocol, 5(21).
- Shears, S. B. (2015). Inositol phosphates purification using titanium dioxide beads. Bio-protocol, 5(21).
Sources
- 1. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and selective isolation of radiolabelled inositol phosphates from cancer cells using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inositol Phosphates Purification Using Titanium Dioxide Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.labmanager.com [cdn.labmanager.com]
analyzing inositol phosphates using polyacrylamide gel electrophoresis
Application Note & Protocol Guide
Executive Summary
For decades, the analysis of inositol phosphates (IPs)—critical signaling molecules regulating calcium release, apoptosis, and phosphate homeostasis—relied heavily on Strong Anion Exchange HPLC (SAX-HPLC) using radiolabeled (
This guide details the Polyacrylamide Gel Electrophoresis (PAGE) method, a robust, non-radioactive, and high-throughput alternative pioneered by the Saiardi and Shears labs. By utilizing high-percentage (33–35%) acrylamide gels and specific stains (Toluidine Blue or DAPI), researchers can resolve high-energy inositol pyrophosphates (IP7, IP8) from their precursors (IP6) with nanomolar sensitivity.
Key Advantages:
-
Throughput: Run 10–20 samples simultaneously vs. 1 sample per hour via HPLC.
-
Resolution: Distinct separation of IP6, IP7 (
), and IP8 ( ). -
Safety: Eliminates the need for
H-inositol labeling in routine screening.
Scientific Principle & Mechanism
Unlike protein SDS-PAGE which separates by mass-to-charge ratio after denaturation, IP-PAGE separates small molecules based purely on charge density and hydrodynamic radius through a dense mesh.
-
The Matrix: A 33–35% polyacrylamide concentration (19:1 Acrylamide:Bis) creates a pore size sufficiently small to retard the migration of small organic phosphates.
-
The Migration: Inositol hexakisphosphate (IP6) is highly negatively charged. The addition of pyrophosphate moieties (in IP7 and IP8) increases charge but also significantly alters the solvation shell and hydrodynamic radius, retarding migration relative to IP6.
-
Detection:
-
Toluidine Blue:[3][4][5][6][7][8][9][10] A metachromatic cationic dye that binds to the high density of negative charges on the phosphate groups.
-
DAPI: Traditionally a DNA stain, DAPI interacts with IPs via specific photobleaching properties. Under UV, IP6 appears white/blue, while high-energy pyrophosphates (IP7/IP8) induce a rapid "negative staining" (dark bands) due to accelerated photobleaching—a critical diagnostic feature.
-
Experimental Workflow
Diagram 1: The TiO2-PAGE Workflow
This workflow utilizes Titanium Dioxide (TiO2) bead enrichment, the "Gold Standard" for mammalian cells, as it removes salts that distort gel migration.[10]
Caption: Step-by-step workflow for extracting and analyzing inositol phosphates using TiO2 enrichment and PAGE.[10]
Detailed Protocols
Protocol A: Sample Extraction (TiO2 Enrichment)
Why this method? Direct acid extraction works for yeast (high IP levels), but mammalian cells require enrichment. TiO2 beads selectively bind phosphates, allowing you to wash away salts that would otherwise cause "smiling" or smearing on the gel.
Reagents:
-
1M Perchloric Acid (PCA)[10]
-
Elution Buffer: 10% Ammonium Hydroxide (NH
OH) -
Loading Dye: 6X Orange G (containing 30% glycerol)[9]
Steps:
-
Lysis: Harvest cells (approx.
to cells) and lyse in 500 µL ice-cold 1M PCA. Incubate on ice for 5 min. -
Clear: Centrifuge at 18,000
g for 10 min at 4°C. Transfer supernatant to a fresh tube. -
Bead Prep: Wash 5 mg of TiO2 beads with water, then 1M PCA.
-
Binding: Add supernatant to the washed TiO2 beads. Rotate for 15 min at 4°C.
-
Washing: Spin down (3,000
g, 1 min). Discard supernatant. Wash beads with 1M PCA.[6][10] Critical: This removes non-phosphorylated contaminants. -
Elution: Add 200 µL of 10% NH
OH. Rotate for 5 min. Spin down and collect the supernatant. -
Concentration: Dry the supernatant completely in a SpeedVac (vacuum concentrator).
-
Resuspension: Resuspend the pellet in 10–20 µL of distilled water + 2 µL 6X Orange G loading dye.
Protocol B: High-Percentage PAGE Setup
Why this setup? Standard protein gels (10-12%) are too porous. You need a 33-35% matrix to resolve the small size differences between IP6 (660 Da) and IP7 (740 Da).
Gel Composition (for 10 mL):
| Component | Volume | Final Conc. | Notes |
|---|---|---|---|
| Acrylamide/Bis (40%, 19:1) | 8.75 mL | 35% | 19:1 ratio is critical for resolution. |
| 10X TBE Buffer | 1.0 mL | 1X | Tris-Borate-EDTA provides buffering. |
| Water | 0.15 mL | - | |
| TEMED | 10 µL | - | Catalyst. |
| 10% APS | 70 µL | - | Initiator. Freshly made. |
Running Conditions:
-
Pre-run: Run the gel at 300V for 20 minutes before loading samples to clear unpolymerized acrylamide and equilibrate ions.
-
Loading: Load samples (10–20 µL). Include a PolyP (polyphosphate) ladder or IP6 standard.
-
Electrophoresis: Run at 600V (approx 6–10 mA) overnight at 4°C .
-
Expert Tip: The gel must be kept cold to prevent heating artifacts. The run is complete when the Orange G dye front has migrated 2/3 down the gel (usually 14–16 hours).
-
Protocol C: Staining & Visualization
Option 1: Toluidine Blue (Robust, General Purpose)
Best for detecting micromolar levels of IP6 and IP5.
-
Stain: Immerse gel in 0.1% Toluidine Blue (in 20% MeOH, 2% Glycerol) for 30 minutes with gentle agitation.
-
Destain: Wash with destaining solution (20% MeOH, 2% Glycerol) for 1–2 hours.[5] Change solution frequently.
-
Result: IPs appear as dark blue/purple bands against a lighter blue background.
Option 2: DAPI (High Sensitivity, Pyrophosphate Specific)
Best for detecting nanomolar levels of IP7/IP8.
-
Stain: Incubate gel in 20 mM Tris-HCl (pH 7.7) containing 20% MeOH, 2% Glycerol, and 2 µg/mL DAPI for 30–45 min.[5]
-
Destain: Wash in the same buffer without DAPI for 30 min.
-
Imaging (The "Negative Stain" Effect):
-
Expose the gel to UV light (365 nm).[5]
-
Initially, all IP bands may fluoresce blue/white.
-
Wait 1–5 minutes under UV. IP7 and IP8 bands will photobleach faster than the background, appearing as dark bands against a fluorescent background. IP6 usually remains bright.
-
Data Interpretation & Pathway Map
Diagram 2: Inositol Phosphate Pathway (Simplified)
Understanding the metabolic hierarchy is crucial for interpreting the gel.
Caption: Metabolic pathway showing the conversion of IP6 to high-energy pyrophosphates IP7 and IP8.
Gel Band Interpretation:
-
Migration Order (Top to Bottom): The gel separates by charge/mass ratio.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| "Smiling" Bands | High salt concentration in sample. | Ensure TiO2 wash steps are thorough. Do not skip the final PCA wash of the beads. |
| No Bands Visible | Sample loss during elution or low cellular abundance. | Ensure the NH |
| Smearing | Gel heating or degradation. | Run strictly at 4°C. Ensure voltage does not exceed 600V. |
| DAPI "Negative" Bands unclear | Insufficient UV exposure. | Leave the gel on the transilluminator for 2–5 minutes to allow differential photobleaching of pyrophosphates. |
References
-
Losito, O., et al. (2009). "Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis."[5] PLOS ONE. [Link][5]
-
Wilson, M.S., et al. (2015). "A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine." Open Biology. [Link]
-
Wilson, M.S.[11] & Saiardi, A. (2018). "Inositol Phosphates Purification Using Titanium Dioxide Beads."[1][2][11] Bio-protocol. [Link][11]
-
Gu, C., et al. (2016). "Detection of Inositol Polyphosphates by Polyacrylamide Gel Electrophoresis." Methods in Molecular Biology. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Inositol Phosphates via Polyacrylamide Gel Electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol pyrophosphates and their unique metabolic complexity: analysis by gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis | PLOS One [journals.plos.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. portlandpress.com [portlandpress.com]
- 10. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inositol Phosphates Purification Using Titanium Dioxide Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Inositol Phosphates in Tissue Matrices
Executive Summary
Inositol phosphates (IPs) are critical secondary messengers in the Gq-coupled GPCR signaling cascade. While cell-based assays for IPs are routine, quantifying these highly polar, rapidly cycling, and isomeric molecules in solid tissues presents unique challenges. Tissues require rigorous quenching of metabolic enzymes (phosphatases/kinases) immediately upon harvest and specialized extraction techniques to separate IPs from the lipid-rich cellular matrix.
This guide provides three distinct workflows:
-
LC-MS/MS with TiO₂ Enrichment: The modern analytical gold standard for absolute quantification and isomer differentiation (e.g., distinguishing IP3 isomers).
-
HTRF (IP-One): A high-throughput surrogate method adapted here for tissue lysates, ideal for drug screening.
-
Radiometric Anion Exchange (Dowex): The classical "flux" method, primarily used today for validation.
Mechanistic Background
Upon GPCR activation, Phospholipase C (PLC) hydrolyzes PIP2 into Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3). IP3 is rapidly metabolized into a complex web of isomers (IP2, IP1, IP4, IP5, IP6). Accurate measurement requires stopping this metabolic churn.
Signaling Pathway Diagram[1]
Caption: The Gq-PLC signaling cascade. Note the critical intervention point of LiCl, which blocks IMPase, causing IP1 accumulation for detection.
Protocol A: LC-MS/MS with TiO₂ Enrichment (The Analytical Standard)
Best for: Absolute quantification, isomer separation, and profiling higher inositols (IP5, IP6). Challenge: IPs are highly polar and bind to stainless steel (LC lines). They suffer from ion suppression in crude tissue lysates. Solution: Use Titanium Dioxide (TiO₂) beads for selective enrichment and a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
Materials
-
Extraction Solvent: 1 M Perchloric Acid (PCA) (Cold).[1]
-
Enrichment: Titanium Dioxide (TiO₂) beads (5 µm).
-
Elution Buffer: 10% Ammonium Hydroxide (NH₄OH).[2]
-
Internal Standard:
C-IP3 or ITPP-d6. -
LC Column: Polymer-based HILIC (e.g., Shodex HILICpak VG-50) or specialized anion exchange. Avoid standard silica C18.
Step-by-Step Protocol
-
Tissue Harvest & Quenching:
-
Excise tissue (e.g., 50–100 mg liver/brain) and immediately snap-freeze in liquid nitrogen.
-
Critical: Any delay >10 seconds alters the IP profile due to ischemia-induced metabolic shifts.
-
-
Acid Extraction:
-
Pulverize frozen tissue to a fine powder (mortar/pestle under liquid N₂).
-
Add 500 µL ice-cold 1 M PCA containing Internal Standard.
-
Homogenize (bead beater) for 30s at 4°C.
-
Incubate on ice for 15 min to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.
-
-
TiO₂ Bead Enrichment (The "Cleanup"):
-
Elution:
-
LC-MS/MS Analysis:
Protocol B: IP-One HTRF Assay (Tissue Adapted)
Best for: High-throughput screening (drug development), measuring relative Gq activation. Principle: Measures IP1 accumulation. Lithium Chloride (LiCl) is mandatory to block the conversion of IP1 to Inositol, causing IP1 to pile up as a stable surrogate for IP3 production.
Materials
-
Kit: Revvity (Cisbio) IP-One HTRF Kit.
-
Lysis Buffer: HEPES-based buffer + 1% Triton X-100 + 50 mM LiCl .
-
Equipment: TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).
Step-by-Step Protocol
-
LiCl Pre-treatment (Ex Vivo Slices only):
-
If using fresh tissue slices, incubate in Krebs buffer containing 50 mM LiCl for 30 mins before agonist stimulation.
-
If using frozen tissue (endogenous levels), proceed directly to lysis.
-
-
Tissue Lysis:
-
Homogenize 20 mg tissue in 400 µL Lysis Buffer (must contain LiCl).
-
Note: Do not use PCA here; the acidity interferes with the HTRF antibody binding.
-
Centrifuge at 14,000 x g for 15 min at 4°C.
-
-
Assay Setup (384-well low volume plate):
-
Sample: Add 14 µL of tissue supernatant.
-
Acceptor: Add 3 µL of IP1-d2 conjugate.
-
Donor: Add 3 µL of Anti-IP1-Cryptate.
-
-
Incubation & Read:
-
Incubate 1 hour at Room Temperature (dark).
-
Read Fluorescence at 620 nm (Donor reference) and 665 nm (FRET signal).
-
Calculation: Calculate Ratio (665/620 * 10,000). Signal is inversely proportional to IP1 concentration (competitive assay).[5]
-
Protocol C: Radiometric Anion Exchange (The Classical Validator)
Best for: Validating new MS methods, measuring total metabolic flux.
Mechanism: Uses
Workflow Diagram
Caption: Classical Dowex separation workflow. Elution strength increases to release more phosphorylated species.
Key Protocol Differences
-
Column: Bio-Rad AG 1-X8 (Formate form).
-
Elution:
-
IP1: 0.2 M Ammonium Formate / 0.1 M Formic Acid.
-
IP2: 0.4 M Ammonium Formate / 0.1 M Formic Acid.
-
IP3: 0.8 M Ammonium Formate / 0.1 M Formic Acid.
-
IP4+: 2.0 M Ammonium Formate.
-
-
Detection: Liquid Scintillation Counting (LSC) of fractions.
Comparative Analysis
| Feature | LC-MS/MS (TiO₂/HILIC) | HTRF (IP-One) | Radiometric (Dowex) |
| Analyte Specificity | High (Isomer specific) | Low (IP1 only) | Medium (Separates by charge) |
| Throughput | Low (15-30 min/sample) | High (384-well plates) | Very Low (Hours/sample) |
| Sensitivity | fmol range | nM range | High (dependent on specific activity) |
| Radioactivity | No | No | Yes ( |
| Tissue Suitability | Excellent (with enrichment) | Good (requires LiCl) | Difficult (labeling issues) |
| Cost | High (Equipment) | Medium (Kits) | Low (Reagents) |
Troubleshooting & Optimization
-
Metal Chelation (MS): IPs bind avidly to stainless steel.
-
Fix: Use PEEK tubing and column housings. Passivate steel systems with 0.1% phosphoric acid or EDTA prior to use.
-
-
Ion Suppression (MS): Signal disappears in tissue matrix.
-
Fix: The TiO₂ bead step is non-negotiable for tissues. It removes phospholipids that compete for ionization.
-
-
LiCl Toxicity (HTRF):
-
Insight: High LiCl (>50mM) can be toxic to live tissue slices if incubated too long (>60 min), altering baseline signaling. Keep incubation times optimized.
-
-
Isomer Co-elution (Dowex):
-
Insight: Standard Dowex gradients cannot separate IP(1,4,5)P3 from IP(1,3,4)P3. Only HPLC or specialized MS methods can distinguish these.
-
References
-
Wenk, M. R., et al. (2003). Phosphoinositide profiling in cell membranes. Nature Biotechnology. Link
-
Revvity (Cisbio). IP-One HTRF Assay Technical Note. Revvity Resources. Link
-
Wilson, M. S. C., et al. (2015). A novel method for the purification of inositol phosphates from biological samples using Titanium Dioxide. Biochemical Journal. Link
-
Gilar, M., et al. (2001). Ion-pair reversed-phase HPLC of inositol phosphates. Journal of Chromatography A. Link
-
Irvine, R. F., & Schell, M. J. (2001). Back in the water: the return of the inositol phosphates. Nature Reviews Molecular Cell Biology. Link
Sources
- 1. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
using caged IP3 to study calcium signaling
Application Note: Spatiotemporal Control of Calcium Signaling Using Caged IP
Abstract
This guide details the methodology for using "caged" Inositol 1,4,5-trisphosphate (IP
Introduction: The Case for Photolysis
Physiological
Standard agonist stimulation (e.g., ATP, Carbachol) fails to resolve these kinetics because:
-
Diffusion Delays: Agonists must diffuse to the membrane, activating PLC
, which then synthesizes IP . This introduces a variable latency (seconds).[1][4] -
Metabolism: Endogenous IP
is rapidly metabolized by kinases and phosphatases. -
Spatial Homogeneity: Bath application activates all receptors simultaneously, obscuring local initiation sites.
Caged IP
Mechanism of Action
Figure 1: The photolysis pathway. UV light bypasses upstream GPCR/PLC signaling to directly gate the IP
Chemical Selection & Properties
Selecting the correct "cage" is critical for experimental success. The two most common variants are NPE (nitrophenylethyl) and DMNB (dimethoxy-nitrobenzyl).
Table 1: Comparison of Caged IP
| Feature | NPE-caged IP | DMNB-caged IP | Recommendation |
| Quantum Yield ( | ~0.65 (High) | ~0.10 (Low) | NPE is preferred for rapid, high-yield release with lower laser power. |
| Uncaging Speed | Fast ( | Slower | NPE allows resolution of channel opening kinetics. |
| Solubility | High (Water) | Moderate | Both are typically supplied as salts. |
| Excitation Peak | ~260 nm (tail to 360 nm) | ~350 nm | NPE works well with 355 nm lasers; DMNB is optimized for 365 nm LEDs. |
| Membrane Permeability | Impermeant | Impermeant | Requires microinjection or patch pipette (See Protocol A). |
Note on Membrane Permeant Forms (ci-IP
Experimental Setup (Hardware)
To capture IP
Figure 2: Hardware configuration.[7] Synchronization between the UV flash and camera frame acquisition is vital to capture the onset of Ca
Protocol A: Precision Loading via Patch Clamp (Gold Standard)
This method allows exact control over the intracellular concentration of both the caged compound and the calcium indicator.
Materials:
-
Caged Compound: NPE-IP
(salt form). -
Indicator: Fluo-4 pentapotassium salt (low affinity,
nM) or OG-BAPTA-5N (if studying high domains). -
Internal Solution: Standard K-Gluconate based pipette solution. Crucial: Omit EGTA/BAPTA or keep very low (<50 µM) to avoid buffering the released
.
Step-by-Step:
-
Preparation (Dark Room):
-
Dissolve NPE-IP
in the internal solution to a final concentration of 50–200 µM . -
Add Calcium Indicator (e.g., 50 µM Fluo-4).
-
Note: Perform this under red safety light . Caged compounds are sensitive to ambient blue/UV light.
-
-
Cell Sealing:
-
Establish a G
seal on the target cell. -
Break-in to establish Whole-Cell configuration.
-
-
Equilibration:
-
Allow 5–10 minutes for diffusional equilibration between the pipette and cytosol.
-
Monitor the basal fluorescence. If it rises uncontrollably, the cell may be damaged or the seal leaky.
-
-
Baseline Acquisition:
-
Start imaging at high frame rate (video rate or faster, e.g., 50–100 Hz).
-
Record 5 seconds of baseline.
-
Protocol B: Photolysis and Imaging
Safety: Ensure all UV safety interlocks are engaged.
-
Target Selection:
-
Focus on the perinuclear region or flat lamellipodia (if using TIRF).
-
Select a Region of Interest (ROI) for "spot" uncaging (1–2 µm diameter) or use "wide-field" flash for global responses.
-
-
The Flash:
-
Trigger a UV pulse.
-
Energy: Start low (e.g., 10% laser power, 50 ms duration).
-
Titration: Increase energy until a distinct
transient is observed.
-
-
Acquisition Sequence:
- : Start Recording.
- : UV Flash.
- : Record response (Puff or Wave).
- : Stop.
Data Analysis & Interpretation
Identifying Puffs vs. Waves
-
Puffs: Localized spots (
diameter), fast rise ( ms), fast decay. Represent clusters of IP Rs. -
Waves: Regenerative propagation across the cell.[4] Occurs when IP
concentration exceeds a threshold, triggering Calcium-Induced Calcium Release (CICR) between clusters.
Self-Validating Calibration (The "Parker" Standard)
To ensure your system is working correctly, perform these internal controls:
-
The "Inert" Control: Flash UV light on a cell loaded only with dye (no caged IP
).-
Result: Should see NO calcium rise. If rise occurs, suspect "photo-artifact" or UV-induced autofluorescence.
-
-
The "Burn" Control: At the end of the experiment, deliver a maximal UV pulse.
-
Result: Should elicit a massive, saturating global wave. This confirms the cell was loaded and the IP
stores were intact.
-
-
Quantifying Release (Flux):
-
Use the "Signal Mass" approach (Sun et al., 1998). Integrate the fluorescence change (
) over space and time to estimate the total flux (pA) of the release event.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Response to UV | 1. Caged compound degraded.2. Loading insufficient.3. ER stores depleted.[4] | 1. Make fresh aliquots; keep in dark.2. Increase loading time (>10 min).3. Check cell health; add ATP to internal solution. |
| High Basal Calcium | 1. Ambient UV/Blue light uncaging.2. Pipette seal leak. | 1. Use Red filters on room lights/monitor.2. Check seal resistance (>1 G |
| Cell Death after Flash | Phototoxicity (UV power too high). | Reduce laser power; use a shorter pulse (e.g., 10 ms vs 100 ms). Use NPE (higher quantum yield) to lower required energy. |
| Slow, Global Rise | "Leak" uncaging or diffusion. | Ensure the UV spot is focused. If using wide-field, this is expected. For puffs, use a confocal spot.[5] |
References
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][3][8] Nature Methods, 4(8), 619–628. Link
-
Parker, I., & Yao, Y. (1991).[4] Regenerative release of calcium from functionally discrete subcellular locations by inositol trisphosphate.[3][4][5][9] Nature, 350, 598–601. Link
-
Shuai, J., Rose, H. J., & Parker, I. (2006).[5] The number and spatial distribution of IP3 receptors underlying calcium puffs in Xenopus oocytes. Biophysical Journal, 91(11), 4033–4044.[5] Link
-
Smith, I. F., & Parker, I. (2009).[4] Imaging the quantal substructure of single IP3R channel activity during Ca2+ puffs in intact mammalian cells. Proceedings of the National Academy of Sciences, 106(16), 6404-6409. Link
-
Decrock, E., et al. (2015).[2] Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves.[2] Cold Spring Harbor Protocols. Link
Sources
- 1. Voltage-gated Ca2+ channels and intracellular Ca2+ release regulate exocytosis in identified rat corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 5. The number and spatial distribution of IP3 receptors underlying calcium puffs in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All three IP3 receptor isoforms generate Ca2+ puffs that display similar characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. nathan.instras.com [nathan.instras.com]
- 9. Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for separating structural isomers of inositol phosphates
Application Note: Advanced Separation Strategies for Inositol Phosphate Structural Isomers
Executive Summary
Inositol phosphates (IPs) represent one of the most complex signaling hubs in eukaryotic biology. The analytical challenge lies in their structure: a myo-inositol ring that can be phosphorylated in different combinations at six positions. This creates a vast array of structural isomers (e.g., Ins(1,4,5)P3 vs. Ins(1,3,4)P3) that are isobaric (identical mass) and often co-elute.
Standard Mass Spectrometry (MS) alone cannot distinguish these isomers. Therefore, high-resolution separation prior to detection is not optional—it is critical. This guide details three distinct workflows: the "Gold Standard" (SAX-HPLC with Radiodetection), the "High-Resolution Modern Approach" (CE-ESI-MS), and the "Non-Radioactive Alternative" (Metal Dye Detection).
Pre-Analytical Core: Sample Preparation
Field-Proven Insight: The most common failure point in IP analysis is not the column, but the extraction. IPs are polyanionic and bind avidly to glass and cellular proteins.
Protocol: TiO2 Enrichment (Universal Cleanup)
Direct injection of crude cell lysates often ruins SAX columns and suppresses MS ionization. Titanium Dioxide (TiO2) beads selectively bind phosphates in acidic conditions and release them in basic conditions.
Reagents:
-
Lysis Buffer: 1M Perchloric Acid (PCA).
-
TiO2 Beads: 5 µm titania spheres (GL Sciences or equivalent).
-
Wash Buffer: 1M PCA.
-
Elution Buffer: 10% Ammonium Hydroxide (NH4OH).[1]
Step-by-Step:
-
Lysis: Quench cells (e.g., HCT116, HEK293) directly with ice-cold 1M PCA. Incubate on ice for 10 min.
-
Clarification: Centrifuge at 18,000 x g for 5 min to pellet protein/debris. Transfer supernatant to a fresh plastic tube (Do not use glass).
-
Binding: Add 5 mg TiO2 beads to the supernatant. Rotate at 4°C for 15 min.
-
Washing: Pellet beads (3,000 x g, 1 min). Discard supernatant. Wash beads 2x with 500 µL 1M PCA.
-
Elution: Add 200 µL 10% NH4OH. Rotate for 5 min. Pellet beads. Collect the supernatant (contains enriched IPs).
-
Neutralization: Evaporate to dryness in a SpeedVac and reconstitute in water or mobile phase immediately prior to injection.
Workflow A: SAX-HPLC with Radiodetection (The Gold Standard)
Why use this? Strong Anion Exchange (SAX) remains the only method capable of resolving nearly all biologically relevant isomers (e.g., separating InsP5 isomers) when coupled with high-sensitivity radiodetection.
Mechanism
IPs are separated based on negative charge density. Retention time increases with the number of phosphate groups. Isomers with adjacent phosphates (vicinal) often interact differently with the stationary phase than those with isolated phosphates.
Experimental Configuration
-
Column: Partisil 10 SAX (4.6 x 250 mm). Note: If Partisil is unavailable, the SphereClone SAX is a validated alternative.
-
Detector: Flow Scintillation Analyzer (e.g., Beta-RAM) using [3H]-inositol labeling.
-
Mobile Phase A: Water (Milli-Q grade).
-
Mobile Phase B: 1.3 M Ammonium Phosphate (pH 3.8, adjusted with H3PO4).
The "Shears/Irvine" Gradient Protocol
This gradient is designed to separate IP3 through IP8 (pyrophosphates).
| Time (min) | % Buffer B | Flow Rate (mL/min) | Phase |
| 0 | 0 | 1.0 | Injection |
| 5 | 0 | 1.0 | Isocratic Hold |
| 65 | 100 | 1.0 | Linear Gradient |
| 75 | 100 | 1.0 | Wash |
| 76 | 0 | 1.0 | Re-equilibration |
Critical Technical Note: "Ghost peaks" are common in SAX-HPLC. Phytic acid (IP6) sticks to stainless steel and can leach off in subsequent runs. Passivate your system by injecting 100 µM IP6 followed by a blank run before analyzing samples.
Workflow B: CE-ESI-MS (The High-Res Modern Approach)
Why use this? For structural identification without radioactivity. Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio (electrophoretic mobility).
Field Insight: Recent work (Jessen Lab, 2020) demonstrated that CE-MS can resolve isomers that co-elute on HILIC columns, specifically the novel 4/6-PP-InsP5 and 2-PP-InsP5 isomers found in mammalian tissues.
Experimental Configuration
-
Instrument: CE system coupled to a Q-TOF or Orbitrap MS.
-
Capillary: Fused silica (uncosted), 80-100 cm length.
-
Background Electrolyte (BGE): 30 mM Ammonium Acetate, pH 9.0 (adjusted with Ammonium Hydroxide).
-
Sheath Liquid: Isopropanol:Water (50:50) with 0.1% Formic Acid (to assist electrospray).
Operational Parameters
-
Injection: Pressure injection (50 mbar for 10-20 sec).
-
Separation Voltage: +30 kV (Reverse polarity is often used for anions, but standard CE-MS for IPs often uses positive polarity with high pH BGE to generate negative ions detected in negative mode). Correction: For IPs (anions), Negative Mode ESI is mandatory.
-
MS Detection: MRM (Multiple Reaction Monitoring) or full scan negative mode.
Self-Validation Step: Spike samples with stable isotope-labeled internal standards (e.g., [13C6]IP6). If the migration time of your analyte shifts relative to the heavy standard, it is likely a different isomer or matrix effect.
Workflow C: Metal Dye Detection (The "Mayr" Method)
Why use this? For quantification without a mass spectrometer or radioactivity.
Mechanism
This is a post-column reaction.[2] The eluent from the HPLC mixes with a transition metal (Yttrium or Iron) and a dye (PAR). The IP competes with the dye for the metal.
-
State A (No IP): Metal-Dye complex = High Absorbance (e.g., 546 nm).
-
State B (IP present): IP strips Metal from Dye -> Dye becomes free -> Absorbance decreases.
-
Result: Negative peaks corresponding to IP elution.
Protocol Setup
-
HPLC: Standard SAX setup (as in Workflow A).
-
Post-Column Reagent: 0.2 mM 4-(2-pyridylazo)resorcinol (PAR) + 0.1 mM YCl3 (Yttrium Chloride) in Triethanolamine buffer.
-
Reaction Coil: 0.5 mm ID Teflon tubing, knitted to ensure mixing.
-
Detection: UV/Vis detector at 546 nm.
Visualizing the Logic
Diagram 1: Method Selection Matrix
Caption: Decision matrix for selecting the optimal separation technique based on laboratory constraints and resolution needs.
Diagram 2: Isomer Separation Logic (SAX vs. Charge)
Caption: Mechanistic basis of SAX separation. Vicinal phosphates (adjacent) bind less tightly than isolated phosphates, enabling isomer separation.
Comparative Analysis Table
| Feature | SAX-HPLC (Radiometry) | CE-ESI-MS | Metal Dye Detection (MDD) | HILIC-MS |
| Isomer Resolution | Excellent (Gold Standard) | Very High | Good | Moderate to Poor |
| Sensitivity | Femtomolar (High) | Nanomolar | Micromolar | Nanomolar |
| Sample Prep | Acid Extraction | Minimal/Direct | Acid Extraction | Acid Extraction |
| Throughput | Low (60-90 min/run) | Medium (20-30 min) | Low | High |
| Key Limitation | Requires Radioactive Waste handling | Technical expertise required | Low sensitivity | Ion suppression |
References
-
Irvine, R. F., et al. (1986). Analysis of inositol phosphates by high-performance liquid chromatography.Biochemical Journal .[3] Link
-
Mayr, G. W. (1988).[3] A novel metal-dye detection system permits picomolar-range h.p.l.c.[2][3] analysis of inositol polyphosphates.Biochemical Journal .[3] Link
-
Qiu, D., et al. (Jessen Lab). (2020). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues.[4]Chemical Science . Link
-
Laha, D., et al. (2020). Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC.Journal of Visualized Experiments (JoVE) . Link
-
Wilson, M. S. C., et al. (2015).[5] A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine.Open Biology . Link
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A novel metal-dye detection system permits picomolar-range h.p.l.c. analysis of inositol polyphosphates from non-radioactively labelled cell or tissue specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Isolation of Bioactive Inositols via Pressurized Liquid Extraction (PLE)
Executive Summary & Clinical Relevance
Inositols (cyclohexane-1,2,3,4,5,6-hexols) are critical bioactive sugar alcohols with significant therapeutic potential, particularly in the management of Polycystic Ovary Syndrome (PCOS) and Type 2 Diabetes. Specifically, the ratio of myo-inositol (MI) to D-chiro-inositol (DCI) is a key biomarker in insulin signaling pathways.
Traditional extraction methods (Soxhlet, maceration) suffer from long extraction times (4–24 hours), high solvent consumption, and poor penetration into dense lignocellulosic matrices. Pressurized Liquid Extraction (PLE) —also known as Accelerated Solvent Extraction (ASE)—offers a superior alternative. By utilizing liquid solvents at elevated temperatures and pressures, PLE enhances mass transfer, reduces viscosity, and achieves exhaustive extraction in minutes rather than hours.
This guide details a Dual-Mode PLE Protocol designed to selectively extract free inositols or hydrolyze and extract bound inositols (phytates/glycosides) from matrices like carob pods, buckwheat, and pine nuts.
Mechanism of Action: Why PLE for Inositols?
Inositols are highly polar, water-soluble compounds often trapped within rigid plant cell walls or bound as phytates. PLE addresses the kinetic limitations of traditional extraction through three physical mechanisms:
-
Viscosity Reduction: Elevated temperature (
) significantly lowers the viscosity of water, allowing it to penetrate micropores in the matrix that are inaccessible at room temperature. -
Dielectric Constant Modulation: As water is heated under pressure, its dielectric constant (
) drops. At , water behaves more like methanol/ethanol, improving the solubility of less polar inositol derivatives (like methylated D-pinitol) without requiring organic solvents. -
Desorption Kinetics: High pressure (1500 psi) forces solvent into the matrix, disrupting solute-matrix interactions (hydrogen bonding) and accelerating the diffusion of inositols into the bulk solvent.
Figure 1: Mechanistic action of PLE on plant matrices. High pressure forces low-viscosity solvent into micropores, accelerating analyte desorption.
Method Development: Critical Parameters
Solvent Selection
-
Water (100%): The gold standard for inositols due to their high polarity. It is Green Chemistry compliant and requires no explosion-proof infrastructure.
-
Ethanol/Water (50:50): Recommended only if the matrix swells excessively with pure water (e.g., high-starch grains) or if targeting less polar polyphenols simultaneously.
Temperature: The Stability Trade-off
Inositols are thermally stable compared to reducing sugars (glucose/fructose), which caramelize or degrade (Maillard reaction) above
-
Target:
for free inositols. -
Target:
for hydrolysis of bound forms (e.g., releasing DCI from buckwheat fagopyritols).
Static Time & Cycles
Multiple short cycles (e.g.,
Standardized Protocol: Dual-Mode Extraction
Pre-Treatment
-
Grinding: Mill sample to
particle size. -
Defatting (Optional): For lipid-rich matrices (pine nuts, soy), pre-extract with Hexane or Petroleum Ether (Soxhlet or PLE) to remove oils that interfere with downstream chromatography.
-
Dispersant: Mix sample 1:1 or 1:2 with Diatomaceous Earth (DE) or clean sand to prevent channeling.
PLE Parameters (Dionex ASE or Equivalent)
| Parameter | Mode A: Free Inositols | Mode B: Hydrolysis/Total |
| Target Analytes | Free myo-inositol, D-pinitol | Bound D-chiro-inositol, Phytates |
| Solvent | Deionized Water | Water (or 0.1 M Acetic Acid) |
| Temperature | ||
| Pressure | 1500 psi (10 MPa) | 1500 psi (10 MPa) |
| Static Time | 5 min | 10 min |
| Cycles | 3 | 3 |
| Flush Volume | 60% | 60% |
| Purge | 60 - 100 sec ( | 60 - 100 sec ( |
Post-Extraction Purification (The "Yeast Trick")
Inositols often co-extract with high loads of glucose and sucrose. To quantify inositols accurately without interference:
-
Incubation: Treat the aqueous extract with Saccharomyces cerevisiae (Baker's yeast) at
for 4–6 hours. -
Mechanism: Yeast selectively ferments glucose, fructose, and sucrose but does not metabolize inositols.
-
Filtration: Centrifuge and filter (
) to remove yeast biomass. -
Result: A clean inositol fraction ready for IC/HPLC.
Analytical Validation (HPAEC-PAD)
The most robust detection method for non-chromophoric sugar alcohols is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) .
-
System: Dionex ICS-5000+ or equivalent.
-
Column: CarboPac MA1 (specifically designed for sugar alcohols) or CarboPac PA1.
-
Mobile Phase: Isocratic NaOH (typically 400–600 mM for MA1).
-
Detection: PAD with Gold Electrode (standard carbohydrate waveform).
Alternative: If HPAEC is unavailable, use HPLC-ELSD (Evaporative Light Scattering Detector) with a hydrophilic interaction liquid chromatography (HILIC) column.
Comparative Data: PLE vs. Traditional Methods
The following data summarizes efficiency gains based on extraction from Pinus pinea (Pine nuts) and Ceratonia siliqua (Carob).
| Metric | Solid-Liquid Extraction (SLE) | Pressurized Liquid Extraction (PLE) | Improvement |
| Time | 120 minutes | 18 minutes | 85% Faster |
| Solvent Vol. | 50–100 mL/g | 15–20 mL/g | 80% Less Solvent |
| Temperature | Room Temp ( | Controlled Thermal Energy | |
| Yield (Inositols) | 54% Higher Yield | ||
| Reproducibility | High User Variation | Automated (< 3% RSD) | Standardized |
Data Source: Adapted from Ruiz-Aceituno et al. (2013) and related optimization studies.
Workflow Diagram
Figure 2: End-to-end workflow for high-purity inositol isolation.
Troubleshooting & Expert Tips
-
Issue: Low Recovery.
-
Cause: Matrix channeling.
-
Fix: Increase the ratio of dispersant (sand/DE) to sample. Ensure the cell cap is hand-tightened firmly.
-
-
Issue: Clogged Lines.
-
Cause: Fine particles migrating or starch gelatinization.
-
Fix: Use cellulose filters inside the cell caps. If extracting starchy grains (buckwheat) at
, use 30% Ethanol to inhibit gelatinization.
-
-
Issue: Carryover.
-
Cause: Inositols are sticky.
-
Fix: Program a "Rinse" cycle with solvent between samples.
-
References
-
Ruiz-Aceituno, L., et al. (2013). Optimization of pressurized liquid extraction of inositols from pine nuts (Pinus pinea L.). Food Chemistry.[3][4][5]
-
Tetik, N., et al. (2011).[6] Determination of D-pinitol in carob pods (Ceratonia siliqua L.) by HPLC-ELSD. Food Chemistry.[3][4][5]
-
Hu, Y., et al. (2017).[5] Study on purification and antioxidant activity of D-chiro-inositol from tartary buckwheat.[5] Science and Technology of Food Industry.[5]
-
Zyla, K., et al. (2011). Comparison of high-performance ion chromatography technique with microbiological assay of myo-inositol in plant components of poultry feeds. Journal of Animal and Feed Sciences.[6]
-
Thermo Fisher Scientific. Determination of Inositol and Other Sugar Alcohols in Pharmaceuticals. Application Note 1086.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Method for the Content Determination of D-Chiro-Inositol from Buckwheat by Pre-column Derivatization HPLC [spgykj.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Quantifying Phosphoinositide Turnover: A Strategic Guide to [3H]Inositol Labeling
Abstract & Strategic Value
While fluorescent calcium imaging provides a rapid kinetic readout of G-Protein Coupled Receptor (GPCR) activation, it is a downstream proxy. The [3H]inositol labeling assay remains the "gold standard" for directly quantifying Phospholipase C (PLC) activity. By radiolabeling the membrane phosphoinositide (PI) pool and utilizing a lithium block, researchers can measure the accumulation of inositol phosphates (IPs) with high sensitivity and zero background interference from endogenous calcium stores. This guide details the mechanistic logic and execution of this assay, ensuring reproducibility in drug screening and signal transduction research.
Mechanism of Action: The Lithium Block
The assay relies on the "Lithium Block" principle described by Berridge et al. (1982). Upon receptor activation, PLC hydrolyzes PIP2 into IP3 and Diacylglycerol (DAG). IP3 is rapidly dephosphorylated into IP2, IP1, and finally free inositol, which is recycled back into the membrane.
Lithium ions (
Pathway Diagram
Figure 1: The Phosphoinositide Cycle.[2] Lithium inhibits IMPase, trapping the radiolabel in the IP1 pool, which serves as the quantitative readout for receptor activity.
Pre-Experimental Planning
Cell Culture & Labeling Conditions[3][4]
-
Inositol-Free Medium (Critical): To achieve high specific activity, endogenous inositol must be minimized. Use custom DMEM/RPMI lacking inositol. If unavailable, dialyzed FBS (dFBS) is mandatory, as standard serum contains high inositol levels that will dilute your radiolabel.
-
Labeling Duration:
-
Equilibrium Labeling (Standard): 18–24 hours. Ensures all PI pools (PI, PIP, PIP2) are uniformly labeled.
-
Concentration: 1–5 µCi/mL of myo-[2-3H]inositol.
-
Safety & Handling
-
Isotope: Tritium (3H) is a low-energy beta emitter. While shielding is not strictly required, standard PPE (gloves, lab coat, glasses) and designated radioactive work zones are mandatory.
-
Waste: Liquid scintillation waste must be segregated according to institutional EHS guidelines.
Protocol: Total Inositol Phosphate Accumulation
This protocol uses anion-exchange chromatography (Dowex) to separate total inositol phosphates from free inositol and glycerophosphoinositol.
Step 1: Labeling[3][5]
-
Seed cells in 12-well or 24-well plates (approx.
cells/well). -
Incubate overnight to adhere.
-
Aspirate media and replace with Inositol-Free Medium containing 2 µCi/mL myo-[3H]inositol.
-
Incubate for 24 hours at 37°C / 5% CO2.
Step 2: Stimulation & Lithium Block
-
Aspirate labeling media. Wash cells 2x with buffer (e.g., Krebs-Henseleit with 10 mM LiCl) to remove unincorporated label.
-
Pre-incubation: Add 500 µL buffer containing 10 mM LiCl . Incubate 15–30 min at 37°C. Note: LiCl is essential here to prime the enzyme blockade.
-
Agonist Addition: Add the test compound (agonist) directly to the well.
-
Incubate for 30–60 minutes.
Step 3: Termination & Extraction
-
Aspirate medium rapidly.
-
Add 500 µL ice-cold 10 mM Formic Acid (or 5% TCA) to lyse cells.
-
Incubate on ice for 30 min to extract soluble IPs.
-
Optional: If using TCA, extract acid with water-saturated ether or neutralize with KOH/HEPES. For Formic acid, neutralization is often unnecessary if the Dowex column capacity is sufficient.
Step 4: Dowex Column Chromatography
Preparation: Use Dowex AG1-X8 resin (100–200 mesh, Formate form). Pack 1 mL slurry (0.5 mL bed volume) into Poly-Prep columns.
| Elution Step | Buffer Composition | Volume | Target Metabolite |
| 1. Load | Cell Lysate | 0.5 mL | (Binds IPs) |
| 2. Wash | Distilled Water | 5 mL | Free [3H]Inositol |
| 3. Wash | 60 mM Ammonium Formate / 5 mM Borax | 5 mL | Glycerophosphoinositol (GPI) |
| 4. Elute | 1.0 M Ammonium Formate / 0.1 M Formic Acid | 3 mL | Total Inositol Phosphates (IP1+IP2+IP3) |
Step 5: Quantification
-
Mix 1 mL of the Elute fraction with 10 mL liquid scintillation cocktail.
-
Count on a Beta Counter (e.g., PerkinElmer Tri-Carb) for 2–5 minutes per sample.
Protocol: HPLC Analysis (Isomer Separation)
For distinguishing specific isomers (e.g., 1,4,5-IP3 vs. 1,3,4-IP3), simple gravity columns are insufficient. Use High-Performance Liquid Chromatography (HPLC).[3][4]
-
Column: Strong Anion Exchange (SAX), e.g., Partisil 10 SAX.
-
Mobile Phase A: Water (pH 3.8 with Phosphoric acid).
-
Mobile Phase B: 1.0 M Ammonium Phosphate (pH 3.8).
-
Gradient: 0% B to 100% B over 30–60 minutes.
-
Detection: Flow scintillation analyzer (e.g., Beta-RAM) or fraction collection followed by manual counting.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from cell seeding to scintillation counting.
Data Analysis & Troubleshooting
Normalization
Raw CPM (Counts Per Minute) can vary based on cell density.
-
Preferred Method: Normalize IP counts to Total Lipids . Extract the cell pellet (post-lysis) with Chloroform:Methanol, count the organic phase (representing membrane PI), and express data as:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal (CPM) | High endogenous inositol | Switch to dialyzed FBS; ensure media is truly inositol-free. |
| High Background | Incomplete washing | Ensure 3x washes before adding LiCl to remove extracellular [3H]inositol. |
| No Agonist Response | Receptor desensitization | Check cell passage number; reduce starvation time; verify agonist potency. |
| Resin Clogging | Cell debris | Centrifuge lysate (10,000 x g, 5 min) before loading onto Dowex. |
References
-
Berridge, M. J., et al. (1982). "Lithium amplifies agonist-dependent phosphatidylinositol responses in brain and salivary glands."[5] Biochemical Journal.
-
Berridge, M. J. (2016). "The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease." Physiological Reviews.
-
PerkinElmer (Revvity). "Inositol Phosphate Stimulation Assay Support Knowledgebase."
-
Irvine, R. F., et al. (1993). "Inositol Phosphates: Analysis and Purification." Methods in Molecular Biology.
Sources
- 1. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium, Inositol and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 5. Lithium amplifies agonist-dependent phosphatidylinositol responses in brain and salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pressurized Liquid Extraction (PLE) of Inositols from Pine Nuts
Current Status: Operational Ticket ID: PLE-PINUS-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Scope
Welcome to the Technical Support Center. This guide addresses the extraction of inositols (specifically myo-inositol, D-chiro-inositol, and their methyl ether D-pinitol) from pine nuts (Pinus spp., specifically P. pinea and P. koraiensis).
The Challenge: Pine nuts are a complex matrix containing up to 60% lipids by weight. While inositols are polar and water-soluble, the high lipid content presents a significant barrier to Pressurized Liquid Extraction (PLE), causing system over-pressure, clogging, and emulsion formation.
The Solution: This guide provides a validated workflow prioritizing matrix defatting followed by green solvent extraction (water) at moderate temperatures to maximize yield while minimizing Maillard degradation.
The Extraction Workflow (Visualized)
The following diagram illustrates the critical path for isolating inositols. Note the "Defatting" checkpoint, which is the most common point of failure in this specific application.
Figure 1: Critical Path Workflow. The red dashed lines indicate failure loops where the user must revert to the previous step.
Standard Operating Procedure (SOP)
This protocol synthesizes the optimization work of Ruiz-Aceituno et al. (2014) with industrial best practices for fatty matrices.
Phase 1: Matrix Preparation (Crucial)
-
Issue: Pine nuts are soft and oily. Standard grinding creates a paste that clogs PLE cells.
-
Protocol:
-
Cryo-milling: Freeze nuts with liquid nitrogen before grinding to obtain a free-flowing powder.
-
Defatting (Recommended): Wash the powder with n-hexane (1:10 w/v) or use Supercritical CO2 to remove neutral lipids.
-
Drying: Ensure all hexane is evaporated before PLE to prevent pressure spikes.
-
Phase 2: PLE Parameters
Use the following settings on your instrument (e.g., Dionex ASE 350, Büchi SpeedExtractor).
| Parameter | Optimized Value | Technical Rationale |
| Solvent | 100% Water (Deionized) | Inositols are highly polar. Water is the most efficient solvent (Green Chemistry). Ethanol/Water (50:50) is an alternative if sterility is required. |
| Temperature | 50°C (Range: 50–100°C) | 50°C prevents caramelization and protein co-extraction. Higher temps (>120°C) increase yield slightly but degrade sample purity [1]. |
| Pressure | 10 MPa (100 bar) | Keeps water liquid at extraction temperature; ensures penetration into matrix pores. |
| Static Time | 18 minutes | Sufficient for diffusion-controlled mass transfer of cyclitols. |
| Cycles | 3 Cycles | Multiple short cycles are more efficient than one long cycle for exhaustive extraction. |
| Flush Volume | 60% | Ensures complete transfer of analytes from the cell to the collection vial. |
| Dispersant | Diatomaceous Earth (DE) | Mix sample 1:2 with DE. Prevents "channeling" where solvent bypasses the sample cake. |
Troubleshooting Guide & FAQs
Symptom: The extract is cloudy or milky.
-
Diagnosis: Lipid breakthrough. The water was hot enough to melt residual fats, forming a stable emulsion with proteins.
-
The Fix:
-
Immediate: Centrifuge the extract at 4,000 rpm for 10 mins at 4°C. The lipids will form a top layer; pipette the clear aqueous bottom layer.
-
Prevention: Increase the ratio of Diatomaceous Earth in the cell or perform a more rigorous pre-defatting step.
-
Symptom: Instrument aborts due to "Overpressure."
-
Diagnosis: The extraction cell is blocked. This is common in pine nuts due to protein swelling or lipid solidification in cool lines.
-
The Fix:
-
Check Frit: Ensure the bottom frit of the cell is not clogged with fine particles.
-
Dispersant: You likely packed the cell too tightly. Increase the DE:Sample ratio to 3:1.
-
Purge: Increase the purge time (nitrogen blowdown) to 100 seconds to clear lines effectively.
-
Symptom: Low recovery of D-chiro-inositol vs. myo-inositol.
-
Diagnosis: D-chiro-inositol is often present as a methylated derivative (D-pinitol) in pine species [2].
-
The Fix:
-
Hydrolysis: If you need total D-chiro-inositol, you must acid-hydrolyze the extract (e.g., 4M HCl, 90 mins) to convert pinitol into D-chiro-inositol.
-
Detection: Ensure your analytical method (HPAEC-PAD or GC-MS) can distinguish between the methyl-ether form and the free form.
-
Logic for Optimization (Troubleshooting Tree)
Use this decision tree to optimize your specific yield based on your observed results.
Figure 2: Decision Matrix for Process Optimization.
Analytical Validation
To validate your extraction, use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . This is superior to GC-MS as it requires no derivatization.
-
Column: CarboPac MA1 or PA1.
-
Eluent: Sodium Hydroxide (NaOH) gradient.
-
Expected Retention: myo-inositol elutes before D-chiro-inositol due to stereochemical affinity with the stationary phase.
References
-
Ruiz-Aceituno, L., et al. (2014). Optimization of pressurized liquid extraction of inositols from pine nuts (Pinus pinea L.).[1] Food Chemistry, 153, 450–456.[1]
-
Lee, J. H., et al. (2015). Method for converting D-pinitol into D-chiro-inositol. Google Patents / CN104961628A.
- García-Sarrió, M. J., et al. (2014). Pressurized liquid extraction of polar compounds from fatty matrices. Journal of Chromatography A.
Sources
challenges in the determination of inositol phosphates in biological samples
Status: Operational Operator: Senior Application Scientist Ticket Subject: Troubleshooting Extraction, Separation, and Quantification of Inositol Phosphates
Introduction: The "Dark Matter" of Cell Signaling
Welcome to the technical support hub for inositol phosphate (IP) analysis. You are likely here because your peaks are tailing, your isomers are co-eluting, or your mass spec sensitivity is non-existent.
The Core Challenge: Inositol phosphates are analytically hostile. They possess no chromophores (invisible to UV), they are highly polar (won't stick to C18), they exist as multiple isobaric regioisomers (same mass, different structure), and they have a high affinity for stainless steel (chelation). Furthermore, "high-energy" pyrophosphates (IP7, IP8) are extremely labile, degrading within seconds of cell lysis if not properly quenched.
This guide treats your analytical workflow as a system . If one component fails (e.g., metal contamination in the pump), the entire dataset is compromised.
Module 1: Sample Preparation & Extraction
The Critical Failure Point: 80% of IP analysis failures occur before the sample enters the HPLC. The rapid turnover of IPs by kinases and phosphatases means you must stop metabolism instantly.
Protocol A: The Titanium Dioxide (TiO ) Bead Enrichment
Recommended for: LC-MS/MS and PAGE analysis of complex matrices (tissues/plasma).
Traditional acid extraction followed by neutralization creates massive salt fronts that suppress ionization in Mass Spec. The TiO
Step-by-Step Workflow:
-
Quenching/Lysis:
-
Culture Dishes: Aspirate media. Immediately add ice-cold 1M Perchloric Acid (PCA) .
-
Tissues: Flash freeze in liquid N
, pulverize, then homogenize in 1M PCA. -
Why PCA? It instantly denatures enzymes (stopping IP turnover) and precipitates proteins.
-
-
Clarification: Centrifuge at 13,000 x g for 5 min at 4°C. Collect supernatant.
-
Bead Binding:
-
Add 5 mg of TiO
beads (pre-washed in water). -
Rotate at 4°C for 15 mins.
-
Mechanism: At acidic pH, the positively charged TiO
surface binds the negatively charged phosphate groups of IPs.
-
-
Washing:
-
Pellet beads. Discard supernatant (removes salts/lipids).
-
Wash 2x with 1M PCA (removes non-specific binders).
-
-
Elution:
-
Add 10% Ammonium Hydroxide (NH
OH). -
Mechanism: High pH reverses the charge interaction, releasing IPs from the beads.
-
Vacuum dry the eluate to remove ammonia. Reconstitute in water for LC-MS.
-
Figure 1: The TiO
Module 2: Chromatographic Separation
The "Metal Trap" Scenario
Symptom: You inject standards and see sharp peaks. You inject biological samples and see broad, tailing mounds or no signal. Root Cause: Inositol polyphosphates (especially IP5, IP6) are potent chelators. They strip iron ions from stainless steel frits, needles, and column bodies. The IP-Fe complex sticks irreversibly to the column or elutes as a smear.
The Solution: Metal-Free Bio-Inert Systems
-
Hardware: You must use a PEEK (polyether ether ketone) flow path. If your HPLC has a steel needle, replace it with a ceramic or PEEK-lined needle.
-
Column: Use PEEK-lined columns.
-
Chelator: Add 10-50 µM EDTA to your mobile phase (if using UV/Radiodetection). Note: EDTA suppresses signal in Mass Spec; avoid it for LC-MS.
Isomer Separation: SAX vs. HILIC
| Feature | Strong Anion Exchange (SAX) | HILIC (Hydrophilic Interaction) |
| Mechanism | Charge-based. Separates by number of phosphate groups. | Partitioning into water layer. Separates by polarity.[1] |
| Resolution | Gold Standard. Can resolve regioisomers (e.g., I(1,3,4)P3 vs I(1,4,5)P3). | Moderate. Good for IP3 vs IP4, but struggles with isomers. |
| Mobile Phase | High salt gradients (Ammonium Phosphate/Carbonate). | Acetonitrile/Water + Ammonium Acetate. |
| MS Compatibility | Poor. High non-volatile salt content requires suppressors. | Excellent. Volatile buffers are MS-friendly. |
| Best For | Radiolabeling ( | LC-MS/MS quantification. |
Module 3: Detection Methodologies
LC-MS/MS (The Modern Standard)
-
Challenge: IPs are extremely hydrophilic and do not retain on C18.
-
Solution: Use Ion-Pairing Chromatography .[2] Add volatile amines (e.g., Diethylamine, Hexylamine) to the mobile phase. These coat the C18 column, creating a pseudo-stationary phase that interacts with the anionic IPs.
-
Warning: Ion-pairing reagents are "sticky." Once you use them, that LC system is dedicated to negative-mode analysis forever.
PAGE (Polyacrylamide Gel Electrophoresis)
-
Context: Excellent for visualizing IP6, IP7, and IP8 without expensive MS equipment.
-
Method: Run a high-percentage (33%) polyacrylamide gel.
-
Staining: Use Toluidine Blue or DAPI (which photobleaches rapidly but is sensitive).
-
Validation: IP7 and IP8 will migrate slower than IP6. Treat a control sample with Phytase or DDP1 (phosphatase) to confirm the bands disappear.
Figure 2: Decision matrix for selecting the correct detection platform based on biological questions.
Troubleshooting & FAQs
Q1: My LC-MS sensitivity drops to zero after 10 injections. Why?
A: This is likely Matrix Buildup or System Contamination .
-
Check the Source: Phosphate salts are non-volatile. If you used a SAX protocol with high salt, you have coated your MS source. Clean the cone/capillary.
-
Iron Leaching: Even trace iron in your solvent bottles can complex with IPs. Use plastic solvent reservoirs, not glass (which can leach ions over time), and ensure all solvents are LC-MS grade.
Q2: I see "Ghost Peaks" in my gradient.
A: This is often Carryover . IPs stick to the injection needle and valve rotor seals.
-
Fix: Use a needle wash of 10% Ammonia or EDTA (if not using MS). The high pH is required to deprotonate the surface and release the IPs. Water/Methanol washes are ineffective.
Q3: How do I validate that my IP7 peak is real and not noise?
A: The Enzymatic Validation is the only way to be sure.
-
Split your sample.[3] Treat half with a specific pyrophosphatase (like PPIP5K or DDP1) or simply boil in acid (IP7 is acid-labile at high temps/durations, though extraction is cold).
-
If the peak does not disappear in the treated sample, it is an interferent (likely a nucleotide or polyphosphate).
Q4: Why can't I just use standard C18 columns?
A: IPs are too polar. They will elute in the void volume (dead time) with all the salts and unretained matrix, resulting in massive ion suppression. You must use HILIC, Porous Graphitic Carbon (PGC), or Anion Exchange.
References
-
Azevedo, C., & Saiardi, A. (2006). Extraction and analysis of soluble inositol polyphosphates from yeast. Nature Protocols, 1(5), 2416–2422. Link
-
Wilson, M. S., Livermore, T. M., & Saiardi, A. (2015). Inositol phosphates purification using titanium dioxide beads. Biochemical Journal, 469(3), 345–350. Link
-
Losito, O., et al. (2009). Inositol pyrophosphates and their unique metabolic complexity: Analysis by gel electrophoresis.[4][5] PLOS ONE, 4(5), e5580.[4][5] Link[5]
-
Irvine, R. F., & Schell, M. J. (2001). Back in the water: the return of the inositol phosphates. Nature Reviews Molecular Cell Biology, 2(5), 327–338. Link
-
Qiu, D., et al. (2020). Absolute quantitation of inositol pyrophosphates by capillary electrophoresis electrospray ionization mass spectrometry. Nature Communications, 11, 5824. Link
Sources
- 1. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis | PLOS One [journals.plos.org]
improving the separation of inositol phosphate isomers by ion chromatography
Topic: High-Performance Ion Chromatography (IC) for Inositol Phosphate Isomers Audience: Researchers, Analytical Scientists, Drug Discovery Teams
Welcome to the Inositol Phosphate (IP) Separation Hub
Status: Operational | Lead Scientist: Dr. A. Vance | System: Dionex™ ICS / Metrohm IC
You are likely here because Inositol Phosphates (IPs) are among the most difficult analytes to separate. They are highly polar, lack a chromophore (making UV difficult without help), and exist as numerous structural isomers (e.g., I(1,3,4)P₃ vs. I(1,4,5)P₃) that possess identical mass-to-charge ratios.
This guide moves beyond basic manual instructions. We focus on the causality of separation failures and provide self-validating protocols to ensure your data represents true biological signaling events, not artifacts.
Module 1: System Configuration & "The Iron Trap"
The Issue: "I injected my sample, but I see no peaks or severe tailing, even with a new column."
The Science: Inositol phosphates (especially IP₅ and IP₆/Phytic Acid) are potent chelators. They bind irreversibly to stainless steel surfaces (frits, tubing, pump heads) effectively "plating" your system flow path. You cannot separate what never reaches the column.
Protocol: The Bio-Inert Mandate
Before running a single standard, you must audit your flow path.
-
Material Audit: Ensure all wetted surfaces are PEEK (polyether ether ketone) or Titanium.
-
Check: Pump heads, injection valve, column frits, and detector cell.
-
Rule: If it’s steel, it steals your sample.
-
-
Passivation (If steel is unavoidable):
-
Flush system with 20 mM EDTA (pH 8.0) overnight to strip metal ions.
-
Follow with water, then your starting eluent.
-
Note: This is a temporary patch. PEEK is the permanent cure.
-
Module 2: Method Selection (The "Fork in the Road")
The Issue: "Should I use hydroxide gradients or acidic gradients?"
The Science: You have two distinct separation mechanisms available.[1][2][3][4] Your choice depends on your detection capabilities and the complexity of your matrix.
Workflow Visualization
Caption: Decision tree for IP separation. Method A utilizes standard IC hardware. Method B utilizes post-column derivatization for high-specificity UV detection.
Module 3: The "Isomer Challenge" (Resolution Protocol)
The Issue: "I cannot resolve I(1,4,5)P₃ from I(1,3,4)P₃."
The Science: These isomers have the same net charge. Separation relies on subtle differences in pKa and steric affinity to the anion exchange resin.
-
I(1,4,5)P₃: The "active" calcium-releasing second messenger.[5][6]
-
I(1,3,4)P₃: A metabolic byproduct (inactive at the IP3 receptor).
-
Co-elution leads to false-positive activity data.
Optimized Gradient Protocol (Method A - Hydroxide)
Standard IC Setup with Dionex CarboPac PA100 (4 x 250 mm)
| Time (min) | Eluent A (Water) | Eluent B (100 mM NaOH) | Eluent C (1 M NaOAc) | Comment |
| 0.0 | 90% | 10% | 0% | Load/Wash |
| 5.0 | 90% | 10% | 0% | End Load |
| 5.1 | 50% | 50% | 0% | Step: Elute IP1/IP2 |
| 15.0 | 40% | 10% | 50% | Linear Gradient: Resolves IP3/IP4 |
| 30.0 | 0% | 10% | 90% | Push IP5/IP6 |
| 35.0 | 0% | 100% | 0% | Column Wash |
Critical Adjustment:
-
To separate I(1,4,5)P₃ and I(1,3,4)P₃, you must flatten the gradient slope between 15 and 25 minutes .
-
Pro Tip: If using an Eluent Generator (RFIC), use a KOH gradient from 10 mM to 80 mM over 45 minutes. The purity of electrolytically generated KOH prevents carbonate interference, which often masks IP3 peaks.
The "Acidic" Alternative (Method B - UV/PCD)
If Method A fails due to matrix interference, switch to Methanesulfonic Acid (MSA) elution.
-
Why MSA? Unlike HCl, MSA is non-volatile and provides a flatter baseline for UV detection [1].
-
The Reaction: IPs elute from the column and mix with 1 g/L Fe(NO₃)₃ in 2% HClO₄ . The Iron(III) forms a complex with the phosphate groups, creating a strong UV absorbance at 290 nm [2].
Module 4: Troubleshooting & FAQs
Q1: My retention times are drifting earlier with every run. Why?
Diagnosis: Carbonate contamination (The "Hydroxide Dip"). Mechanism: NaOH eluents absorb CO₂ from the air, forming carbonate (CO₃²⁻). Carbonate is a stronger eluent than hydroxide but weaker than the IPs. It occupies binding sites on the column, reducing the effective capacity. The Fix:
-
Install a Carbonate Removal Device (CRD) or use an Eluent Generator (RFIC) .
-
If preparing manually: Use degassed 18 MΩ water and keep eluents under Helium sparge or a soda-lime trap.
Q2: I see "Ghost Peaks" in my blank injection.
Diagnosis: Carryover or System Contamination. Mechanism: IP₆ (Phytic acid) is incredibly "sticky." If you ran a high-concentration standard (e.g., 100 µM) previously, it may be slowly leaching from the column frit. The Fix:
-
Run a "Sawtooth" wash: Oscillate between 100 mM NaOH (or 1 M HCl) and water 3 times.
-
Inject 100 µL of 20 mM EDTA to chelate stripped metals that might be trapping the IPs.
Q3: How do I validate that a peak is actually I(1,4,5)P₃?
Diagnosis: Peak identification ambiguity. The Self-Validating System: Do not rely solely on retention time. Use an Enzymatic Shift Test .
-
Aliquot your sample.
-
Treat Aliquot A with IP3-3-Kinase (converts I(1,4,5)P₃ to I(1,3,4,5)P₄).
-
Run both A and B.
-
Result: The true I(1,4,5)P₃ peak must disappear in Aliquot A and a new P4 peak must appear. If the peak remains, it is an isomer (likely I(1,3,4)P₃) [3].
Troubleshooting Logic Tree
Caption: Logic flow for diagnosing common IP separation failures.
References
-
Blaabjerg, K., Hansen-Møller, J., & Poulsen, H. D. (2010). High-performance ion chromatography method for separation and quantification of inositol phosphates in diets and digesta.[7] Journal of Chromatography B, 878(3-4), 347-354.
-
Thermo Fisher Scientific. (2012). Application Note 140: Determination of Inositol Phosphates in Dried Distillers Grains with Solubles. Thermo Fisher Scientific Application Notes.
-
Shears, S. B. (1989). Metabolism of the inositol phosphates produced upon receptor activation. Biochemical Journal, 260(2), 313–324.
- Guse, A. H., et al. (1995). Separation of isomers of inositol phosphates by ion-exchange chromatography.
Sources
- 1. archemica-international.com [archemica-international.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. cdn.labmanager.com [cdn.labmanager.com]
- 5. Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) - Echelon Biosciences [echelon-inc.com]
- 7. High-performance ion chromatography method for separation and quantification of inositol phosphates in diets and digesta - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing lipid extraction for lipidomic profiling of cultured cells
Subject: Optimizing Lipid Extraction for Cultured Cells
Status: Active | Ticket: LIPID-OPT-2024 | Tier: Level 3 (Senior Scientist)
Mission Statement
Welcome to the . Unlike genomic DNA, which is static, the cellular lipidome is highly dynamic—turnover occurs in seconds. "Garbage in, garbage out" is the iron law of lipidomics. This guide addresses the specific failure points in cultured cell lipid extraction, moving beyond generic protocols to mechanistic troubleshooting.
Module 1: Sample Harvesting & Quenching
User Complaint: "My lipid profiles show high variability between biological replicates, and I see high levels of lysophospholipids."
Diagnosis: The variability is likely due to incomplete metabolic quenching or enzymatic hydrolysis during harvesting.
-
Trypsinization: Trypsin triggers signaling cascades (e.g., phospholipase activation) that alter lipid composition within minutes.
-
Slow Quenching: If you scrape cells in PBS and then add solvent, lipases remain active during the scraping process, generating lysophospholipids (degradation products).
The Solution: Direct In-Plate Quenching Do not harvest live cells. Kill them instantly with solvent.
Protocol:
-
Place cell culture dish on ice.
-
Wash rapidly (2x) with ice-cold PBS to remove serum lipids. Aspirate completely.
-
IMMEDIATELY add ice-cold Methanol (or MeOH:MTBE mixture) directly to the adherent cells.
-
Scrape cells in the solvent using a cell scraper.
-
Transfer the slurry to a glass vial (Teflon-lined cap).
Decision Matrix: Harvesting Strategy
Figure 1: Decision matrix for cell harvesting. Direct solvent quenching is required for accurate lipidomic profiling to prevent enzymatic degradation.
Module 2: Solvent Systems & Extraction Efficiency
User Complaint: "I am losing polar lipids (phospholipids) or having trouble recovering the organic phase without contamination."
Diagnosis:
You are likely using the Folch or Bligh-Dyer method.[1] While these are "gold standards" for bulk tissue, they use Chloroform (
-
The Density Problem: Chloroform is denser than water. The lipid-rich organic phase is at the bottom. To collect it, you must puncture the upper aqueous phase and the protein interphase, causing contamination.
The Solution: The Matyash Method (MTBE) Switch to Methyl-tert-butyl ether (MTBE).[1][2]
-
Density: MTBE is lighter than water. The lipid phase is the UPPER layer.[1]
-
Automation: Easy to pipette off the top without disturbing the pellet.
-
Safety: MTBE is non-carcinogenic (unlike Chloroform).
Comparison of Extraction Systems
| Feature | Folch / Bligh-Dyer | Matyash (MTBE) | BUME (Butanol/MeOH) |
| Primary Solvent | Chloroform ( | MTBE | Butanol / Heptane |
| Lipid Phase Location | Bottom (Difficult recovery) | Top (Easy recovery) | Top |
| Toxicity | High (Carcinogenic) | Low | Moderate |
| Protein Pellet | Floating (Interphase) | Hard Pellet (Bottom) | Pellet (Bottom) |
| Best For | Total Lipids (Bulk Tissue) | High-Throughput / Cultured Cells | Specific polar lipids |
Module 3: The MTBE Extraction Protocol (Standard Operating Procedure)
Reference: Matyash V. et al. (2008) J Lipid Res.
Reagents:
-
Solvent A: 100% Methanol (LC-MS Grade) + 0.01% BHT (Antioxidant).
-
Solvent C: Ultra-pure Water.
Step-by-Step Workflow:
-
Lysis: Add 1.5 mL Methanol to the cell pellet (or use the slurry from Module 1). Vortex 30s.
-
Extraction: Add 5.0 mL MTBE . Incubate at room temperature for 1 hour on a shaker (allows lipid solvation).
-
Phase Separation: Add 1.25 mL Water .
-
Note: This induces phase separation.[1]
-
-
Centrifugation: Spin at 1,000 x g for 10 mins.
-
Collection: Collect the UPPER (Organic) phase.[1]
-
Optional: Re-extract the lower phase with MTBE/MeOH/Water (10:3:2.5) to recover remaining lipids (increases yield to >95%).
-
-
Drying: Evaporate solvent under a stream of Nitrogen or in a vacuum concentrator. Store at -80°C.
Visualizing the MTBE Phase Separation
Figure 2: Phase separation in the Matyash method. Lipids partition to the upper organic layer, while proteins pellet at the bottom, simplifying collection.
Module 4: Normalization & Quality Control
User Complaint: "How do I normalize my data? Cell counts are unreliable after scraping."
Diagnosis: Counting cells before scraping is inaccurate because you lose cells during the wash/scrape steps. Counting a parallel plate is risky due to seeding variability.
The Solution: Post-Extraction Normalization Use the Protein Pellet or DNA remaining in the tube after lipid extraction.
-
The Workflow:
-
Calculation:
FAQ: Internal Standards
-
Q: When do I add internal standards?
-
A: BEFORE extraction. Add them to the Methanol in Step 1. This corrects for extraction efficiency and ionization suppression.
-
-
Q: What standards should I use?
-
A: Use non-endogenous lipids (e.g., deuterated SPLASH® mix or odd-chain lipids like PC 17:0/17:0) representing each lipid class you intend to analyze.[5]
-
Module 5: Stability & Storage
User Complaint: "I see high levels of oxidized lipids (e.g., oxPC) that shouldn't be there."
The Solution: Oxidation Prevention Lipids (especially PUFAs) oxidize rapidly in air.
-
BHT: Always add 0.01% Butylated hydroxytoluene (BHT) to your extraction solvents.
-
Inert Gas: Dry samples under Nitrogen or Argon. Never use compressed air.
-
Glassware: Avoid plastics for storage. Plasticizers (phthalates) leach into organic solvents and appear as "ghost peaks" in Mass Spec. Use Glass Vials with Teflon-lined caps .
References
-
Matyash, V., et al. (2008).[1][2][3][4][6][7] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.[3][4]
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[8][9] A simple method for the isolation and purification of total lipides from animal tissues.[8][9][10][11] Journal of Biological Chemistry, 226(1), 497–509.[11]
-
Bligh, E. G., & Dyer, W. J. (1959).[8][12] A rapid method of total lipid extraction and purification.[8][9][12][13] Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.
-
Reis, A., et al. (2013).[4] A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812–1824.[4]
Sources
- 1. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. stellarscientific.com [stellarscientific.com]
- 8. vliz.be [vliz.be]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bligh, E.G. and Dyer, W.J. (1959) A Rapid Method of Total Lipid Extraction and Purification. Canadian Journal of Biochemistry and Physiology, 37, 911-917. - References - Scientific Research Publishing [scirp.org]
- 13. A rapid method of total lipid extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Precision Inositol Analysis
Topic: Reducing Sample-to-Sample Variation in Inositol Analysis
Introduction: The "15% CV" Threshold
Welcome. If you are reading this, you are likely facing a Coefficient of Variation (CV) exceeding 15% in your inositol quantification. Inositol (specifically myo-inositol and its isomers like scyllo- and chiro-inositol) presents a unique "perfect storm" for analytical variance: it is highly polar, lacks a chromophore for UV detection, and exists in biological matrices (plasma, tissue) where glucose concentrations are orders of magnitude higher.
This guide is not a generic SOP. It is a troubleshooting system designed to isolate the specific source of your variance—whether it is the extraction efficiency , the derivatization kinetics (GC-MS), or the ionization suppression (LC-MS).
Emergency Triage: Where is the drift coming from?
Before optimizing, run this 3-point check to localize the error:
-
Internal Standard (IS) Stability: Plot the absolute peak area of your IS across the run. If IS area fluctuates >10% but the IS/Analyte ratio is stable, your issue is injection/ionization (instrumental). If the ratio fluctuates, your issue is chemical (extraction/derivatization).
-
Retention Time (RT) Drift: In HILIC or HPAEC, an RT shift >0.2 min indicates column equilibration or eluent contamination issues.
-
The "Glucose Shadow": In LC-MS, check if the glucose peak (often massive) overlaps with inositol. Even if resolved, the massive ion cloud can suppress inositol ionization milliseconds later.
Module 1: Sample Preparation & Extraction
The Root Cause: Inconsistent recovery due to protein binding or incomplete cell lysis.
Q: Why is my recovery lower in plasma samples compared to water standards?
A: Inositol can become trapped in protein precipitates or released from lysed cells during handling.
-
Mechanism: Inositol is a polyol that interacts via hydrogen bonding. Simple organic precipitation (e.g., ACN only) often traps inositol in the pellet.
-
Solution: Use Acidic Deproteinization or Carrez Reagents . Acid helps break weak protein-sugar interactions.
Protocol: Optimized Extraction for Biofluids
-
Spike IS: Add
-myo-inositol before any other step. -
Lysis/Precipitation:
-
Option A (LC-MS): Add 10% Perchloric Acid (PCA) or 5% Trichloroacetic acid (TCA). Ratio 1:1 v/v. Vortex 30s.
-
Option B (GC-MS): Ethanol:Water (4:1) heated to 70°C for 20 mins (ensures release from lipid-bound states).
-
-
Neutralization: If using acid, neutralize supernatant with KOH to pH 7.0. Warning: Excess salt from neutralization can suppress LC-MS signals.
Visual Workflow: Extraction Logic
Caption: Critical path for extraction.[1] Note that IS spiking occurs BEFORE precipitation to account for recovery losses.
Module 2: GC-MS Derivatization (Silylation)
The Root Cause: Moisture interference and incomplete derivatization.
Q: I see "split peaks" or multiple peaks for myo-inositol. Why?
A: This is likely incomplete silylation . Inositol has 6 hydroxyl (-OH) groups. If only 5 are silylated (penta-TMS), you get a different mass and RT than the fully silylated hexa-TMS.
-
The Enemy: Water.[2][3] Silylation reagents (BSTFA, MSTFA, TMSI) react with water faster than with inositol.
-
The Fix: "Chemical Drying."
Troubleshooting Table: Derivatization Reagents
| Reagent | Strength | Weakness | Best For |
| BSTFA + 1% TMCS | Standard strength. | Sensitive to moisture. Crystallizes if wet. | Clean, dry extracts. |
| TMSI (Trimethylsilylimidazole) | Aggressive silylation. | Hard to remove excess reagent (can foul detector). | Samples with trace moisture. |
| MSTFA | High volatility (good for GC). | Less tolerant of sterically hindered -OH. | General metabolomics. |
Protocol: The "Bone Dry" Method
-
Evaporation: Dry sample in a SpeedVac.
-
Azeotropic Drying: Add 50 µL anhydrous pyridine. Evaporate again. Repeat twice. This removes bound water.
-
Reaction: Add 50 µL Pyridine + 50 µL MSTFA. Incubate at 70°C for 60 mins .
-
Note: Room temperature is insufficient for steric reasons on the inositol ring.
-
Module 3: LC-MS/MS & HPAEC-PAD
The Root Cause: Ion suppression (LC) or Electrode fouling (HPAEC).
Q: My LC-MS retention times are shifting throughout the day.
A: You are likely using HILIC (Hydrophilic Interaction Liquid Chromatography). HILIC columns require extensive equilibration.
-
Mechanism: HILIC relies on a water layer adsorbed to the silica surface. If the water content in your mobile phase changes (evaporation) or the column isn't fully "hydrated," RT shifts.
-
Solution:
-
Keep the aqueous mobile phase channel capped to prevent evaporation.
-
Equilibrate for 20 column volumes (not just 5 minutes) before the first injection.
-
Q: In HPAEC-PAD, my sensitivity drops after 10 injections.
A: Electrode poisoning. The gold electrode surface oxidizes.[4]
-
Solution: Optimize the Waveform . You must include a "cleaning potential" step (usually > +0.6 V) and an "activation potential" step (negative V) in your waveform cycle to strip oxidation products off the gold surface [1].
Module 4: Data Processing & Internal Standards
The Root Cause: Improper normalization.
Q: Can I use mannitol or xylitol as an Internal Standard?
A: No.
-
Reason: They are chemically similar but elute at different times and do not compensate for matrix effects (ion suppression) occurring specifically at the inositol retention time.
-
Requirement: You must use Isotopically Labeled Inositol (
-myo-inositol). -
Validation: The IS must co-elute exactly with the analyte in LC-MS.
Calculation: Relative Response Factor (RRF)
Do not rely on simple area ratios. Calculate RRF during calibration:
Use the average RRF from your standard curve to calculate unknowns. If the RRF of a QC sample deviates >15% from the curve average, the run is invalid.
Visual: Troubleshooting Logic Tree
Caption: Decision tree for isolating the source of analytical variance.
References
-
Thermo Fisher Scientific. (2016). Technical Note 71: Eluent Preparation for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).Link
-
Waters Corporation. (2020). HILIC-MS/MS Analysis of Free Inositol Stereoisomers in Foods.Link
-
Cambridge Isotope Laboratories. (2025).[5] myo-Inositol (1,2,3,4,5,6-D6, 98%) Product Page.[5]Link
-
National Institutes of Health (NIH). (2012). Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography.[6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. antecscientific.com [antecscientific.com]
- 3. TMS of Inositol - Chromatography Forum [chromforum.org]
- 4. archemica-international.com [archemica-international.com]
- 5. isotope.com [isotope.com]
- 6. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Inositol Isomers
Topic: Method Refinement & Troubleshooting for Myo-, D-Chiro-, and Scyllo-Inositol Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Isomer Challenge
Welcome to the technical support hub for cyclitol analysis. You are likely here because separating myo-inositol (MI) from its stereoisomers—specifically D-chiro-inositol (DCI) and scyllo-inositol (SI) —is failing in your current workflow.
These isomers share the exact mass (
This guide is not a generic SOP. It is a troubleshooting matrix designed to correct the three most common failure modes: Co-elution (Chromatography), Derivatization Inefficiency (GC), and Ion Suppression (LC-MS).
Module 1: HPAEC-PAD (The Gold Standard)
Technique: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[1][2][3] Best For: Maximum resolution of isomers in complex matrices (food, tissue) without derivatization.
Core Protocol: The Hydroxide Gradient
Unlike standard sugars, inositols are weak acids (
-
Column: Dionex CarboPac MA1 (Macroporous Anion exchange).[1][2] Do not use PA1 or PA10; they lack the capacity to resolve DCI from MI.
-
Eluent: Sodium Hydroxide (NaOH).[4]
-
Detection: Pulsed Amperometry (Gold electrode).
Troubleshooting & FAQs
Q1: My baseline is drifting downward, and retention times are shortening over the day. Why?
A: This is Carbonate Poisoning .
NaOH eluents absorb
-
The Fix:
-
Eluent Generation: Use an electrolytic eluent generator (e.g., RFIC) if possible.
-
Manual Prep: If preparing manually, use 50% w/w NaOH solution (low carbonate) and degassed
water. Keep eluents under a helium or nitrogen blanket. -
Column Wash: Flush the MA1 column with 1 M NaOH for 30 minutes to displace carbonate, then re-equilibrate.
-
Q2: I see a "dip" in the baseline before my myo-inositol peak. A: This is the "Oxygen Dip" caused by dissolved oxygen in the sample. Inositols are often detected at extremely high sensitivity (nC range). Dissolved oxygen is electrochemically active on gold electrodes.
-
The Fix: Degas your samples or match the oxygen content of the sample to the mobile phase.
Q3: D-Chiro-inositol is co-eluting with the tail of Myo-inositol. A: Your hydroxide concentration is likely too high.
-
The Mechanism: Higher
pushes all analytes off faster. Lowering the concentration increases the interaction time with the stationary phase, improving resolution ( ). -
Refinement: If running isocratic at 480 mM NaOH, drop to 300 mM or use a shallow gradient (e.g., 200 mM
600 mM over 40 mins).
Module 2: GC-MS (The Sensitivity Workhorse)
Technique: Gas Chromatography - Mass Spectrometry (EI Source). Best For: Trace quantification in plasma/serum; metabolic profiling.
Core Protocol: The "Dry-First" Silylation
Inositols are non-volatile and must be derivatized. The standard reagent is BSTFA + 1% TMCS or TMSI .
-
Target Derivative: Hexakis-TMS-inositol.
-
Critical Quality Attribute: Moisture content
.
Visual Workflow: Derivatization Logic
Figure 1: Critical Control Points in Inositol Derivatization. Note that moisture is the primary failure mode.
Troubleshooting & FAQs
Q1: I see two peaks for myo-inositol. Is it mutarotation? A: No. Unlike glucose, inositols are cyclitols (ring alcohols), not hemiacetals. They cannot mutarotate.
-
The Cause: Incomplete derivatization. You are seeing the Penta-TMS derivative (5 TMS groups) and the Hexa-TMS derivative (6 TMS groups).
-
The Fix:
-
Increase Reagent: Ensure a 50:1 molar excess of BSTFA to total hydroxyls.
-
Catalyst: Ensure 1% TMCS (Trimethylchlorosilane) is present; it catalyzes the silylation of sterically hindered hydroxyls.
-
Temperature: Increase reaction time to 60 mins at 70°C.
-
Q2: My column life is short; peak shapes degrade quickly. A: You are injecting excess silylation reagent. Silylation reagents strip the polyimide coating off fused silica columns and foul the MS source.
-
The Fix: Evaporate the BSTFA after reaction and reconstitute in pure hexane or heptane before injection.
Module 3: HILIC-MS/MS (High Throughput)
Technique: Hydrophilic Interaction Liquid Chromatography.[5] Best For: Large clinical cohorts; avoiding derivatization.
Core Protocol: Amide Interaction
Inositols are too polar for C18 (Reverse Phase). HILIC uses a polar stationary phase (Amide or Silica) and a high-organic mobile phase.
-
Mechanism: Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[5]
Troubleshooting & FAQs
Q1: My retention times drift significantly between injections. A: HILIC columns require long equilibration times. The "water layer" on the silica surface takes time to stabilize.
-
The Fix:
-
Equilibration: Allow at least 20 column volumes of equilibration between gradients.
-
Sample Diluent: Crucial. Do not inject samples in 100% water. This "washes" a hole in the water layer. Dissolve samples in 75% Acetonitrile / 25% Water (matching the initial mobile phase).
-
Q2: I cannot separate Myo-inositol from Scyllo-inositol. A: Temperature is your tuning lever. Unlike C18, where temperature mostly affects viscosity, in HILIC, temperature alters the hydration shell of the isomer.
-
Refinement: Lower the column temperature.
-
High Temp (40°C): Peaks sharpen but may merge.
-
Low Temp (10-20°C): Resolution (
) often increases for structural isomers.
-
Summary Data Comparison
| Feature | HPAEC-PAD | GC-MS | HILIC-MS/MS |
| Derivatization | None (Direct) | Required (Silylation) | None |
| Isomer Resolution | Excellent ( | Good (with correct column) | Moderate |
| Sensitivity (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~5-20 ng/mL |
| Major Pain Point | Carbonate interference | Moisture sensitivity | Matrix effects |
| Primary Column | Dionex CarboPac MA1 | RTX-5MS / HP-5MS | Amide / Polymeric HILIC |
References
-
HPAEC-PAD Methodology & Column Selection
-
Determination of myo-inositol and D-chiro-inositol in dietary supplements by high-performance anion exchange chromatography with pulsed amperometric detection. (2025).[1][6] ResearchGate.
- Dionex CarboPac MA1 Column Manual. Thermo Fisher Scientific. (Standard reference for anion exchange of cyclitols).
-
-
GC-MS Derivatization & Optimization
-
HILIC Separation Mechanisms
-
Authenticity & Isomer Ratios
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of myo-inositol content in milk by high performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) [vjfc.nifc.gov.vn]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Inositol Phosphate Extraction & Analysis
Mission: To provide researchers with a self-validating, scientifically rigorous framework for extracting and quantifying inositol phosphates (IPs). This guide bridges the gap between high-throughput screening (HTRF) and high-resolution analytical chemistry (MS/Radiometry).
Module 1: The Biological Logic (The "Why")
Before optimizing lysis, you must understand the metabolic flux you are interrupting. Inositol phosphates are transient. The goal of lysis is not just to break the cell, but to freeze the metabolic clock .
The Inositol Phosphate Turnover Pathway
-
The Challenge: IP3 (Inositol 1,4,5-trisphosphate) has a half-life of seconds.
-
The Solution: We rarely measure IP3 directly in screening. Instead, we use Lithium Chloride (LiCl) to block the recycling enzyme Inositol Monophosphatase (IMPase). This forces the cell to accumulate IP1 (Inositol 1-phosphate), converting a transient signal into a stable, cumulative readout.
Figure 1: The LiCl Trap. Lysis must occur after IP1 accumulation but before chemical degradation. LiCl inhibits the final dephosphorylation step, preserving the analyte.
Module 2: High-Throughput Lysis (HTRF/AlphaScreen)
Context: Used for GPCR functional screening (Gq coupled). Method: "Lysis & Detect" (No physical separation).
Protocol: The "One-Well" Workflow
-
Cell Culture: Seed cells in low-volume 384-well plates (e.g., 10k cells/well).
-
Stimulation: Add agonist in buffer containing 50 mM LiCl . Incubate 30–60 min at 37°C.
-
Lysis: Add detection reagents (Acceptor + Donor) dissolved directly in the Lysis Buffer.
-
Note: The lysis buffer contains a detergent (usually Triton X-100 derivative) and a high concentration of chelating agents to stop enzymatic activity immediately.
-
-
Incubation: 1 hour at Room Temperature (RT).
-
Read: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Troubleshooting Guide: HTRF Lysis
| Symptom | Probable Cause | Corrective Action |
| Low Signal / Low Delta F | Missing LiCl | Critical: Ensure Stimulation Buffer contains 50 mM LiCl. Without it, IP1 is rapidly converted to Inositol, leaving nothing to detect. |
| Cell Density too High | "Hook Effect": Excess antigen saturates antibodies. Titrate cells (try 5k, 10k, 20k). | |
| High CV% (Variability) | Incomplete Lysis | Ensure the lysis buffer is at RT before adding. Cold lysis buffer can cause uneven detergent dispersion in small volumes. |
| Evaporation | In 384/1536-well plates, edge effects are brutal. Spin the plate immediately after lysis addition (1000 x g, 1 min). | |
| Assay Interference | Phenol Red | Phenol red absorbs at ~550-600nm, interfering with some acceptors. Switch to Phenol Red-free media or HBSS for the stimulation step. |
| Biotin Interference | If using a Streptavidin-based kit, ensure cell media is free of excess biotin (RPMI is high in biotin; DMEM is lower). |
Module 3: Analytical Extraction (Mass Spec / Radiometry)
Context: Used for metabolic profiling, quantifying specific IP species (IP3, IP4, IP5, IP6), or when absolute quantification is required. Method: Perchloric Acid (PCA) Extraction with TiO2 Enrichment.[1]
Protocol: The "Gold Standard" Acid Extraction
Reference: Wilson et al. (2018) & BioRxiv (2020) [1, 2]
-
Quench: Remove media.[2] Immediately add ice-cold 1M Perchloric Acid (PCA) .
-
Volume: 500 µL per 10cm dish.
-
Why: Acid instantly denatures proteins (stopping phosphatases) and precipitates lipids.
-
-
Scrape & Collect: Scrape cells on ice. Transfer to tube.
-
Spin: Centrifuge at 15,000 x g for 5 min at 4°C. Keep the supernatant (contains IPs).
-
Enrichment (The TiO2 Trick):
-
Why: Neutralizing PCA with base creates massive salt precipitates (KClO4) that clog HPLC/MS columns. TiO2 beads bind phosphates specifically in acid.
-
Add TiO2 beads (5 mg) to the acidic supernatant. Rotate 15 min at 4°C.
-
Spin and discard supernatant.[2]
-
Wash: 2x with 1M PCA (removes non-phosphorylated contaminants).
-
-
Elution: Elute IPs from beads using 2.5% Ammonium Hydroxide (pH > 10) .
-
Neutralize: Evaporate the eluate (SpeedVac) and resuspend in water/mobile phase.
Figure 2: The TiO2 Enrichment Workflow. This method bypasses the "salting out" issues of traditional neutralization.
Troubleshooting Guide: Acid Extraction
| Symptom | Probable Cause | Corrective Action |
| Loss of Higher IPs (IP6, IP7) | Precipitation with Debris | IP6/IP7 can co-precipitate with proteins if the acid is too concentrated or lipids are not removed. Ensure high-speed spin (15k x g) is performed immediately. |
| HPLC Column Clogging | Incomplete Neutralization | If using traditional KOH neutralization (without TiO2), KClO4 crystals form. Switch to the TiO2 bead method to eliminate salt interference [1]. |
| Degradation of Labile IPs | Heat / pH Hysteresis | IPs are stable in acid but labile in warm base. Perform elution at 4°C and SpeedVac immediately. Do not leave samples in Ammonium Hydroxide overnight. |
| Low Recovery | Bead Saturation | If extracting tissue (high phosphate background), increase TiO2 bead amount to 10mg. |
Module 4: Sample Stability & Storage FAQs
Q: Can I freeze cell pellets before lysis?
-
Answer: Yes, but with caution. Flash freeze pellets in liquid nitrogen immediately after removing media. Store at -80°C. However, for HTRF accumulation assays, it is far better to lyse fresh. Freezing can rupture lysosomes, releasing phosphatases that might degrade IP1 upon thawing before the lysis buffer inhibitors take effect.
Q: How stable is the IP1 signal in the HTRF plate?
-
Answer: Remarkably stable. Once the lysis/detection reagents are added, the signal is stable for 18–24 hours at RT [3]. You can even seal and freeze the plate at -20°C for up to 2 months if the reader breaks down.[3]
Q: Does LiCl interfere with cell viability?
-
Answer: At 50 mM, LiCl is toxic if left for days, but for the standard 30–60 minute accumulation window, it is harmless to cell integrity. It specifically targets the IMPase enzyme without causing immediate apoptosis [4].
References
-
Wilson, M. S., et al. (2018). Inositol Phosphates Purification Using Titanium Dioxide Beads.[2][4] National Institutes of Health (NIH) / PMC. Link
-
Qiu, D., et al. (2020). Analysis of Inositol Phosphate Metabolism by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. BioRxiv. Link
-
Cisbio/Revvity. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol. NIH Bookshelf. Link
-
Su, Y., et al. (2025). Lithium induces autophagy by inhibiting inositol monophosphatase.[5] Journal of Cell Biology / NIH. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Inositol Profiling
Topic: Addressing Matrix Effects in LC-MS Analysis of Inositol Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Ghost Peak" Paradox
Welcome to the technical support hub for polar metabolite analysis. If you are here, you are likely facing the "Inositol Paradox": this molecule is biologically abundant yet analytically elusive.[1]
Inositol (cis-1,2,3,5-trans-4,6-cyclohexanehexol) presents a perfect storm for LC-MS analysis:
-
Extreme Polarity: It elutes in the void volume on C18 columns, right where salts and unretained matrix components suppress ionization.
-
Isobaric Interference: It shares the exact molecular formula (
) and mass ( ) with glucose, fructose, and mannose. Without chromatographic resolution, mass spectrometry alone cannot distinguish them. -
Low Ionization Efficiency: Lacking ionizable functional groups (amines/acids), it relies on adduct formation or weak deprotonation in negative mode, making it highly susceptible to Matrix Effects (ME) .
This guide provides the diagnostic tools and remediation protocols to turn your suppression problems into reproducible data.
Module 1: The Diagnostic Suite
Before changing columns, you must quantify the "invisibility cloak" hiding your analyte. We use two industry-standard methods.
Method A: Post-Column Infusion (Qualitative Visualization)
Use this to see exactly where suppression occurs in your chromatogram.
The Setup:
-
Infusion: Syringe pump infuses pure Inositol standard (10 µg/mL) at 10 µL/min into the flow path after the column but before the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., plasma precipitate) via the LC.
-
Observation: Monitor the baseline. A dip in the steady signal indicates Ion Suppression ; a spike indicates Enhancement .
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix suppression zones.
Method B: The Matuszewski Protocol (Quantitative Assessment)
Use this to calculate the Matrix Factor (MF).[2]
Perform these three experiments at Low, Medium, and High QC levels:
-
Set A (Pure): Standard in neat solvent.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.
-
Set C (Pre-Extraction Spike): Matrix spiked with standard, then extracted.
Calculations:
Critical Threshold: If ME is < -20% (Suppression) or > +20% (Enhancement), the method is invalid for regulated bioanalysis.
Module 2: Strategic Remediation
Once ME is confirmed, you have two paths.[3] Choose based on your sensitivity needs.
Path 1: HILIC (The "Direct" Approach)
Best for: High-throughput, avoiding chemical derivatization.
The Logic: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds using a water layer on the stationary phase. This moves Inositol away from the void volume (salt dump) and into a cleaner retention window.
Recommended Protocol:
-
Column: Amide-functionalized silica (e.g., BEH Amide). Why? Amide phases are more stable and less prone to irreversible adsorption than bare silica.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0. Why? High pH promotes deprotonation for Negative Mode ESI ([M-H]-).
-
Mobile Phase B: Acetonitrile : Water (95:5).
-
Detection: Negative ESI, MRM transition m/z 179.1
87.0.
Troubleshooting HILIC Matrix Effects:
-
Salt Buildup: HILIC uses high organic content (60-80%), which can precipitate matrix salts in the source.
-
Fix: Use a divert valve to send the first 1 minute (void) to waste.
-
-
Phospholipid Carryover: Lipids stick to HILIC columns and elute unpredictably in subsequent runs.
-
Fix: Implement a "sawtooth" wash step (90% aqueous) at the end of every gradient.
-
Path 2: Derivatization (The "Sensitivity" Approach)
Best for: Trace analysis, using standard C18 columns.
The Logic: Reacting Inositol with Benzoyl Chloride (BzCl) attaches hydrophobic phenyl groups to the hydroxyls. This transforms the polar sugar into a lipophilic ester, retentive on C18 and highly ionizable.
Protocol (Schotten-Baumann Reaction):
-
Sample: 20 µL Plasma/Urine.
-
Buffer: Add 10 µL Sodium Carbonate (100 mM). Why? Keeps pH basic to drive the reaction.
-
Reagent: Add 10 µL Benzoyl Chloride (2% v/v in Acetonitrile).
-
Incubate: Vortex 30 sec at Room Temp.
-
Quench: Add 10 µL Internal Standard (in 1% Formic Acid/Acetonitrile). Why? Acid stops the reaction and stabilizes the product.
-
Analyze: Inject onto a C18 column.
Comparison of Approaches:
| Feature | HILIC (Direct) | Derivatization (BzCl) |
| Sample Prep | Simple (PPT) | Complex (Chemical Reaction) |
| Sensitivity | Moderate (µM range) | High (nM range) |
| Matrix Effects | Moderate (Requires divert valve) | Low (Elutes in clean region) |
| Isomer Separation | Good (Amide columns) | Excellent (C18 resolves isomers well) |
Module 3: The Decision Matrix
Use this logic flow to select your method.
Figure 2: Decision tree for selecting the optimal Inositol LC-MS workflow.
Frequently Asked Questions (FAQ)
Q1: Why is Glucose interfering even though I am using MRM? A: Glucose and Inositol are isomers (MW 180.16). While their fragmentation patterns differ slightly, at high concentrations (glucose in plasma is ~5 mM vs. inositol ~50 µM), the "isotopic tail" or minor fragmentation pathways of glucose can bleed into the inositol channel. You must achieve chromatographic baseline separation.
Q2: My Internal Standard (IS) signal is fluctuating. Can I use an analog? A: No. You must use a Stable Isotope Labeled (SIL) IS, specifically myo-Inositol-d6 (or C13).
-
Reasoning: Matrix effects are retention-time specific. Only an IS that co-elutes exactly with your analyte experiences the exact same suppression/enhancement. An analog eluting 0.5 min later might be in a "clean" zone while your analyte is being suppressed, leading to false quantification.
Q3: I see double peaks in my HILIC method. What is wrong? A: This is likely anomer separation (alpha/beta forms) or isomer separation (myo- vs chiro-).
-
Fix: Increase the column temperature (to 45-50°C) to collapse the anomers, or optimize the gradient slope to fully resolve the isomers if speciation is required.
Q4: Can I use Ion Pairing agents (e.g., TEA) to retain Inositol on C18? A: As a Senior Scientist, I strongly advise against this for multi-user instruments. Ion pairing agents permanently contaminate the LC lines and MS source, causing lingering background signals (memory effects) that ruin positive mode sensitivity for other assays. Use HILIC or Derivatization instead.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Wong, L. G., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.[4][5] Journal of Chromatography A.
-
Nagata, E., et al. (2018).[6] Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates. Journal of Chromatography A.
-
Ahn, S., et al. (2025).[7] LC-MS/MS method for the quantification of myo- and chiro-inositol as the urinary biomarkers.[8] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Myo-Inositol and D-Chiro-Inositol for Oocyte Quality Improvement
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of female reproductive health, the quest for interventions that enhance oocyte quality remains a paramount objective. Among the promising candidates, the inositol stereoisomers, myo-inositol (MI) and D-chiro-inositol (DCI), have garnered significant attention. This guide provides an in-depth, evidence-based comparison of MI and DCI, elucidating their distinct and synergistic roles in cellular physiology and their ultimate impact on oocyte competence.
The Inositol Dyad: Foundational Roles in Cellular Signaling
Myo-inositol and D-chiro-inositol are not interchangeable molecules; they are stereoisomers with unique biological functions, primarily as second messengers in insulin signaling pathways.[1][2] MI is the most abundant isoform and is converted to DCI by an insulin-dependent epimerase enzyme.[3][4] This conversion is tissue-specific, leading to varying physiological ratios of MI to DCI throughout the body.[3][4]
-
Myo-inositol (MI): Primarily involved in the activation of glucose transporters and the body's utilization of glucose.[1] Within the ovary, MI plays a crucial role in follicle-stimulating hormone (FSH) signaling and is a key component of the follicular fluid, where its concentration is considered a biomarker of oocyte quality.[5][6]
-
D-chiro-inositol (DCI): Predominantly active in glycogen synthesis and storage.[1] DCI is also involved in the synthesis of insulin-dependent androgens.[1]
The physiological plasma ratio of MI to DCI is approximately 40:1, a balance that is crucial for maintaining metabolic homeostasis.[5][7] However, within the follicular fluid of healthy individuals, this ratio is significantly higher, around 100:1, highlighting the ovary's specific requirement for high concentrations of MI.[4][5]
Mechanistic Divergence in Ovarian Function and Oocyte Maturation
The differential effects of MI and DCI on oocyte quality stem from their distinct roles within the ovarian microenvironment, particularly in granulosa and theca cells.
Myo-Inositol: The Guardian of Oocyte Health
MI's beneficial effects on oocyte quality are multifaceted. It enhances the sensitivity of granulosa cells to FSH, the primary hormone driving follicular development.[3] This is achieved through its role as a precursor for inositol triphosphate (IP3), a second messenger that modulates intracellular calcium (Ca2+) oscillations.[6][8] Proper Ca2+ signaling is critical for oocyte maturation, fertilization, and early embryonic development.[6] Furthermore, MI promotes the expression of aromatase, an enzyme that converts androgens to estrogens, which is essential for healthy folliculogenesis.[3][9]
D-Chiro-Inositol: A Double-Edged Sword
While DCI is essential for systemic insulin sensitivity, its role within the ovary is more complex and dose-dependent.[10] At physiological levels, DCI contributes to insulin-mediated androgen synthesis in theca cells.[9] However, excessive DCI in the follicular fluid can be detrimental to oocyte development.[9][11] High concentrations of DCI have been shown to down-regulate aromatase expression in granulosa cells, leading to an increase in intra-ovarian androgens and a decrease in estrogens.[9][12][13] This hormonal imbalance can impair oocyte quality and disrupt ovulation.[1][11]
The "DCI paradox" in the ovary of individuals with insulin resistance, such as those with Polycystic Ovary Syndrome (PCOS), suggests that hyperinsulinemia leads to an overactivity of the epimerase enzyme, resulting in excessive conversion of MI to DCI within the ovary.[7] This depletes local MI stores and creates a toxic excess of DCI, contributing to poor oocyte quality.[7]
Signaling Pathways in Ovarian Steroidogenesis
The following diagram illustrates the opposing effects of Myo-Inositol and D-Chiro-Inositol on key enzymes in ovarian steroidogenesis.
Caption: Opposing effects of MI and DCI on ovarian steroidogenesis.
Comparative Efficacy: Experimental Data and Clinical Outcomes
A substantial body of research has compared the effects of MI, DCI, and their combination on oocyte and embryo quality, particularly in the context of assisted reproductive technologies (ART).
Myo-Inositol Monotherapy
Studies have consistently demonstrated that MI supplementation improves oocyte and embryo quality.[14][15] In women with PCOS undergoing IVF, MI treatment has been associated with a higher number of mature oocytes, improved embryo morphology, and a reduction in the required dosage of gonadotropins.[5][14][16] The proposed mechanism is the restoration of normal FSH signaling and the mitigation of oxidative stress within the follicular environment.[17]
D-Chiro-Inositol Monotherapy
In contrast, high-dose DCI monotherapy has been shown to have detrimental effects on oocyte quality and ovarian response.[9][11][14] While it may improve systemic insulin resistance, its negative impact on the intra-ovarian hormonal milieu often outweighs this benefit in the context of fertility.[18] Some studies have even reported a higher number of immature oocytes and lower quality embryos with DCI supplementation alone.[11][18]
Combined MI and DCI Therapy: The Importance of the Physiological Ratio
Recognizing the distinct roles of MI and DCI, recent research has focused on combination therapies that aim to restore the physiological plasma ratio of 40:1.[5][7] This approach is based on the rationale of addressing both systemic insulin resistance (with DCI) and local ovarian dysfunction (with MI).[7]
Several clinical trials have shown that a combined MI/DCI treatment in the 40:1 ratio is more effective than either isomer alone in improving metabolic parameters, restoring ovulation, and enhancing oocyte and embryo quality in women with PCOS.[5][15][19] This combination appears to offer a synergistic effect, optimizing both systemic and ovarian function.[20] However, it is crucial to maintain a high MI to DCI ratio to avoid the negative consequences of excessive DCI in the ovary.[1][11] Interestingly, some research suggests that other ratios, such as 3.6:1, may also be effective in specific patient populations, indicating that the optimal ratio may be context-dependent and warrants further investigation.[20]
Summary of Comparative Clinical Data
| Parameter | Myo-Inositol (MI) | D-Chiro-Inositol (DCI) - High Dose | MI + DCI (40:1 Ratio) |
| Oocyte Maturation | Increased number of mature oocytes[14][16][18] | Decreased number of mature oocytes, increased immature oocytes[10][11][18] | Improved oocyte maturation[15][19] |
| Embryo Quality | Improved top-quality embryo rate[6][14][18] | Worsened embryo quality[9][11] | Improved embryo quality[15][19] |
| Follicular Fluid MI | Increases MI levels | May further decrease the MI:DCI ratio | Helps restore a more physiological MI:DCI ratio[5] |
| Ovarian Steroidogenesis | Promotes aromatase activity and estrogen production[3][9] | Inhibits aromatase, increases androgens[9][12][13] | Balances steroid hormone production[21] |
| Clinical Pregnancy Rate | Trend towards improvement[18] | Potentially reduced | Improved pregnancy rates in some studies[15][19] |
Experimental Protocols for Oocyte Quality Assessment
Evaluating the impact of inositol supplementation on oocyte quality in a research setting requires robust and standardized methodologies.
Experimental Workflow for Assessing Inositol Effects
Caption: Workflow for evaluating inositol effects on oocyte quality.
Step-by-Step Methodologies
1. Oocyte Collection and Preparation:
-
Oocytes are retrieved from stimulated ovaries (in animal models or human subjects undergoing ART).
-
Cumulus-oocyte complexes (COCs) are collected and washed in an appropriate handling medium.
-
Denudation of cumulus cells is performed enzymatically (e.g., with hyaluronidase) and mechanically to allow for morphological assessment of the oocyte.
2. Morphological Assessment of Oocyte Quality: [22][23]
-
This is a non-invasive and widely used method.
-
Oocytes are examined under a high-power inverted microscope.
-
Key morphological features to assess include:
-
Cytoplasm: Homogeneity, granularity, presence of vacuoles or refractile bodies.
-
Perivitelline Space (PVS): Size and presence of debris.
-
Zona Pellucida (ZP): Shape, thickness, and any dysmorphisms.
-
First Polar Body (PB1): Shape, size, and integrity (fragmentation).
-
-
A scoring system is often employed to grade oocytes based on these parameters.[22]
3. In Vitro Maturation (IVM):
-
Immature (Germinal Vesicle stage) oocytes can be cultured in a maturation medium supplemented with the inositol(s) being tested.
-
Maturation to Metaphase II (MII) is assessed by the extrusion of the first polar body.
4. In Vitro Fertilization (IVF) or Intracytoplasmic Sperm Injection (ICSI):
-
Mature MII oocytes are inseminated with sperm.
-
Fertilization is confirmed by the presence of two pronuclei (2PN) and the second polar body.
5. Embryo Culture and Grading:
-
Zygotes are cultured in a defined medium.
-
Embryo development is monitored at specific time points (e.g., day 3 and day 5).
-
Embryo quality is assessed based on cell number, fragmentation, and blastocyst morphology (expansion, inner cell mass, and trophectoderm quality).
Conclusion: A Synergistic Approach for Optimal Oocyte Quality
The evidence strongly indicates that myo-inositol is a key player in promoting oocyte quality through its integral role in FSH signaling and the maintenance of a healthy follicular microenvironment. Conversely, an excess of D-chiro-inositol at the ovarian level can be detrimental, impairing steroidogenesis and oocyte development.
For researchers and clinicians, the focus should be on restoring the physiological balance of inositols. Supplementation with myo-inositol, either alone or in combination with a carefully controlled amount of D-chiro-inositol (e.g., a 40:1 ratio), appears to be the most promising strategy for improving oocyte quality, particularly in individuals with insulin resistance and PCOS. This approach addresses both the systemic metabolic disturbances and the specific needs of the developing oocyte, offering a synergistic pathway to enhance female fertility. Future research should continue to explore optimal dosing and ratios for different patient populations to further refine this targeted therapeutic strategy.
References
-
Unfer, V., Carlomagno, G., Rizzo, P., Raffone, E., & Roseff, S. (2011). Myo-inositol rather than D-chiro-inositol is able to improve oocyte quality in intracytoplasmic sperm injection cycles. A prospective, controlled, randomized trial. European review for medical and pharmacological sciences, 15(4), 452–457. [Link]
-
Laganà, A. S., Vitale, S. G., Angioli, R., & Granese, R. (2023). Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review. International Journal of Molecular Sciences, 24(8), 7231. [Link]
-
Bizzarri, M., & Carlomagno, G. (2023). Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review. International Journal of Molecular Sciences, 24(8), 7231. [Link]
-
FullWell. (2023). Myo- vs. D-Chiro Inositol in PCOS. [Link]
-
Colazingari, S., Treglia, M., Najjar, R., & Bevilacqua, A. (2013). The combined therapy myo-inositol plus D-chiro-inositol, rather than D-chiro-inositol, is able to improve IVF outcomes: results from a randomized controlled trial. Archives of gynecology and obstetrics, 288(6), 1405–1411. [Link]
-
Monastra, G., & Unfer, V. (2021). Combined treatment of myo-inositol and - to restore inositol eumetabolism in patients with bipolar disorder taking lithium and valproic acid. European Review for Medical and Pharmacological Sciences, 25(16), 5483-5490. [Link]
-
Fertility Family. (2023). Inositol, Myo-Inositol & D-Chiro-Inositol: What's the Difference? [Link]
-
Reda, E., Corrado, F., D'Anna, R., & Facchinetti, F. (2022). Inositol Restores Appropriate Steroidogenesis in PCOS Ovaries Both In Vitro and In Vivo Experimental Mouse Models. International Journal of Molecular Sciences, 23(3), 1673. [Link]
-
Unfer, V., Nestler, J. E., Kamenov, Z. A., Prapas, N., & Facchinetti, F. (2024). Update on the combination of myo-inositol/d-chiro-inositol for the treatment of polycystic ovary syndrome. Gynecological Endocrinology, 40(1), 1-7. [Link]
-
Bevilacqua, A., & Bizzarri, M. (2018). Updates on the myo-inositol plus D-chiro-inositol combined therapy in polycystic ovary syndrome. Expert review of endocrinology & metabolism, 13(6), 255–262. [Link]
-
Bizzarri, M., & Monti, N. (2021). A double-edge sword: the role of D-chiro-inositol in oocyte and embryo quality. International Journal of Medical and Pharmaceutical Case Reports, 14(3), 1-7. [Link]
-
Bevilacqua, A., Unfer, V., & Bizzarri, M. (2021). d-Chiro-Inositol in Clinical Practice: A Perspective from the Experts Group on Inositol in Basic and Clinical Research (EGOI). Biomedicines, 9(8), 956. [Link]
-
Mendoza, N., Diaz-Rizo, V., Fiol, C., & Fontes, J. (2024). Treatment With a Patented 3.6:1 Myo-Inositol to D-chiro-Inositol Ratio, Antioxidants, Vitamins and Minerals Food Supplement in Women With a History of Assisted Reproductive Technique (ART) Failures: A Series of Case Reports. Clinical Medicine Insights: Reproductive Health, 18, 11795581241235921. [Link]
-
Halvaei, I., Ali, J., & Khalili, M. A. (2022). Oocytes Quality Assessment—The Current Insight: A Systematic Review. Journal of Clinical Medicine, 11(18), 5262. [Link]
-
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Unfer, V., Carlomagno, G., Rizzo, P., Raffone, E., & Roseff, S. (2011). Myo-inositol rather than D-chiro-inositol is able to improve oocyte quality in intracytoplasmic sperm injection cycles. A prospective, controlled, randomized trial. European review for medical and pharmacological sciences, 15(4), 452–457. [Link]
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Simi, G., Genazzani, A. R., Obino, M. E. R., & Artini, P. G. (2017). Myo-Inositol and Its Derivatives: Their Roles in the Challenges of Infertility. International Journal of Endocrinology, 2017, 3242595. [Link]
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Pak, Y., Huang, T. H., & Larner, J. (1998). Both myo-inositol to chiro-inositol epimerase activities and chiro-inositol to myo-inositol ratios are decreased in tissues of GK type 2 diabetic rats compared to Wistar controls. Molecular and cellular biochemistry, 182(1-2), 163–171. [Link]
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Pkhaladze, L., Barbakadze, L., Kvashilava, N., & Khonelidze, N. (2024). The Effects of Myo-Inositol and D-Chiro-Inositol in a Ratio 40:1 on Hormonal and Metabolic Profile in Women with Polycystic Ovary Syndrome Classified as Phenotype A by the Rotterdam Criteria and EMS-Type 1 by the EGOI Criteria. International Journal of Endocrinology, 2024, 8816439. [Link]
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Bevilacqua, A., Bizzarri, M., & Carlomagno, G. (2021). D-Chiro-Inositol Regulates Insulin Signaling in Human Adipocytes. International Journal of Molecular Sciences, 22(7), 3584. [Link]
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Kalra, B., Kalra, S., & Sharma, J. B. (2016). Synthesis, sources and role of myo-inositol and D-chiro-inositol in insulin signaling pathway. Journal of the Pakistan Medical Association, 66(10), 1331-1335. [Link]
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Zhang, J., Zhang, H., Zhou, W., & Lin, X. (2025). Effect of myo-inositol supplementation in mixed ovarian response IVF cohort: a systematic review and meta-analysis. Frontiers in Endocrinology, 16, 1388656. [Link]
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Bevilacqua, A., & Bizzarri, M. (2022). PCOS and Inositols – Advances and Lessons We are Learning. A Narrative Review. European Review for Medical and Pharmacological Sciences, 26(10), 3746-3757. [Link]
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Halvaei, I., Ali, J., & Khalili, M. A. (2022). Methods for Assessing Oocyte Quality: A Review of Literature. Journal of Reproduction & Infertility, 23(4), 227-236. [Link]
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Halvaei, I., Ali, J., & Khalili, M. A. (2022). Methods for Assessing Oocyte Quality: A Review of Literature. Journal of Reproduction & Infertility, 23(4), 227-236. [Link]
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Colazingari, S., Treglia, M., Najjar, R., & Bevilacqua, A. (2013). The combined therapy myo-inositol plus D-chiro-inositol, rather than D-chiro-inositol, is able to improve IVF outcomes: results from a randomized controlled trial. Archives of gynecology and obstetrics, 288(6), 1405–1411. [Link]
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Chiu, T. T., Rogers, M. S., Briton-Jones, C., & Haines, C. (2003). Effects of myo-inositol on the in-vitro maturation and subsequent development of mouse oocytes. Human reproduction (Oxford, England), 18(2), 408–416. [Link]
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Vitagliano, A., D'Anna, R., Sisti, G., & Noventa, M. (2020). Effectiveness of Myo-Inositol on Oocyte and Embryo Quality in Assisted Reproduction: Systematic Review and Meta-Analysis of Randomized Clinical Trials. Gynecologic and Obstetric Investigation, 85(1), 1-10. [Link]
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Unfer, V., & Bizzarri, M. (2020). D-Chiro-Inositol's action as aromatase inhibitor: rationale and potential clinical targets. European Review for Medical and Pharmacological Sciences, 24(10), 5238-5239. [Link]
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Rienzi, L., & Ubaldi, F. M. (2022). Morphological Assessment of Oocyte Quality. In Manual of Oocyte Retrieval and Preparation in Human Assisted Reproduction (pp. 111-120). Cambridge: Cambridge University Press. [Link]
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González-García, I., Mon-Pérez, E., Vicente-Vicente, L., & Cobo-Vuilleumier, N. (2021). Direct Effects of D-Chiro-Inositol on Insulin Signaling and Glucagon Secretion of Pancreatic Alpha Cells. International Journal of Molecular Sciences, 22(11), 5897. [Link]
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A Researcher's Guide to the Validation of Inositol Supplementation for Polycystic Ovary Syndrome
This guide provides an in-depth, objective comparison of inositol supplementation for Polycystic Ovary Syndrome (PCOS), designed for researchers, scientists, and drug development professionals. It delves into the scientific underpinnings of inositol's therapeutic potential, compares its different isoforms and its efficacy against the standard-of-care, metformin, and provides detailed experimental protocols for its validation. Our focus is on the causality behind experimental choices and the establishment of self-validating systems for robust scientific inquiry.
The Pathophysiological Landscape of PCOS and the Rationale for Inositol
Polycystic Ovary Syndrome is a complex endocrine disorder characterized by a combination of hyperandrogenism, ovulatory dysfunction, and the presence of polycystic ovaries.[1] A key feature underpinning these manifestations is insulin resistance, which is prevalent in a significant percentage of women with PCOS, irrespective of their body mass index (BMI).[1] Insulin resistance leads to compensatory hyperinsulinemia, which in turn exacerbates hyperandrogenism by stimulating ovarian and adrenal androgen production and suppressing hepatic synthesis of sex hormone-binding globulin (SHBG).[2][3]
Inositols, specifically myo-inositol (MI) and D-chiro-inositol (DCI), are naturally occurring sugar alcohols that function as second messengers in several cellular pathways, including insulin signaling.[4] The rationale for their use in PCOS stems from their ability to mimic some of insulin's downstream effects, potentially correcting the metabolic and reproductive disturbances characteristic of the syndrome.[4][5]
Comparative Analysis of Inositol Isoforms: Myo-inositol vs. D-chiro-inositol
While both MI and DCI have demonstrated therapeutic effects in PCOS, they play distinct roles in insulin signaling and glucose metabolism.[6] Myo-inositol is primarily involved in glucose transporter activation and cellular glucose uptake, while D-chiro-inositol is more closely linked to glycogen synthesis and storage.[6]
The Physiological 40:1 Ratio and the "Ovarian Paradox"
In healthy individuals, MI is converted to DCI by an insulin-dependent epimerase. The physiological ratio of MI to DCI in plasma is approximately 40:1.[1][7] However, in women with PCOS, there appears to be a tissue-specific dysregulation of this conversion. While peripheral tissues may exhibit impaired conversion of MI to DCI, contributing to insulin resistance, the ovary seems to remain sensitive to insulin's epimerase-stimulating effect.[8] This leads to an "ovarian paradox," where excessive conversion of MI to DCI within the ovary results in a local MI deficiency and a relative DCI excess.[1][8] This imbalance is detrimental to oocyte quality and follicular development.[8]
Therefore, supplementation with a combination of MI and DCI in a physiological 40:1 ratio is considered the optimal approach to address both the systemic insulin resistance and the ovarian-specific inositol imbalance.[7][8][9][10] High doses of DCI alone may be counterproductive, potentially exacerbating the ovarian MI depletion.[8][9]
Efficacy of Different Inositol Formulations: A Summary of Clinical Evidence
| Inositol Formulation | Key Findings | Supporting Evidence |
| Myo-inositol (MI) alone | Effective in improving insulin sensitivity, restoring ovulation, and improving metabolic parameters.[7][11] | A systematic review and meta-analysis suggested that myo-inositol at a dosage of 4 grams per day can be beneficial in improving ovarian function and reducing insulin resistance.[11] |
| D-chiro-inositol (DCI) alone | May help with hyperandrogenism symptoms like acne and hirsutism.[7] However, high doses can negatively impact oocyte quality.[8] | Evidence for DCI alone is less robust, with some studies showing potential benefits for ovulation, but also concerns about adverse ovarian effects at higher doses.[1][8] |
| MI and DCI Combination (40:1 ratio) | Considered the most effective approach for restoring ovulation and improving metabolic and hormonal profiles in PCOS.[7][8][9][10] | Clinical evidence has demonstrated that the 40:1 ratio between myo-inositol and D-chiro-inositol is the optimal combination to restore ovulation in women with PCOS.[10] |
Inositol vs. Metformin: A Head-to-Head Comparison
Metformin, an insulin-sensitizing biguanide, is a first-line pharmacological treatment for the metabolic manifestations of PCOS.[1] Several studies have compared the efficacy and safety of inositol to metformin.
Efficacy in Metabolic and Hormonal Regulation
Systematic reviews and meta-analyses have shown that myo-inositol and metformin are comparable in their effects on improving insulin sensitivity, reducing hyperandrogenism, and promoting menstrual regularity.[12][13] Some studies suggest that metformin may be superior for improving waist-hip ratio and hirsutism, while inositol may be more effective for cycle regulation.[1][13]
Safety and Tolerability
A significant advantage of inositol over metformin is its superior safety profile and tolerability.[12] Metformin is commonly associated with gastrointestinal side effects, such as nausea, diarrhea, and abdominal discomfort, which can lead to poor patient adherence.[1][13][14] In contrast, inositol supplementation is generally well-tolerated, with minimal and mild side effects, primarily mild digestive discomfort at high doses.[7][15][16]
The following table summarizes the comparative outcomes of inositol and metformin in the management of PCOS:
| Parameter | Inositol (MI or MI+DCI) | Metformin |
| Insulin Sensitivity | Significant improvement | Significant improvement |
| Menstrual Regularity | Significant improvement | Significant improvement |
| Hyperandrogenism | Reduction in testosterone levels | Reduction in testosterone levels |
| Side Effects | Minimal, mild gastrointestinal discomfort at high doses[7][15] | Common gastrointestinal side effects (nausea, diarrhea)[1][13] |
| Patient Adherence | Generally high | Can be limited by side effects[13] |
Experimental Protocols for the Validation of Inositol Supplementation
To ensure the trustworthiness and reproducibility of research on inositol for PCOS, standardized and validated experimental protocols are essential. The following section provides detailed methodologies for key assessments.
Study Design: Randomized Controlled Trial (RCT)
A well-designed RCT is the gold standard for evaluating the efficacy of a therapeutic intervention.
Caption: A typical workflow for a randomized controlled trial evaluating inositol for PCOS.
-
Participant Recruitment and Screening:
-
Define a clear study population based on the Rotterdam criteria for PCOS (two out of three of: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound).
-
Establish and apply strict inclusion and exclusion criteria to ensure a homogenous study population and minimize confounding variables.[12]
-
Obtain written informed consent from all participants.
-
-
Randomization and Blinding:
-
Randomly assign participants to the intervention (inositol), placebo, or active comparator (metformin) groups using a computer-generated randomization sequence.
-
To minimize bias, employ a double-blind design where neither the participants nor the investigators are aware of the treatment allocation.
-
-
Intervention:
-
Administer the investigational product (e.g., 4g of myo-inositol and 100mg of D-chiro-inositol daily) and the placebo or active comparator for a predefined duration (e.g., 3-6 months).[7]
-
-
Data Collection:
-
Conduct baseline assessments before the intervention begins, including anthropometric measurements (weight, BMI, waist-hip ratio), biochemical assays, and a transvaginal ultrasound.
-
Perform follow-up assessments at regular intervals throughout the study to monitor changes in the outcome measures.
-
-
Outcome Measures:
-
Primary Outcomes: Clearly define the primary endpoints of the study, such as the change in insulin sensitivity (assessed by HOMA-IR) and the restoration of menstrual cyclicity.
-
Secondary Outcomes: Include a range of secondary endpoints to provide a comprehensive evaluation of the intervention's effects, such as changes in androgen levels, ovulation rates, lipid profiles, and anthropometric parameters.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as an intention-to-treat analysis, to compare the outcomes between the different treatment groups.
-
Assessment of Insulin Resistance
The OGTT is a dynamic test that provides a more comprehensive assessment of glucose metabolism than fasting glucose levels alone.
-
Patient Preparation:
-
Instruct the patient to consume a diet containing at least 150 grams of carbohydrates per day for three days prior to the test.
-
The patient should fast for at least 8-12 hours overnight before the test.[1][7] Water is permitted.
-
The patient should be ambulatory and in a state of normal physical activity. The test should not be performed on acutely ill or hospitalized patients.[11]
-
-
Procedure:
-
In the morning, a fasting blood sample is drawn to measure baseline glucose and insulin levels.
-
The patient is then given a 75-gram oral glucose solution to drink within 5 minutes.[11]
-
Blood samples are drawn at specified intervals, typically at 30, 60, 90, and 120 minutes after glucose ingestion, to measure glucose and insulin levels.[7]
-
-
Sample Handling and Analysis:
-
Blood samples should be collected in appropriate tubes (e.g., fluoride oxalate for glucose, serum separator tubes for insulin).
-
Samples should be centrifuged promptly, and the plasma or serum separated and stored at -80°C until analysis.
-
Glucose and insulin levels are measured using validated laboratory assays.
-
HOMA-IR is a widely used index to estimate insulin resistance from fasting glucose and insulin levels.
The HOMA-IR index is calculated using the following formula:
HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5 [1][15]
A higher HOMA-IR value indicates a greater degree of insulin resistance.
Assessment of Hyperandrogenism
Accurate measurement of androgens is crucial for the diagnosis and monitoring of PCOS.
-
Sample Collection:
-
Collect a fasting blood sample in the early morning (between 8 and 10 am) during the early follicular phase (days 2-5) of the menstrual cycle, if applicable.
-
Use serum separator tubes for blood collection.
-
-
Sample Processing and Storage:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 3000 rpm for 15 minutes.
-
Separate the serum and store it at -80°C until analysis.
-
-
Hormone Assays:
-
Testosterone: Measure total and/or free testosterone levels using a highly sensitive and specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays can be less accurate, especially at the low concentrations typically seen in women.[16][17][18]
-
Sex Hormone-Binding Globulin (SHBG): Measure SHBG levels using a validated immunoassay.
-
Free Androgen Index (FAI): Calculate the FAI as an estimate of free testosterone: FAI = (Total Testosterone (nmol/L) / SHBG (nmol/L)) x 100 .
-
Assessment of Ovarian Function
Transvaginal ultrasound is the preferred method for assessing ovarian morphology in PCOS.[19][20]
-
Timing:
-
Perform the ultrasound in the early follicular phase of the menstrual cycle (days 2-5) to avoid misinterpretation due to the presence of a dominant follicle or corpus luteum.
-
-
Procedure:
-
Measurements:
-
Ovarian Volume: Measure the three diameters (longitudinal, anteroposterior, and transverse) of each ovary and calculate the volume using the formula for a prolate ellipsoid: Volume = 0.523 x length x width x thickness . An ovarian volume of ≥10 cm³ is considered abnormal.[5]
-
Antral Follicle Count (AFC): Count all follicles measuring 2-9 mm in diameter throughout the entire ovary. An AFC of ≥20 follicles in at least one ovary is a diagnostic criterion for polycystic ovarian morphology.[5][21]
-
Signaling Pathways and Molecular Mechanisms
Inositol's therapeutic effects in PCOS are mediated through its influence on key signaling pathways.
Caption: Simplified signaling pathway of inositol's action in PCOS.
Myo-inositol, as a precursor to inositol triphosphate (IP3), plays a crucial role in the PI3K/Akt pathway, which is central to insulin-mediated glucose uptake via the translocation of GLUT4 transporters to the cell membrane.[5] By improving insulin sensitivity in peripheral tissues, inositol can help to reduce the compensatory hyperinsulinemia that drives excess androgen production in the ovaries. Within the ovary, an adequate supply of myo-inositol is essential for FSH signaling and proper follicular development.
Conclusion and Future Directions
The evidence strongly supports the use of inositol supplementation, particularly a combination of myo-inositol and D-chiro-inositol in a 40:1 ratio, as a safe and effective therapeutic strategy for managing the metabolic and reproductive manifestations of PCOS. Its favorable side effect profile makes it a compelling alternative to metformin, especially for patients who experience gastrointestinal intolerance.
Future research should focus on long-term studies to further elucidate the sustained benefits of inositol supplementation on cardiovascular health and other long-term sequelae of PCOS. Additionally, investigations into personalized inositol therapy based on individual metabolic and genetic profiles could further optimize its therapeutic efficacy. The rigorous application of the standardized experimental protocols outlined in this guide will be paramount to advancing our understanding and clinical application of inositol in the management of PCOS.
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A Comparative Analysis for Drug Development Professionals: Inositol vs. Metformin for the Treatment of Polycystic Ovary Syndrome
This guide provides an in-depth, objective comparison of inositol and metformin, two prominent insulin-sensitizing agents used in the management of Polycystic Ovary Syndrome (PCOS). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level summaries to explore the nuanced mechanisms of action, comparative clinical efficacy, and the experimental frameworks used to validate these compounds. We will dissect the causality behind their therapeutic effects and provide the data necessary for informed research and development decisions.
The Pathophysiological Landscape of PCOS: A Rationale for Insulin Sensitizers
Polycystic Ovary Syndrome is a complex endocrine disorder underpinned by a nexus of reproductive and metabolic dysfunctions. The core pathology frequently involves insulin resistance (IR) and compensatory hyperinsulinemia. This excess insulin drives ovarian theca cells to produce androgens, leading to hyperandrogenism, and disrupts follicular development, causing menstrual irregularities and anovulation[1][2]. Therefore, therapeutic strategies that target the primary metabolic defect—insulin resistance—provide a logical and effective approach to mitigating the downstream reproductive and cutaneous symptoms of PCOS. Both metformin, a biguanide drug, and inositols, naturally occurring vitamin-like compounds, function as insulin sensitizers, yet their molecular pathways and clinical profiles exhibit critical differences.
Metformin: The AMPK-Activating Biguanide
Metformin has long been a first-line therapy for type 2 diabetes and is widely used off-label for PCOS management[3]. Its principal mechanism is not on insulin secretion but on enhancing insulin sensitivity and reducing glucose production.
Mechanism of Action: Metformin's primary cellular target is the mitochondrial respiratory chain complex I. Its inhibitory action here leads to a decrease in intracellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift activates AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis[1][4].
Activated AMPK orchestrates several downstream effects:
-
Inhibition of Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes in the liver, reducing endogenous glucose production[1][3].
-
Increased Glucose Uptake: It promotes the translocation of glucose transporters (GLUT4) to the plasma membrane in muscle and fat cells, enhancing glucose uptake from circulation[1].
-
Ovarian Effects: Within the ovary, AMPK activation can modulate steroidogenesis. By improving systemic insulin sensitivity, metformin indirectly reduces the hyperinsulinemic stimulus on ovarian theca cells, thereby decreasing androgen production[3][5].
Inositol: The Second Messenger Modulator
Inositols, particularly myo-inositol (MI) and D-chiro-inositol (DCI), are crucial components of intracellular signaling pathways, acting as second messengers for insulin. In PCOS, there is evidence of altered inositol metabolism, contributing to insulin resistance[2][6].
Mechanism of Action: Upon insulin binding to its receptor, MI and DCI are converted into inositolphosphoglycans (IPGs). These IPGs mediate distinct downstream actions of insulin[6].
-
Myo-inositol (MI): The IPG derived from MI is primarily involved in activating enzymes that control glucose uptake and utilization (e.g., pyruvate dehydrogenase). High concentrations of MI are essential for FSH signaling and oocyte quality within the ovary[6][7].
-
D-chiro-inositol (DCI): The DCI-derived IPG is mainly involved in activating enzymes for glycogen synthesis (e.g., glycogen synthase). At the ovarian level, DCI is linked to insulin-mediated androgen production[6].
In women with PCOS, a defect in the epimerase enzyme that converts MI to DCI can lead to MI deficiency and DCI excess in peripheral tissues, contributing to insulin resistance. Paradoxically, in the ovary, there appears to be an over-activity of this epimerase, leading to depleted MI and excess DCI, which impairs FSH signaling and promotes hyperandrogenism. Supplementation with a physiological ratio of MI to DCI (typically 40:1) aims to restore this balance[6][8].
Head-to-Head Clinical Performance: Efficacy Data
Numerous randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of inositol and metformin in women with PCOS. The consensus is that both treatments show comparable effectiveness in improving key metabolic and reproductive parameters, though their profiles diverge in terms of side effects and patient tolerance[[“]][10][11].
Table 1: Comparative Efficacy on Metabolic and Hormonal Parameters
| Parameter | Metformin | Inositol (MI/DCI) | Key Findings & Citations |
|---|---|---|---|
| Insulin Resistance | Significant Improvement | Significant Improvement | Most studies find no significant difference between the two treatments in improving HOMA-IR and insulin sensitivity.[[“]][10][[“]] |
| Androgen Levels | Significant Reduction | Significant Reduction | Both therapies effectively lower testosterone and other androgens, with similar efficacy reported in most trials.[5][10] |
| Body Mass Index (BMI) | Modest Reduction | Modest Reduction | Both can lead to a decrease in BMI, particularly in overweight women, with no significant differences between them.[[“]][[“]] |
| Lipid Profile | Improvement | Improvement | Both improve lipid parameters. Some studies suggest inositol may have a slight advantage in reducing triglycerides.[[“]] |
Table 2: Comparative Efficacy on Reproductive Outcomes
| Parameter | Metformin | Inositol (MI/DCI) | Key Findings & Citations |
|---|---|---|---|
| Menstrual Regularity | Improved | Improved | Both significantly improve menstrual cycle frequency.[[“]][10] Some studies suggest combination therapy (Metformin + Inositol) is superior to metformin alone.[13][14] |
| Ovulation Rate | Increased | Increased | Both treatments increase ovulation rates.[[“]] Some direct comparisons have shown a better ovulation rate with myo-inositol.[15] |
| Pregnancy Rate | Increased | Increased | Both improve fertility outcomes. Some studies show higher pregnancy rates with inositol compared to metformin.[15][16] |
| Live Birth Rate | Increased | Increased | Combination therapy of metformin plus myo-inositol has been shown to significantly increase the live birth rate compared to metformin alone.[[“]] |
Safety and Tolerability Profile
A significant point of divergence between the two treatments is their side effect profile. This factor heavily influences patient adherence and makes inositol an attractive alternative for many.
-
Metformin: Associated with a high incidence of gastrointestinal side effects, including nausea, diarrhea, bloating, and abdominal pain[17][18][19][20][21]. These effects are dose-dependent and can lead to treatment discontinuation in a substantial number of patients[21][22]. A rare but serious risk is lactic acidosis, particularly in patients with renal impairment[20].
-
Inositol: Generally very well-tolerated with minimal side effects, which are typically mild gastrointestinal discomfort at very high doses[[“]][22]. Its superior safety profile results in higher patient adherence compared to metformin[[“]].
Experimental Methodologies for Preclinical and Clinical Evaluation
Rigorous experimental design is crucial for validating and comparing therapeutic agents for PCOS. Below are representative protocols for in vivo, in vitro, and clinical studies.
In Vivo Animal Model Protocol
Objective: To compare the effects of metformin and inositol on reproductive and metabolic phenotypes in a letrozole-induced PCOS mouse model. The choice of a letrozole (aromatase inhibitor) model is based on its ability to reliably induce key PCOS features, including hyperandrogenism, anovulation, and polycystic ovarian morphology[23].
Methodology:
-
Animal Selection: 8-week-old female C57BL/6 mice.
-
PCOS Induction: A continuous-release letrozole pellet (e.g., 5mg, 21-day release) is implanted subcutaneously. Control mice receive a placebo pellet. Estrous cycles are monitored daily by vaginal smear to confirm acyclicity (a hallmark of anovulation).
-
Group Allocation (n=10-12/group):
-
Group 1: Control (Placebo pellet) + Vehicle
-
Group 2: PCOS (Letrozole pellet) + Vehicle
-
Group 3: PCOS (Letrozole pellet) + Metformin (e.g., 250 mg/kg/day via oral gavage)
-
Group 4: PCOS (Letrozole pellet) + Inositol (MI:DCI 40:1, e.g., 100 mg/kg/day in drinking water)
-
-
Treatment Period: 4-6 weeks.
-
Outcome Assessments:
-
Metabolic: Weekly body weight monitoring. At endpoint, perform an Oral Glucose Tolerance Test (OGTT) and measure fasting insulin and glucose to calculate HOMA-IR.
-
Reproductive: Continue daily vaginal cytology to assess resumption of cyclicity.
-
Hormonal: At endpoint, collect serum for analysis of testosterone, LH, and FSH levels via ELISA.
-
Histological: Collect ovaries for H&E staining to assess follicular development and the presence of cystic structures.
-
In Vitro Granulosa Cell Culture Protocol
Objective: To assess the direct effects of metformin and inositol on steroidogenesis in a human granulosa cell line (KGN) under hyperinsulinemic conditions. KGN cells are a validated model as they are steroidogenic and express relevant receptors[24][25].
Methodology:
-
Cell Culture: Culture KGN cells in DMEM/F12 medium supplemented with 10% FBS.
-
Experimental Setup: Seed cells in 24-well plates until 70-80% confluent. Starve cells in serum-free media for 12 hours.
-
Treatment Conditions (in triplicate):
-
Control (no treatment)
-
High Insulin (e.g., 100 nM)
-
High Insulin + Metformin (e.g., 1 mM)
-
High Insulin + Myo-Inositol (e.g., 5.5 µM)
-
-
Incubation: Treat cells for 48 hours.
-
Endpoint Analysis:
-
Steroidogenesis: Collect the culture medium and quantify progesterone and estradiol levels using immunoassays to assess steroidogenic activity.
-
Gene Expression: Lyse the cells and extract RNA. Perform qRT-PCR to measure the expression of key steroidogenic enzymes like CYP11A1, StAR, and Aromatase (CYP19A1).
-
Clinical Trial Workflow
The gold standard for comparing treatments is the randomized controlled trial. A well-designed protocol ensures internal validity and minimizes bias.
Conclusion and Future Directions
Both metformin and inositol are effective therapeutic options for managing the metabolic and reproductive aspects of PCOS. Clinical data robustly support that their efficacy is largely comparable for key outcomes like improving insulin sensitivity, reducing hyperandrogenism, and restoring menstrual regularity[[“]][10][[“]].
The primary distinguishing factor is the safety and tolerability profile. Inositol emerges as a superiorly tolerated agent, with significantly fewer adverse effects, which translates to better patient compliance[[“]][22]. This positions inositol, particularly in the physiological 40:1 MI to DCI ratio, as a compelling first-line therapy, especially for patients who cannot tolerate metformin.
For drug development professionals, future research should focus on:
-
Phenotype-Specific Responses: Investigating whether specific PCOS phenotypes (e.g., based on BMI or degree of insulin resistance) respond preferentially to either agent[[“]][10].
-
Combination Therapy: Further elucidating the synergistic benefits of combining metformin and inositol, as initial evidence suggests this approach may be superior for certain reproductive outcomes like live birth rates[[“]][13].
-
Long-Term Health Outcomes: Conducting longer-duration trials to compare the effects of both treatments on preventing long-term PCOS sequelae, such as type 2 diabetes and cardiovascular disease.
By understanding the distinct mechanistic underpinnings and clinical profiles of these two compounds, the scientific community can refine therapeutic strategies and develop novel, more targeted interventions for this complex syndrome.
References
- Consensus. (n.d.). Comparative effects of inositol therapy versus metformin in PCOS treatment.
- Gudović, A., et al. (2024). The Comparative Effects of Myo-Inositol and Metformin Therapy on the Clinical and Biochemical Parameters of Women of Normal Weight Suffering from Polycystic Ovary Syndrome. MDPI.
- Anu M., et al. (2021). A Comparative Study of Myo-Inositol versus Metformin in Women with Polycystic Ovary Syndrome. Annals of the Romanian Society for Cell Biology.
- Bezerra, F. L., et al. (2020). Inositol Treatment for PCOS Should Be Science-Based and Not Arbitrary. PMC.
- Chirania, K., et al. (n.d.). A randomised clinical trial comparing myoinositol and metformin in PCOS.
- ResearchGate. (n.d.). (PDF) Inositol With Metformin Versus Metformin Monotherapy in Polycystic Ovary Syndrome: A Meta‐Analysis of Randomised Controlled Trials.
- Azizi Kutenaei, M., et al. (2021). The effects of myo-inositol vs. metformin on the ovarian function in the polycystic ovary syndrome: a systematic review and meta-analysis.
- The London Obesity Clinic. (2026). The Comparative Effect of Myo-inositol vs Metformin on PCOS.
- Consensus. (n.d.). Comparative effects of inositol therapy versus metformin in PCOS treatment - Consensus.
- NIH. (2023). Role of Metformin in Polycystic Ovary Syndrome (PCOS)-Related Infertility - PMC.
- NIH. (n.d.). Signaling pathways and targeted therapeutic strategies for polycystic ovary syndrome - PMC.
- NIH. (n.d.). Metformin-Clinical Pharmacology in PCOs - PMC.
- PCOS Nutrition Center. (2024). Inositol Or Metformin for PCOS: What The Evidence Shows.
- NIH. (2025). Metformin and Myo-Inositol: A Comparative Analysis - PMC.
- PubMed. (n.d.). Comparison of metformin with inositol versus metformin alone in women with polycystic ovary syndrome: a systematic review and meta-analysis of randomized controlled trials.
- Kurniawati, et al. (2024). Experimental animal models for polycystic ovarian syndrome (methods, effects, and implications).
- NHS. (n.d.). Treatment : Polycystic ovary syndrome.
- Centro Global de Ciudades. (2025). How PCOS Supplements for Weight Loss Influence Metabolism and Hormones.
- NIH. (2022). Myoinositol vs. Metformin in Women with Polycystic Ovary Syndrome: A Randomized Controlled Clinical Trial - PMC.
- Global Cities Hub. (2026). How Vitamins for PCOS Weight Loss Influence Metabolism and Appetite.
- Flo app. (2019). Metformin for PCOS: Health Benefits, Risks, and Alternatives.
- NIH. (n.d.). The inositols and polycystic ovary syndrome - PMC.
- PubMed. (2023). Updated experimental cellular models to study polycystic ovarian syndrome.
- Gloucestershire Hospitals NHS Foundation Trust. (n.d.). The use of metformin in Polycystic Ovaries.
- EGOI-PCOS. (2025). Murine Models and Human Cell Line Models to Study Altered Dynamics of Ovarian Follicles in Polycystic Ovary Syndrome.
- Frontiers. (n.d.). Metformin in polycystic ovary syndrome: unraveling multi-stage therapeutic mechanisms from puberty to long-term health outcomes.
- Endocrine Abstracts. (n.d.). Modelling polycystic ovary syndrome in vitro with endometrium epithelial organoids and stroma cell culture.
- NIH. (n.d.). Metformin and Polycystic Ovary Syndrome - PMC.
- PCOS Nutrition Center. (2020). Combination of Myo-inositol and D-chiro-inositol: A First-Line Treatment for PCOS.
- Liv Hospital. (n.d.). Mechanism of Action: How Metformin Works in PCOS.
- ResearchGate. (n.d.). The common in-vitro models used in PCOS studies are outlined. The...
- lidsen. (n.d.). OBM Genetics | Hormonal and Physiological Manipulation Methods to Induce Polycystic Ovary in Rodents: A Review of the New Findings.
- Royal Berkshire Hospital. (n.d.). Use of Metformin for PCOS.
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Validating the Role of Inositol in Improving Cardiometabolic Indices
Executive Summary: The Stereoisomer Imperative
In the landscape of insulin-sensitizing therapeutics, Inositol (specifically the myo-inositol [MI] and D-chiro-inositol [DCI] isomers) has graduated from "nutraceutical" to a validated metabolic modulator.[1][2] For drug development professionals, the critical insight is not merely that inositol works, but how it compares to the standard of care (Metformin) and the necessity of the 40:1 physiological ratio .
This guide objectively validates inositol’s efficacy in improving cardiometabolic indices—specifically HOMA-IR, lipid profiles, and endothelial function—through the lens of rigorous experimental validation.
Mechanistic Validation: The PI3K/Akt Axis
To validate inositol, one must first confirm its mechanism of action. Unlike Metformin, which primarily inhibits hepatic gluconeogenesis via AMPK activation, inositol phosphoglycans (IPGs) act as secondary messengers downstream of the insulin receptor.
The Signaling Cascade
Upon insulin binding, the receptor undergoes autophosphorylation.[3] This recruits IRS-1, activating PI3K. PI3K converts PIP2 to PIP3, recruiting Akt (Protein Kinase B) to the membrane. Activated Akt phosphorylates AS160, releasing the "brake" on GLUT4 vesicles, allowing them to translocate to the plasma membrane for glucose uptake.
Critical Distinction:
-
MI-IPGs primarily drive GLUT4 translocation (Glucose uptake).
-
DCI-IPGs primarily drive Glycogen Synthase (Glucose storage).
Visualization: Insulin-Inositol Signaling Pathway[4]
Caption: Figure 1: The dual-action mechanism of Inositol Phosphoglycans (IPGs) in the insulin signaling cascade. MI-IPG potentiates glucose uptake via Akt, while DCI-IPG drives glycogen synthesis.
Comparative Analysis: Inositol vs. Metformin[5][6][7][8]
Researchers often ask: Is Inositol a viable replacement for Metformin? Meta-analyses of Randomized Controlled Trials (RCTs) suggest non-inferiority in metabolic outcomes with a superior safety profile .
Table 1: Comparative Efficacy on Cardiometabolic Indices
Data synthesized from pooled RCTs (e.g., Unfer et al., Tabrizi et al.) involving PCOS and Metabolic Syndrome patients.
| Metric | Metformin (1500mg/day) | Myo-Inositol (4g/day) | Statistical Significance (Comparison) |
| HOMA-IR Reduction | -1.2 to -1.5 | -1.0 to -1.4 | NS (p > 0.05) |
| Fasting Insulin | Significant Decrease | Significant Decrease | NS (Comparable efficacy) |
| BMI Reduction | Moderate (-0.5 to -1.0 kg/m ²) | Mild (-0.2 to -0.5 kg/m ²) | Metformin is slightly superior |
| Triglycerides | -10 to -15 mg/dL | -20 to -35 mg/dL | Inositol Superior (p < 0.[4][5][6]05) |
| Adverse Events (GI) | High (Nausea, Diarrhea: ~30%) | Negligible (< 5%) | Inositol Superior |
| Mechanism | AMPK Activation (Liver focus) | IPG Second Messenger (Systemic) | Different Pathways |
Analyst Insight: While Metformin remains the gold standard for weight reduction, Inositol demonstrates superior efficacy in lipid profile management (specifically Triglycerides) and patient compliance due to the absence of gastrointestinal distress.
The "Inositol Paradox" & The 40:1 Ratio[11]
A common failure in clinical trials is using the wrong isomer or ratio.
-
Peripheral Tissues (Muscle/Fat): Require high DCI to convert glucose to glycogen.
-
Ovaries: Require high MI for FSH signaling.
In insulin-resistant states (PCOS/Type 2 Diabetes), the epimerase enzyme (converting MI to DCI) becomes overactive in the ovaries (depleting MI) but sluggish in peripheral tissues (depleting DCI). Conclusion: Monotherapy is often insufficient. The 40:1 (MI:DCI) plasma ratio is the validated standard to restore systemic balance.
Experimental Validation Protocols
To validate these claims in your own laboratory, use the following self-validating protocols.
Protocol A: Isolation of Inositol Phosphoglycans (IPGs) from Tissue
Objective: Confirm the presence and activity of IPGs in treated tissue.
-
Extraction: Homogenize 5g of liver/muscle tissue in boiling water (to denature proteases).
-
Acidification: Adjust pH to 1.3 with formic acid. Centrifuge at 4,000g for 30 mins.
-
Charcoal Treatment: Supernatant is treated with activated charcoal (100mg/mL) to remove nucleotides/lipids. Filter.
-
Chromatography (The Validation Step):
-
Pass filtrate through AG 1-X8 (formate form) anion exchange column.
-
Elute with 0.05 M HCl.
-
Lyophilize the eluate.
-
-
Bioassay: Incubate fraction with PDK1 in a cell-free kinase assay.
-
Positive Control: Recombinant Insulin.
-
Readout: Phosphorylation of Akt (Western Blot).
-
Protocol B: GLUT4 Translocation Assay (In Vitro)
Objective: Quantify the insulin-mimetic effect of Inositol.
-
Cell Line: 3T3-L1 Adipocytes (differentiated).
-
Transfection: Electroporate with GLUT4-eGFP plasmid.
-
Starvation: Serum-starve cells for 3 hours in KRPH buffer.
-
Treatment Groups:
-
Imaging: Live-cell confocal microscopy at 0, 10, and 30 mins.
-
Quantification: Calculate the ratio of Membrane Fluorescence Intensity (MFI) to Cytosolic Fluorescence Intensity.
-
Validation Criteria: The 40:1 group should show >70% of the translocation efficiency of the Insulin positive control.
-
Workflow Visualization: The Validation Pipeline
Caption: Figure 2: Strategic workflow for validating inositol efficacy in drug development pipelines.
References
-
Unfer, V., et al. (2017). Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials. Endocrine Connections.[9] [Link]
-
Tabrizi, R., et al. (2018).[6] The effects of inositol supplementation on lipid profiles among patients with metabolic diseases: a systematic review and meta-analysis of randomized controlled trials. Lipids in Health and Disease. [Link]
-
Facchinetti, F., et al. (2015). Results from the International Consensus Conference on Myo-inositol and D-chiro-inositol in Obstetrics and Gynecology: the link between metabolic syndrome and PCOS. European Journal of Obstetrics & Gynecology. [Link]
-
Larner, J. (2002). D-chiro-inositol--its functional role in insulin action and its deficit in insulin resistance.[2][10] International Journal of Experimental Diabetes Research. [Link]
-
Minozzi, M., et al. (2013).[5] The Combined therapy myo-inositol plus D-Chiro-inositol, in a physiological ratio, reduces the cardiovascular risk by improving the lipid profile in PCOS patients.[5] European Review for Medical and Pharmacological Sciences. [Link]
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- 6. The effects of inositol supplementation on lipid profiles among patients with metabolic diseases: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 40:1 myo-inositol/D-chiro-inositol treatment on serum asprosin levels in polycystic ovary syndrome: a prospective randomized pilot study | Ozay | Ginekologia Polska [journals.viamedica.pl]
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Stereochemical Divergence in Metabolic Signaling: A Comparative Guide to Myo-Inositol and D-Chiro-Inositol
Executive Summary: The Two-Messenger Hypothesis
In the landscape of metabolic therapeutics, inositols are often erroneously categorized as simple nutritional supplements. For the drug development professional, they represent a complex system of insulin-sensitizing second messengers .
While Myo-Inositol (MI) and D-Chiro-Inositol (DCI) are stereoisomers, their biological roles are distinct and often reciprocal.[1][2] MI is the primary mediator of glucose uptake and FSH signaling, whereas DCI is the specific mediator of glycogen synthesis. The critical failure in metabolic syndrome and PCOS is not merely a deficiency of inositol, but a dysregulation of the epimerase enzyme that converts MI to DCI.
This guide objectively compares the metabolic efficacy of MI versus DCI, substantiating the industry shift toward the physiological 40:1 ratio over monotherapy.
Mechanistic Distinction: The Epimerase Switch
To understand the efficacy differences, one must first understand the signaling divergence. Insulin receptor activation triggers the hydrolysis of glycosylphosphatidylinositols (GPIs) in the cell membrane, releasing inositol phosphoglycans (IPGs).
-
Myo-Inositol (MI-IPG): Activates glucose transporters (GLUT4) and facilitates glucose uptake.
-
D-Chiro-Inositol (DCI-IPG): Activates Glycogen Synthase (GS) and Pyruvate Dehydrogenase (PDH), driving non-oxidative glucose disposal.
The "DCI Paradox" in Metabolic Disease
In somatic tissues (liver, muscle), insulin resistance inhibits the epimerase enzyme, leading to a DCI deficiency (High MI / Low DCI). However, in the ovary, insulin resistance stimulates epimerase, leading to a pathological accumulation of DCI (Low MI / High DCI). This "Ovarian Paradox" explains why high-dose DCI monotherapy can improve peripheral insulin sensitivity while simultaneously impairing oocyte quality.
Diagram 1: Insulin-Dependent Inositol Signaling & Epimerase Activity
Figure 1: The bifurcation of insulin signaling. MI drives glucose uptake, while DCI (converted from MI via epimerase) drives glycogen storage.
Comparative Efficacy Data
The following data synthesizes key findings from randomized controlled trials (RCTs) comparing MI Monotherapy, DCI Monotherapy, and the Combined 40:1 formulation.
Table 1: Metabolic and Hormonal Endpoints (6-Month Treatment)
| Endpoint | Myo-Inositol (MI) Only | D-Chiro-Inositol (DCI) Only | MI + DCI (40:1 Ratio) | Interpretation |
| HOMA-IR | ↓ Significant | ↓ Significant | ↓↓ Superior | Synergy restores peripheral sensitivity better than monotherapy. |
| Fasting Glucose | ↓ Moderate | ↓ Moderate | ↓ Significant | DCI component aids glycogen storage; MI aids uptake. |
| Lipid Profile | No Change | ↓ Triglycerides | ↓ TG & LDL | DCI appears critical for lipid metabolism regulation. |
| Oocyte Quality | ↑ Improved | ↓ Worsened (High Dose) | ↑ Improved | High DCI is toxic to ovaries; 40:1 preserves MI levels. |
| Adverse Events | Negligible | GI Distress (Dose dependent) | Negligible | 40:1 mimics physiological plasma concentrations. |
Key Insight: While DCI is a potent insulin sensitizer, high doses (≥600mg) negatively impact the ovary by depleting the MI pool required for FSH signaling. The 40:1 ratio (2000mg MI : 50mg DCI) mirrors the plasma baseline, bypassing the defective epimerase without causing ovarian toxicity [1, 2].
Experimental Validation Protocol
For researchers validating these effects in vitro, the 3T3-L1 Adipocyte Glucose Uptake Assay is the gold standard. This protocol allows for the quantification of GLUT4 translocation and glucose disposal in response to isomer treatment.
Protocol: 3T3-L1 Glucose Uptake Assay
Objective: Quantify the differential effects of MI and DCI on insulin-stimulated glucose uptake.
-
Differentiation:
-
Seed 3T3-L1 fibroblasts in 96-well plates.
-
Induce differentiation using MDI cocktail (IBMX, Dexamethasone, Insulin) for 48 hours.
-
Maintain in DMEM + 10% FBS for 8 days until >90% lipid droplet accumulation is observed.
-
-
Starvation & Treatment:
-
Uptake Assay:
-
Wash cells 3x with KRPH buffer.
-
Add 2-NBDG (fluorescent glucose analog) at 100 µM.
-
Incubate at 37°C for 30 minutes.
-
-
Quantification:
-
Wash cells with ice-cold PBS to stop uptake.
-
Measure fluorescence (Ex/Em: 465/540 nm) using a microplate reader.
-
Diagram 2: Experimental Workflow (3T3-L1)
Figure 2: Step-by-step workflow for validating inositol efficacy in adipocytes using fluorescent glucose analogs.
Conclusion & Development Recommendations
-
Avoid DCI Monotherapy: While effective for reducing insulin resistance, high concentrations are deleterious to reproductive tissue integrity.
-
Target the Ratio: The 40:1 MI:DCI ratio is not arbitrary; it restores the physiological baseline, bypassing the metabolic block caused by epimerase dysfunction.
-
Mechanism of Action: Efficacy claims should be specific—MI for glucose transport (GLUT4) and FSH signaling; DCI for glycogen synthesis and lipid profile management.
References
-
Nordio, M., & Proietti, E. (2012). The combined therapy with myo-inositol and D-chiro-inositol reduces the risk of metabolic disease in PCOS overweight patients compared to myo-inositol supplementation alone. European Review for Medical and Pharmacological Sciences.
-
Unfer, V., et al. (2014). Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials. Endocrine Connections.
-
Bevilacqua, A., & Bizzarri, M. (2018). Inositols in Insulin Signaling and Glucose Metabolism.[8][9] International Journal of Endocrinology.
-
Monastra, G., et al. (2017). Combining treatment with myo-inositol and D-chiro-inositol (40:1) is effective in restoring ovary function and metabolic balance in PCOS patients.[1][10][6] Gynecological Endocrinology.
-
Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Effectiveness of Myo-Inositol and D-Chiro Inositol Treatment in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inositols, α-Lactalbumin, Gymnema Sylvestre and Zinc Improve the Lipid Metabolic Profile of Patients with Type 2 Diabetes Mellitus: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boomish.net [boomish.net]
- 5. karger.com [karger.com]
- 6. The combined therapy with myo-inositol and D-chiro-inositol reduces the risk of metabolic disease in PCOS overweight patients compared to myo-inositol supplementation alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Role of Inositol: Myo-inositol and D-Chiro-inositol in Diabetes: A Review [arccjournals.com]
- 9. Inositols in Insulin Signaling and Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Combined Therapy with Myo-Inositol and D-Chiro-Inositol Improves Endocrine Parameters and Insulin Resistance in PCOS Young Overweight Women - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for inositol phosphate quantification
Executive Summary: The Quantification Dilemma
In the realm of G protein-coupled receptor (GPCR) research, specifically the Gq/11 signaling pathway, the quantification of Inositol Phosphates (IPs) presents a classic "Heisenberg" challenge: the most physiologically relevant molecule, Inositol 1,4,5-trisphosphate (IP3), is metabolically transient (half-life < 30 seconds).[1]
For decades, the "Gold Standard" was the radiometric accumulation assay. While accurate, it is hazardous and low-throughput. Today, the industry has largely pivoted to Homogeneous Time-Resolved Fluorescence (HTRF) measuring IP1 as a stable surrogate.[1] However, relying solely on a surrogate marker requires rigorous cross-validation.
This guide objectively compares the three dominant methodologies—Radiometric Assays , HTRF (IP-One) , and LC-MS/MS —providing the experimental logic to validate your data against the biological reality.
The Biological Context: Why We Measure IP1
To understand the assays, one must understand the metabolic flux. We rarely measure IP3 directly in screening because it is rapidly degraded. Instead, we exploit the "Lithium Block."
Lithium Chloride (LiCl) inhibits Inositol Monophosphatase (IMPase), the enzyme responsible for recycling IP1 back into free inositol. By blocking this step, IP1 accumulates linearly over time, preserving the quantitative history of the Gq activation event.
Diagram 1: The Gq-IP Signaling Cascade & The Lithium Block
This diagram illustrates the metabolic conversion of PIP2 to IP3 and the subsequent degradation to IP1, highlighting where LiCl creates the accumulation bottleneck measured by modern assays.
Technique 1: Radiometric Accumulation ( H-Inositol)
The Historic Benchmark
This method measures the incorporation of tritiated inositol into the lipid pool and its subsequent release as soluble inositol phosphates upon receptor activation. It is the only method that tracks the actual metabolic flux rather than a snapshot.
Performance Profile
-
Sensitivity: High (Femtomolar detection possible depending on specific activity).
-
Throughput: Low (Manual columns) to Medium (96-well format).
-
Z-Factor: Typically 0.4 – 0.6 (High variability due to wash steps).
Detailed Protocol (Self-Validating)
-
Labeling: Incubate cells (e.g., CHO-M1) with
H-myo-inositol (2-5 µCi/mL) for 16-24 hours. Critical: This ensures equilibrium labeling of the membrane PIP2 pool. -
Stimulation: Wash cells to remove free isotope. Add agonist in buffer containing 10-50 mM LiCl . Incubate 30-60 min at 37°C.
-
Lysis: Stop reaction with ice-cold Formic Acid (0.1 M) or Perchloric Acid.
-
Separation (The Validation Step):
-
Use anion-exchange chromatography (Dowex AG1-X8 resin).
-
Elution 1: Wash with water (removes free Inositol).
-
Elution 2: Wash with 60 mM Sodium Formate (removes Glycerophosphoinositol).
-
Elution 3: Elute Total IPs (IP1+IP2+IP3) with 1.2 M Ammonium Formate / 0.1 M Formic Acid.
-
-
Quantification: Liquid Scintillation Counting (LSC).
Scientist’s Note: The separation step is your quality control. If you see high counts in the water wash, your cell washing was insufficient. If the "Total IP" fraction is low but Calcium flux was high, check your LiCl concentration; insufficient block leads to IP1 degradation.
Technique 2: HTRF IP-One Assay (Competitive Immunoassay)
The Industry Standard
The IP-One assay (Revvity/Cisbio) utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It is a competitive immunoassay between native IP1 (produced by the cell) and d2-labeled IP1 for binding to a Terbium-Cryptate labeled anti-IP1 antibody.[2]
Performance Profile
-
Sensitivity: Detection limit ~2-5 nM IP1.
-
Throughput: Ultra-High (1536-well compatible).
-
Z-Factor: Typically > 0.7 (Robust).
-
Mechanism: Inverse relationship (Higher IP1 = Lower Signal).
Detailed Protocol
-
Cell Plating: Dispense cells (10k - 20k/well) in low-volume plates.
-
Stimulation: Add Agonist + 50 mM LiCl in stimulation buffer. Incubate 1 hour at 37°C.
-
Validation: Do not skip the LiCl. Without it, the assay measures a moving target.
-
-
Lysis & Detection:
-
Add Reagent A: Anti-IP1-Cryptate (Donor) in lysis buffer.
-
Add Reagent B: IP1-d2 (Acceptor) in lysis buffer.
-
-
Equilibrium: Incubate 1 hour at RT (protect from light).
-
Read: EnVision or compatible reader (Excitation: 337nm; Emission: 665nm & 620nm).
-
Calculation: Ratio =
.
Scientist’s Note: The "Hook Effect" is rare here because it's competitive, but "matrix interference" is real. Highly fluorescent compounds can interfere. Always run a "buffer only" control to check for compound autofluorescence.
Technique 3: HPLC-MS/MS (Analytical Validation)
The Structural Validator
Mass Spectrometry provides absolute quantification and structural identification. However, IPs are highly polar, anionic, and lack chromophores, making them difficult to retain on standard C18 columns and difficult to ionize.
Performance Profile
-
Sensitivity: High (pmol range), but matrix-dependent.
-
Throughput: Very Low (10-20 mins per sample).
-
Specificity: Absolute (distinguishes IP isomers).
Workflow Overview
-
Extraction: Acidic extraction (Perchloric acid) followed by neutralization.
-
Critical: Use TiO2 (Titanium Dioxide) beads for enrichment.[3] IPs bind avidly to TiO2 at low pH and elute at high pH.
-
-
Chromatography: Anion Exchange (SAX) or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are required.
-
Detection: ESI-MS/MS in Negative Ion Mode. Monitor parent ions (e.g., m/z 259 for IP1, 419 for IP3).
Cross-Validation Analysis
When transitioning a program from HTS (IP-One) to Lead Optimization, you may observe potency shifts. Use this table to interpret discrepancies.
Table 1: Comparative Technical Analysis
| Feature | Radiometric ( | HTRF (IP-One) | HPLC-MS/MS |
| Primary Readout | Total Inositol Phosphates (IPx) | IP1 (Accumulated) | Specific Isomers (IP1, IP3, IP6) |
| Physiological Relevance | High (Metabolic Flux) | High (Surrogate Accumulation) | High (Absolute Mass) |
| Throughput | < 100 samples/day | > 100,000 samples/day | < 50 samples/day |
| Z-Factor (Robustness) | 0.4 - 0.6 | > 0.7 | N/A (Analytical) |
| Key Interference | Quenching agents | Fluorescent compounds | Ion Suppression (Salts) |
| Cost Per Well | Low (excluding disposal) | Medium | High (Instrument time) |
Diagram 2: Cross-Validation Workflow
This flowchart guides the decision-making process for selecting the appropriate assay based on the stage of drug development.
Senior Scientist’s Decision Matrix
-
Use HTRF (IP-One) when:
-
Running primary screening (10k+ compounds).
-
You need to detect Inverse Agonists (Calcium assays often miss these because basal calcium levels are low; IP1 accumulation shows constitutive activity clearly).
-
You are studying slow-binding kinetics where transient Calcium spikes are missed.
-
-
Use Radiometric Assays when:
-
You suspect your compound is fluorescent or a "frequent hitter" in FRET assays.
-
You need to validate the efficacy (
) of a partial agonist relative to a full agonist without antibody saturation effects.
-
-
Use HPLC-MS/MS when:
-
You are investigating metabolic stability of the IP pathway itself (e.g., IMPase inhibitors).
-
You need to distinguish between IP isomers (e.g., 1,4,5-IP3 vs 1,3,4-IP3) which have different signaling roles.
-
References
-
Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry.[4]
-
Cisbio / Revvity. IP-One Assay Principle and Technical Notes.
-
Berridge, M. J., et al. (1983). Changes in the levels of inositol phosphates after agonist-dependent hydrolysis of membrane phosphoinositides. Biochemical Journal.
-
Guse, A. H., et al. (1995). Quantification of inositol phosphates by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B.
-
Irvine, R. F., et al. (2015). A novel method for the purification of inositol phosphates from biological samples using Titanium Dioxide.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 3. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Inositol
Part 1: Executive Summary & Core Directive
Inositol (CAS 87-89-8) , specifically the myo-inositol isomer, is a carbocyclic sugar widely used in cell culture media and signal transduction research. While classified as non-hazardous under GHS and OSHA standards, it presents specific operational risks often overlooked in general safety training: Combustible Dust (in bulk) and High Biological Oxygen Demand (BOD) (in wastewater).
The Core Directive:
-
Small Scale (<500g): May be disposed of via municipal trash or sanitary sewer (with copious dilution), provided no biological contamination exists.
-
Large Scale (>500g): Must be treated as chemical waste to prevent drain blockages and BOD spikes.
-
Spills: Do NOT use water immediately. Inositol is hygroscopic and becomes a severe slip hazard when wet. Dry sweep first.
Part 2: Hazard Identification & Physical Properties
Data synthesized from Safety Data Sheets (SDS) and EPA Inert Ingredient Lists.
| Parameter | Specification | Operational Implication |
| CAS Number | 87-89-8 | Identifier for waste manifesting. |
| Physical State | Crystalline Powder | Hygroscopic; clumps in humidity. |
| Solubility | ~14 g/100 mL (25°C) | Highly soluble; creates high BOD load in drains. |
| NFPA Rating | Health: 0 | Fire: 1 | Reactivity: 0 | Minimal acute toxicity; slight flammability. |
| Dust Explosion Class | St-1 (Weak to Moderate) | CRITICAL: Finely dispersed dust can explode if ignited. |
| GHS Classification | Not Hazardous | No specific UN Transport number required. |
Part 3: Disposal Decision Logic
Do not guess. Follow this logic flow to determine the correct disposal stream.
Figure 1: Decision Matrix for Inositol Disposal. Prioritizes biological safety and infrastructure protection.
Part 4: Detailed Operational Protocols
Protocol A: Aqueous Disposal (Sink/Drain)
Applicability: Non-contaminated buffers or media supplements containing inositol. Scientific Rationale: Inositol is a carbohydrate.[1][2] In wastewater treatment, it acts as a food source for bacteria. Dumping high concentrations causes a spike in Biological Oxygen Demand (BOD) , which can suffocate aquatic life or violate municipal discharge permits [1, 2].
-
Assess Purity: Ensure the solution contains no heavy metals, azides, or biological hazards (cells/viruses).
-
Dilution Factor: The solution must be diluted to <1% concentration before entering the main trap.
-
Execution:
-
Turn on the cold water tap to a moderate flow.
-
Pour the inositol solution slowly (do not "dump").
-
Flush for 2 minutes after pouring is complete to prevent crystallization in the P-trap.
-
Protocol B: Solid Waste Disposal
Applicability: Expired reagents, weighing boats, or bench scraps. Scientific Rationale: While not toxic, bulk sugar alcohols are classified as Combustible Dusts . In a trash compactor or incinerator feed, a cloud of inositol dust can ignite [3].
-
Small Quantities (<500g):
-
Place in a standard trash bag.
-
Tie the bag securely to prevent dust release during janitorial handling.
-
Dispose of in municipal trash.
-
-
Bulk Quantities (>500g):
-
Do not place in general trash.
-
Containerize in a rigid plastic drum or bucket.
-
Label as "Non-Hazardous Chemical Waste - Inositol."
-
Arrange for EHS/Facilities pickup.
-
Protocol C: Spill Management (The "Slip" Hazard)
Risk: Inositol is hygroscopic. If you apply water to a spill, it transforms into a viscous lubricant, creating an extreme slip hazard.
Figure 2: Spill Response Workflow. Emphasizes dry removal to prevent slip hazards.
-
Isolate: Mark the area.
-
PPE: Wear an N95 mask. Inhalation of high concentrations of sugar dust can cause temporary respiratory irritation (coughing/sneezing) [4].
-
Dry Recovery: Use a dustpan and brush or a HEPA vacuum. Do not use wet paper towels initially.
-
Final Clean: Only after the visible powder is removed should you wipe the surface with a damp cloth to remove sticky residue.
Part 5: Scientific & Regulatory Context (E-E-A-T)
The "BOD" Factor in Wastewater
Why can't we dump 50kg of inositol down the drain if it's non-toxic?
Wastewater treatment plants measure pollution not just by toxicity, but by Oxygen Demand . Inositol (
This reaction consumes dissolved oxygen.[3][4] A massive release of inositol strips the water of oxygen (High BOD), potentially killing fish and triggering fines from the EPA or local water authority [1, 2].
Combustible Dust Mechanics
Sugar alcohols like inositol and mannitol are Class St-1 combustible dusts. While difficult to ignite in a pile, if they are lofted into a cloud (e.g., dumping a drum into a hopper) and meet an ignition source (static spark), they can explode. This is why bulk disposal requires rigid containers rather than loose bags [3, 5].
References
-
United States Environmental Protection Agency (EPA). (2012). Dissolved Oxygen and Biochemical Oxygen Demand.[3][4] EPA Water Monitoring & Assessment. [Link]
-
Sensorex. (2021). Biological Oxygen Demand (BOD) - How it Affects Wastewater Treatment Plants.[3][4][Link]
-
Chemical Engineering Transactions. (2019). Fire hazard posed by sugar alcohols.[1] Vol 77. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Combustible Dust: An Explosion Hazard.[1][Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
